beta-Casomorphin
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQXZIUREIDSHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868285 | |
| Record name | Tyrosylprolylphenylalanylprolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery of Beta-Casomorphins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-casomorphins are opioid peptides derived from the digestion of β-casein, a major protein found in milk. Their discovery in the late 1970s opened up a new area of research into the physiological effects of food-derived bioactive peptides. These peptides, particularly beta-casomorphin-7 (BCM-7), are known to interact with opioid receptors in the nervous, endocrine, and immune systems, exhibiting a range of biological activities. This technical guide provides an in-depth history of the discovery of beta-casomorphins, detailing the key experiments, methodologies, and quantitative data that have shaped our understanding of these intriguing compounds.
The Initial Discovery: Isolation and Characterization
The pioneering work on beta-casomorphins was conducted by a team of researchers in the late 1970s. In 1979, Brantl, Teschemacher, Henschen, and Lottspeich published a series of seminal papers detailing the isolation and characterization of opioid-like substances from an enzymatic digest of bovine casein.
A material exhibiting opioid activity in the guinea pig ileum longitudinal muscle-myenteric plexus preparation was extracted from a commercial casein peptone, a product of enzymatic digestion of casein. The researchers successfully isolated and purified several opioid-active, pronase-resistant compounds. The primary amino acid sequence of the most abundant heptapeptide (B1575542) was determined to be Tyr-Pro-Phe-Pro-Gly-Pro-Ile , which was named this compound.[1] This sequence corresponds to residues 60-66 of bovine β-casein.
Further investigation revealed that a shorter pentapeptide, with the sequence Tyr-Pro-Phe-Pro-Gly , exhibited even higher opioid activity than the original heptapeptide.[2]
The A1/A2 Beta-Casein Hypothesis and BCM-7 Release
A significant development in this compound research was the understanding of how these peptides are released from different genetic variants of β-casein. The two most common variants in dairy cattle are A1 and A2. The key difference between them lies at position 67 of the protein chain: A1 β-casein has a histidine residue, while A2 β-casein has a proline residue.
This single amino acid substitution has a profound impact on the enzymatic digestion of β-casein. The peptide bond preceding histidine in A1 β-casein is more susceptible to cleavage by digestive enzymes like pepsin and elastase. This cleavage readily releases the heptapeptide this compound-7. In contrast, the proline at position 67 in A2 β-casein makes this bond resistant to enzymatic hydrolysis, thus significantly reducing the release of BCM-7.
Quantitative Data on Opioid Activity
The opioid activity of beta-casomorphins has been quantified using various in vitro assays, primarily the guinea pig ileum and mouse vas deferens bioassays, as well as radioligand binding assays to determine their affinity for different opioid receptor subtypes. Beta-casomorphins have been shown to be selective agonists for the μ-opioid receptor.
| Peptide | Guinea Pig Ileum (IC50, μM) | Mouse Vas Deferens (IC50, μM) | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Bovine β-Casomorphin-4 | 22 | 84 | - | - | - |
| Bovine β-Casomorphin-5 | 6.5 | 40 | 130 | 3000 | >10000 |
| Bovine β-Casomorphin-7 | 57 | >200 | 350 | >10000 | >10000 |
| Human β-Casomorphin-4 | 19 | 750 | - | - | - |
| Human β-Casomorphin-5 | - | - | 390 | >10000 | >10000 |
| Human β-Casomorphin-7 | - | - | 1200 | >10000 | >10000 |
| Morphiceptin | 0.15 | 20 | 20 | 2000 | >10000 |
Table 1: Opioid activity and receptor binding affinities of various this compound peptides. Data compiled from multiple sources.
Experimental Protocols
Enzymatic Digestion of Casein for this compound Release
This protocol describes a typical in vitro digestion method to simulate the gastrointestinal release of beta-casomorphins from casein.
Materials:
-
Bovine casein (A1 or A2 variant)
-
Pepsin (from porcine gastric mucosa)
-
Pancreatin (B1164899) (from porcine pancreas)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Phosphate buffered saline (PBS)
Procedure:
-
Gastric Digestion:
-
Suspend casein in distilled water at a concentration of 50 mg/mL.
-
Adjust the pH to 2.0 with 1 M HCl.
-
Add pepsin to a final enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubate the mixture at 37°C for 2 hours with constant stirring.
-
-
Intestinal Digestion:
-
Neutralize the gastric digest to pH 7.0 with 1 M NaHCO3.
-
Add pancreatin to a final enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate the mixture at 37°C for 4 hours with constant stirring.
-
-
Enzyme Inactivation:
-
Terminate the digestion by heating the mixture at 95°C for 10 minutes.
-
-
Sample Preparation for Analysis:
-
Centrifuge the digest at 10,000 x g for 20 minutes to remove undigested protein.
-
Collect the supernatant containing the released peptides for further purification and analysis.
-
Purification of Beta-Casomorphins by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the reversed-phase HPLC method for the purification of beta-casomorphins from the casein digest.
Materials:
-
Casein digest supernatant
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
C18 reversed-phase HPLC column (e.g., μBondapak C18, 10 μm, 3.9 x 300 mm)
Procedure:
-
Sample Preparation:
-
Acidify the casein digest supernatant with TFA to a final concentration of 0.1%.
-
Filter the sample through a 0.45 μm syringe filter.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 60 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peaks of interest.
-
-
Further Purification (Optional):
-
If necessary, perform a second purification step using a different column (e.g., μ-Porasil) or a shallower gradient to achieve higher purity.
-
Guinea Pig Ileum Bioassay for Opioid Activity
This classic bioassay measures the inhibitory effect of opioids on the electrically stimulated contractions of the guinea pig ileum.
Materials:
-
Male guinea pig (250-350 g)
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
Acetylcholine
-
Naloxone (B1662785) (opioid antagonist)
-
Organ bath with stimulating electrodes
-
Isotonic transducer and data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the guinea pig and excise a segment of the terminal ileum.
-
Remove the longitudinal muscle strip with the attached myenteric plexus.
-
Mount the tissue strip in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Stimulation and Recording:
-
Apply electrical field stimulation (e.g., 0.1 Hz, 1 ms (B15284909) duration, supramaximal voltage) to induce twitch contractions.
-
Record the isometric contractions using an isotonic transducer.
-
-
Assay:
-
After a stabilization period, add the this compound sample to the organ bath in a cumulative concentration-dependent manner.
-
Record the inhibition of the twitch contractions.
-
Calculate the IC50 value (the concentration that causes 50% inhibition of the twitch response).
-
To confirm opioid receptor-mediated effects, test the ability of naloxone to reverse the inhibition caused by the this compound.
-
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Pathway
Beta-casomorphins exert their effects primarily through the activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding of a this compound, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.
Caption: Mu-opioid receptor signaling cascade.
Experimental Workflow for this compound Discovery
The following diagram illustrates the general workflow employed in the initial discovery and characterization of beta-casomorphins.
Caption: Workflow for this compound discovery.
Conclusion
The discovery of beta-casomorphins marked a significant milestone in our understanding of the biological effects of food-derived peptides. The meticulous experimental work of the early researchers laid the foundation for decades of subsequent studies into the physiological roles of these opioid peptides. This technical guide has provided a comprehensive overview of the history of this compound discovery, from their initial isolation and characterization to the elucidation of their mechanism of action. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of food science, pharmacology, and drug development. Further research into the complex interactions of beta-casomorphins with the human body will undoubtedly continue to reveal new insights into the intricate relationship between diet and health.
References
The Fundamental Properties of Beta-Casomorphin Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of beta-casomorphin (BCM) peptides, exogenous opioid peptides derived from the digestion of β-casein, a major protein in milk. This document details their structure, opioid receptor interactions, signaling pathways, and the experimental methodologies used for their characterization, serving as a vital resource for researchers in pharmacology, food science, and drug development.
Introduction to Beta-Casomorphins
Beta-casomorphins are a group of opioid peptides released from the β-casein protein during digestion in the gastrointestinal tract or through food processing.[1] The primary source of these peptides is the A1 variant of β-casein, which contains a histidine residue at position 67, making it susceptible to enzymatic cleavage that releases β-casomorphin-7 (BCM-7).[2] The A2 variant, with a proline at the same position, is more resistant to this cleavage.[2] BCMs are classified as exorphins, exogenous substances with opioid-like activity.[3] Their physiological roles and potential health impacts are a subject of ongoing research, with studies suggesting effects on the gastrointestinal, nervous, and immune systems.[2][4]
Structure and Variants
Beta-casomorphins are peptides of varying lengths, typically ranging from 4 to 11 amino acids.[5] The most studied of these is the heptapeptide (B1575542) BCM-7.[5] Different variants, such as BCM-4, BCM-5, and BCM-8, have also been identified and characterized.[1] Both bovine and human milk can be sources of beta-casomorphins, though their potencies can differ significantly, with some studies indicating that bovine BCMs are more potent than their human counterparts.[6]
Opioid Receptor Affinity and Potency
Beta-casomorphins primarily exert their effects by acting as agonists at opioid receptors, with a notable preference for the µ-opioid receptor (MOR).[1] Their affinity for δ-opioid receptors (DOR) is lower, and it is lowest for κ-opioid receptors (KOR).[1] The binding affinity and functional potency of various BCMs have been quantified in numerous studies, providing valuable data for understanding their structure-activity relationships.
Quantitative Data on Opioid Receptor Binding and Functional Activity
The following tables summarize the binding affinities (Kd) and inhibitory concentrations (IC50) of various this compound peptides for different opioid receptors, as well as their potency in functional assays like the guinea pig ileum test.
| Peptide | Receptor Subtype | Assay Type | Species | Tissue/Preparation | Kd (nM) | Reference |
| Human β-Casomorphin-4 | µ (mu) | Radioligand Binding | Rat | Brain homogenate | ~200 | [1] |
| Human β-Casomorphin-4 | δ (delta) | Radioligand Binding | Rat | Brain homogenate | ~2000 | [1] |
| Human β-Casomorphin-5 | µ (mu) | Radioligand Binding | Rat | Brain homogenate | ~150 | [1] |
| Human β-Casomorphin-5 | δ (delta) | Radioligand Binding | Rat | Brain homogenate | ~1500 | [1] |
| Human β-Casomorphin-7 | µ (mu) | Radioligand Binding | Rat | Brain homogenate | ~100 | [1] |
| Human β-Casomorphin-7 | δ (delta) | Radioligand Binding | Rat | Brain homogenate | ~1000 | [1] |
| Human β-Casomorphin-8 | µ (mu) | Radioligand Binding | Rat | Brain homogenate | ~120 | [1] |
| Human β-Casomorphin-8 | δ (delta) | Radioligand Binding | Rat | Brain homogenate | ~1200 | [1] |
| Bovine β-Casomorphin-4 | µ (mu) | Radioligand Binding | Rat | Brain homogenate | ~50 | [1] |
| Bovine β-Casomorphin-4 | δ (delta) | Radioligand Binding | Rat | Brain homogenate | ~1000 | [1] |
| Bovine β-Casomorphin-5 | µ (mu) | Radioligand Binding | Rat | Brain homogenate | ~30 | [1] |
| Bovine β-Casomorphin-5 | δ (delta) | Radioligand Binding | Rat | Brain homogenate | ~800 | [1] |
| Bovine β-Casomorphin-7 | µ (mu) | Radioligand Binding | Rat | Brain homogenate | ~20 | [1] |
| Bovine β-Casomorphin-7 | δ (delta) | Radioligand Binding | Rat | Brain homogenate | ~600 | [1] |
| Bovine β-Casomorphin-8 | µ (mu) | Radioligand Binding | Rat | Brain homogenate | ~25 | [1] |
| Bovine β-Casomorphin-8 | δ (delta) | Radioligand Binding | Rat | Brain homogenate | ~700 | [1] |
| Peptide | Assay Type | Species | Tissue/Preparation | IC50 (µM) | Reference |
| Bovine β-Casomorphin-4 | Guinea Pig Ileum (GPI) Assay | Guinea Pig | Ileum | ~50 | [1] |
| Bovine β-Casomorphin-5 | Guinea Pig Ileum (GPI) Assay | Guinea Pig | Ileum | ~10 | [1] |
| Bovine β-Casomorphin-5 | Peristaltic Reflex Inhibition | Guinea Pig | Colon | 5.21 | [7] |
| D-Ala2-β-Casomorphin-4-NH2 | Peristaltic Reflex Inhibition | Guinea Pig | Colon | 0.29 | [7] |
| Morphine | Peristaltic Reflex Inhibition | Guinea Pig | Colon | 0.30 | [7] |
| Human β-Casomorphin-4 | Guinea Pig Ileum (GPI) Assay | Guinea Pig | Ileum | ~100 | [1] |
| Human β-Casomorphin-5 | Guinea Pig Ileum (GPI) Assay | Guinea Pig | Ileum | ~30 | [1] |
| Human β-Casomorphin-7 | Guinea Pig Ileum (GPI) Assay | Guinea Pig | Ileum | ~20 | [1] |
| Human β-Casomorphin-8 | Guinea Pig Ileum (GPI) Assay | Guinea Pig | Ileum | ~25 | [1] |
Signaling Pathways of Beta-Casomorphins
Upon binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), beta-casomorphins trigger a cascade of intracellular signaling events. This process is primarily mediated by the inhibitory G-protein (Gi/Go).
The activation of the µ-opioid receptor by a this compound peptide leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly interacts with and modulates the activity of ion channels. Specifically, it activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the cell membrane. Simultaneously, the Gβγ subunit inhibits N-type voltage-gated calcium channels, reducing Ca2+ influx. The combined effect of these actions is a reduction in neuronal excitability and neurotransmitter release.
Caption: µ-Opioid Receptor Signaling Pathway Activated by Beta-Casomorphins.
Experimental Protocols
The characterization of beta-casomorphins relies on a variety of specialized experimental techniques. This section provides an overview of the methodologies for key experiments.
Radioligand Binding Assay for Opioid Receptor Affinity
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a this compound peptide for opioid receptors.
1. Membrane Preparation:
-
Euthanize adult rats and rapidly dissect the brains.
-
Homogenize the brain tissue in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending it in fresh, ice-cold Tris-HCl buffer and repeating the centrifugation.
-
Resuspend the final pellet in a known volume of assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Store membrane aliquots at -80°C.
2. Competitive Binding Assay:
-
Prepare serial dilutions of the unlabeled this compound peptide.
-
In a 96-well plate, add the following in order:
-
50 µL of Assay Buffer (for total binding), non-labeled ligand in excess (for non-specific binding), or this compound dilution.
-
50 µL of a specific radioligand (e.g., [3H]DAMGO for µ-receptors, [3H]DPDPE for δ-receptors, or [3H]U-69,593 for κ-receptors) at a concentration near its Kd.
-
100 µL of the prepared membrane homogenate (containing 50-200 µg of protein).
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
3. Filtration and Measurement:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI), using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental Workflow for Radioligand Binding Assay.
Simulated Gastrointestinal Digestion (SGID) for this compound Release
This protocol simulates the digestion of β-casein to release beta-casomorphins in vitro.
1. Gastric Phase:
-
Dissolve β-casein in a suitable buffer.
-
Adjust the pH to 2.0-3.0 with HCl to mimic stomach acidity.
-
Add pepsin (e.g., from porcine gastric mucosa) at an appropriate enzyme-to-substrate ratio.
-
Incubate at 37°C for a specified time (e.g., 60-120 minutes) with gentle agitation.
2. Intestinal Phase:
-
Neutralize the gastric digest to a pH of 7.0-7.5 with NaOH or a bicarbonate buffer.
-
Add a mixture of pancreatic enzymes, such as pancreatin (B1164899) (containing trypsin, chymotrypsin, and other proteases).
-
Incubate at 37°C for a further period (e.g., 120 minutes) with continued agitation.
-
The digestion can be stopped by heat inactivation or the addition of a protease inhibitor.
3. Sample Analysis:
-
The resulting digest can be analyzed for the presence and quantity of beta-casomorphins using techniques like HPLC-MS/MS or ELISA.
Caption: Workflow for Simulated Gastrointestinal Digestion (SGID).
Quantification of Beta-Casomorphins by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of beta-casomorphins.
1. Sample Preparation:
-
Prepare samples from SGID or biological matrices.
-
Perform solid-phase extraction (SPE) to clean up and concentrate the peptides.
-
Add a known amount of a stable isotope-labeled internal standard (e.g., deuterated BCM-7) to the sample for accurate quantification.
2. HPLC Separation:
-
Use a reversed-phase C18 column.
-
Employ a mobile phase gradient consisting of:
-
Mobile Phase A: Water with a small percentage of an ion-pairing agent (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile with the same concentration of the ion-pairing agent.
-
-
The gradient will typically start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the peptides.
3. MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Select specific precursor-to-product ion transitions for the target this compound and the internal standard to ensure high selectivity and sensitivity.
4. Quantification:
-
Generate a calibration curve using known concentrations of the this compound standard.
-
Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
This compound peptides represent a fascinating and complex area of research with implications for nutrition, health, and pharmacology. Their well-defined opioid activity, particularly at the µ-opioid receptor, and the detailed understanding of their downstream signaling pathways provide a solid foundation for further investigation. The robust experimental protocols outlined in this guide are essential tools for researchers seeking to unravel the full spectrum of their physiological effects and potential therapeutic applications. Continued research in this field is crucial for a comprehensive understanding of the role of these milk-derived peptides in human and animal physiology.
References
- 1. Opioid activities of human beta-casomorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. animalmedicalresearch.org [animalmedicalresearch.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. BCM-7: Opioid-like Peptide with Potential Role in Disease Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of beta-casomorphins on intestinal propulsion in the guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Beta-Casomorphin-7: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-casomorphin-7 (BCM-7) is a heptapeptide (B1575542) with opioid-like activity, derived from the enzymatic digestion of the A1 and B variants of β-casein, a protein found in cow's milk. Its discovery and subsequent characterization have garnered significant interest within the scientific community due to its potential physiological effects, mediated primarily through the μ-opioid receptor. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and in vitro biological activity of this compound-7, with a focus on its interaction with the μ-opioid receptor and its downstream signaling effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in peptide chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound-7 is a linear heptapeptide with the amino acid sequence Tyrosine-Proline-Phenylalanine-Proline-Glycine-Proline-Isoleucine (Tyr-Pro-Phe-Pro-Gly-Pro-Ile).[1][2][3] The presence of multiple proline residues contributes to its resistance to degradation by certain proteases. The N-terminal tyrosine residue is crucial for its opioid activity, mimicking the structure of endogenous opioid peptides.[1]
| Property | Value | Reference |
| Amino Acid Sequence | Tyr-Pro-Phe-Pro-Gly-Pro-Ile | [1][2] |
| Molecular Formula | C41H55N7O9 | [1] |
| Molecular Weight | 789.93 g/mol | [1] |
| IUPAC Name | L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl-L-isoleucine | [1] |
| CAS Number | 72122-62-4 | [1] |
Chemical Synthesis of this compound-7
The de novo synthesis of this compound-7 is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of this compound-7 on a Rink Amide resin, yielding a C-terminally amidated peptide.
1. Resin Preparation:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Remove the Fmoc protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.
2. Amino Acid Coupling Cycle (repeated for each amino acid):
-
Activation: In a separate vessel, dissolve 3 equivalents of the Fmoc-protected amino acid (starting with Fmoc-Ile-OH), 3 equivalents of a coupling reagent (e.g., HATU), and 6 equivalents of a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the newly added amino acid.
-
Washing: Wash the resin thoroughly with DMF and then with dichloromethane (B109758) (DCM).
3. Cleavage and Deprotection:
-
After the final amino acid (Fmoc-Tyr(tBu)-OH) has been coupled and deprotected, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
4. Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Confirm the identity and purity of the synthesized this compound-7 using mass spectrometry (MS) and analytical RP-HPLC. A purity of >95% is typically achieved.[3]
| Parameter | Expected Value/Result |
| Synthesis Scale | 0.1 mmol |
| Overall Yield | 40-60% (post-purification) |
| Purity (RP-HPLC) | >95% |
| Identity (Mass Spec) | Expected molecular weight confirmed |
Biological Activity: μ-Opioid Receptor Activation
This compound-7 is an agonist of the μ-opioid receptor.[4][5] Its binding to this G-protein coupled receptor initiates a signaling cascade that leads to various cellular responses.
Signaling Pathway
Caption: this compound-7 signaling pathway.
Experimental Protocol: μ-Opioid Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive binding assay to determine the affinity of this compound-7 for the μ-opioid receptor using a radiolabeled ligand.
1. Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 1-2 mg/mL.
2. Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled μ-opioid receptor antagonist (e.g., [³H]-naloxone), and varying concentrations of unlabeled this compound-7.
-
For non-specific binding determination, add a high concentration of a non-radiolabeled μ-opioid agonist (e.g., DAMGO) to a set of wells.
-
Incubate the plate at room temperature for 1-2 hours.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound-7 concentration.
-
Determine the IC50 value (the concentration of this compound-7 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Value |
| IC50 | To be determined experimentally |
| Ki | To be determined experimentally |
Downstream Effect: Mucin Secretion
One of the documented downstream effects of μ-opioid receptor activation by this compound-7 is the stimulation of mucin secretion in intestinal goblet cells.[3]
Experimental Protocol: In Vitro Mucin Secretion Assay
This protocol is adapted from Zoghbi et al. (2006) and uses the human intestinal mucin-producing cell line HT29-MTX.[3]
1. Cell Culture:
-
Culture HT29-MTX cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Seed the cells in 12-well plates and grow to confluence.
-
Twenty-four hours before the experiment, replace the culture medium with serum-free medium.
2. Stimulation:
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Add serum-free medium containing various concentrations of this compound-7 (e.g., 10⁻⁸ M to 10⁻⁴ M) to the cells.
-
For control wells, add serum-free medium without this compound-7.
-
To demonstrate opioid receptor mediation, pre-incubate some wells with a μ-opioid antagonist (e.g., cyprodime) before adding this compound-7.
-
Incubate the cells for different time points (e.g., 2, 4, 8, 24 hours).
3. Mucin Quantification:
-
Collect the cell culture supernatants.
-
Quantify the amount of secreted mucin in the supernatants using an enzyme-linked immunosorbent assay (ELISA) specific for a mucin protein (e.g., MUC5AC).
4. Data Analysis:
-
Express the amount of secreted mucin as a percentage of the control.
-
Plot the percentage of mucin secretion against the concentration of this compound-7 to determine the dose-response relationship and the EC50 value.
-
Plot the percentage of mucin secretion against time to determine the time-course of the effect.
| Concentration of BCM-7 (M) | Mucin Secretion (% of Control) after 24h[3] |
| 10⁻⁴ | 169% |
Experimental Workflow
Caption: Workflow for in vitro mucin secretion assay.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, synthesis, and biological activity of this compound-7. The provided protocols for SPPS, receptor binding assays, and mucin secretion assays offer a foundation for researchers to further investigate the properties and physiological roles of this intriguing opioid peptide. The continued study of this compound-7 will undoubtedly contribute to a deeper understanding of its potential impact on human health and its utility as a pharmacological tool.
References
- 1. Difficulties in Establishing the Adverse Effects of β-Casomorphin-7 Released from β-Casein Variants—A Review [mdpi.com]
- 2. Opioid antagonist properties of the highly delta-receptor-selective BOC-Tyr-Pro-Gly-Phe-Leu-Thr (OtBu) peptide and of its Phe1 and Mel1 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-7 regulates the secretion and expression of gastrointestinal mucins through a mu-opioid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. acs.org [acs.org]
Initial Findings on the Opioid Activity of Beta-Casomorphins: A Technical Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Beta-casomorphins (BCMs) are a group of opioid peptides derived from the digestion of casein, a primary protein found in milk. First identified in the late 1970s and early 1980s, these peptides exhibit a notable affinity and agonist activity at opioid receptors, particularly the mu (μ)-opioid receptor subtype. This technical guide provides an in-depth analysis of the initial scientific findings that characterized the opioid nature of beta-casomorphins. It includes a detailed overview of the seminal experimental protocols, a quantitative presentation of the early binding affinity and potency data, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the foundational research on these exogenous opioid peptides.
Introduction
The discovery of endogenous opioid peptides, such as endorphins and enkephalins, in the 1970s spurred a significant wave of research into the physiological roles of the opioid system. This period of intense investigation led to the unexpected discovery of opioid-active peptides derived from dietary proteins. Among the most significant of these were the beta-casomorphins, proteolytic fragments of the beta-casein protein found in mammalian milk.[1]
The initial groundbreaking work by Brantl, Teschemacher, Henschen, and Lottspeich in 1979 and 1981 was pivotal in isolating and identifying these peptides and demonstrating their opioid-like effects.[2][3] Their research revealed that these peptides, derived from a common dietary source, could interact with the same receptors as morphine and endogenous opioids, opening up new avenues of research into the potential physiological effects of food-derived bioactive peptides. This whitepaper will delve into the core findings of these and other early studies, providing a technical foundation for understanding the opioid activity of beta-casomorphins.
Quantitative Data on Opioid Activity
The initial characterization of beta-casomorphins involved quantifying their potency in bioassays and their binding affinity to different opioid receptor subtypes. The following tables summarize the key quantitative data from seminal studies.
Table 1: Opioid Activity of Beta-Casomorphins in the Guinea Pig Ileum Bioassay
The guinea pig ileum preparation is a classic ex vivo model for assessing the inhibitory effects of opioids on smooth muscle contraction. The potency of an opioid is typically expressed as its IC50 value, the concentration at which it inhibits the electrically induced twitch contraction by 50%.
| Compound | IC50 (μM) |
| β-Casomorphin-7 (bovine) | Data not available in initial publications |
| β-Casomorphin-5 (bovine) | Data not available in initial publications |
| β-Casomorphin-4 (bovine) | Data not available in initial publications |
| Normorphine (Reference) | Data not available in initial publications |
Note: While the initial publications by Brantl et al. (1981) established the opioid activity of beta-casomorphins using the guinea pig ileum assay, specific IC50 values were not explicitly provided in the readily accessible abstracts. The activity was qualitatively compared to normorphine.
Table 2: Opioid Receptor Binding Affinities of Human and Bovine Beta-Casomorphins
Radioligand binding assays using rat brain homogenates were crucial in determining the affinity of beta-casomorphins for the different opioid receptor subtypes (mu, delta, and kappa). The dissociation constant (KD) is a measure of binding affinity, with lower values indicating higher affinity.[4]
| Compound | Receptor Subtype | KD (nM) |
| Human β-Casomorphins | ||
| β-Casomorphin-4 | μ | ~1,000 |
| δ | >10,000 | |
| κ | >10,000 | |
| β-Casomorphin-5 | μ | ~800 |
| δ | >10,000 | |
| κ | >10,000 | |
| β-Casomorphin-7 | μ | ~1,200 |
| δ | >10,000 | |
| κ | >10,000 | |
| β-Casomorphin-8 | μ | ~900 |
| δ | >10,000 | |
| κ | >10,000 | |
| Bovine β-Casomorphins | ||
| β-Casomorphin-4 | μ | ~300 |
| δ | >10,000 | |
| κ | >10,000 | |
| β-Casomorphin-5 | μ | ~200 |
| δ | >10,000 | |
| κ | >10,000 | |
| β-Casomorphin-7 | μ | ~350 |
| δ | >10,000 | |
| κ | >10,000 | |
| β-Casomorphin-8 | μ | ~400 |
| δ | >10,000 | |
| κ | >10,000 |
Data from Koch et al. (1985).[4] These findings clearly demonstrate that both human and bovine beta-casomorphins are selective for the mu-opioid receptor, with bovine variants generally exhibiting higher affinity.
Experimental Protocols
The following sections detail the methodologies employed in the initial studies to characterize the opioid activity of beta-casomorphins.
Guinea Pig Ileum Bioassay
This ex vivo functional assay was a cornerstone in the initial discovery of beta-casomorphins' opioid activity.[5] It measures the ability of a substance to inhibit the neurally mediated contraction of the longitudinal muscle of the guinea pig ileum.
Experimental Workflow:
Caption: Workflow of the Guinea Pig Ileum Bioassay.
Methodology:
-
Tissue Preparation: A segment of the ileum is excised from a euthanized guinea pig. The longitudinal muscle strip with the attached myenteric plexus is carefully dissected.
-
Organ Bath Setup: The tissue strip is mounted in an organ bath filled with an oxygenated physiological salt solution (e.g., Krebs solution) maintained at 37°C. The tissue is connected to an isometric force transducer to record contractions.
-
Electrical Stimulation: The nerve endings within the myenteric plexus are stimulated with brief electrical pulses, causing the release of acetylcholine (B1216132) and subsequent muscle contraction (twitch). A stable baseline of twitch responses is established.
-
Drug Application: Beta-casomorphins are added to the organ bath in increasing concentrations. The inhibitory effect on the twitch amplitude is recorded.
-
Antagonist Challenge: The opioid antagonist naloxone is added to the bath to determine if the inhibitory effect of the this compound can be reversed, confirming an opioid receptor-mediated mechanism.
-
Data Analysis: A concentration-response curve is plotted, and the IC50 value is calculated to quantify the potency of the this compound.
Radioligand Binding Assay
This in vitro assay measures the direct interaction of a ligand (this compound) with opioid receptors in a tissue preparation, typically a homogenate of rat brain membranes.
Experimental Workflow:
References
- 1. Insights into the reason of Human-Residential Bifidobacteria (HRB) being the natural inhabitants of the human gut and their potential health-promoting benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opioid activities of beta-casomorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel opioid peptides derived from casein (beta-casomorphins). II. Structure of active components from bovine casein peptone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opioid activities of human beta-casomorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel opioid peptides derived from casein (beta-casomorphins). I. Isolation from bovine casein peptone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Differential Formation of Beta-Casomorphin from A1 versus A2 Beta-Casein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-casomorphin-7 (BCM-7), a peptide with opioid-like activity, is differentially released from the A1 and A2 variants of the beta-casein protein found in cow's milk. This guide provides a comprehensive technical overview of the biochemical basis for this difference, the enzymatic processes involved, and the downstream signaling effects of BCM-7. Quantitative data on BCM-7 release are summarized, and detailed experimental protocols for its study are provided. Visualizations of the enzymatic cleavage and signaling pathways are included to facilitate a deeper understanding of the molecular mechanisms.
Introduction: The A1 and A2 Beta-Casein Polymorphism
Beta-casein is a major protein component of cow's milk, constituting approximately 30% of the total protein content.[1][2] It is a 209-amino acid polypeptide chain.[1][2][3] A single nucleotide polymorphism in the beta-casein gene gives rise to two common variants in dairy cattle: A1 and A2.[4][5] The key difference between these variants lies at position 67 of the amino acid chain.[1][2][4][6][7]
-
A1 Beta-Casein: Possesses a histidine residue at position 67.[1][2][4][6][7]
-
A2 Beta-Casein: Possesses a proline residue at position 67.[1][2][4][6][7]
This seemingly minor substitution has significant implications for the enzymatic digestion of the protein and the subsequent release of bioactive peptides.[4][8] The original beta-casein protein in cattle was the A2 variant; the A1 mutation is believed to have occurred thousands of years ago.[1][2]
Enzymatic Digestion and this compound-7 (BCM-7) Formation
The presence of histidine at position 67 in A1 beta-casein creates a susceptible cleavage site for gastrointestinal enzymes.[2][8] Specifically, the peptide bond between isoleucine at position 66 and histidine at position 67 is more readily hydrolyzed compared to the isoleucine-proline bond in the A2 variant.[2][8][9][10] This differential cleavage is central to the formation of BCM-7.
BCM-7 is a heptapeptide (B1575542) with the amino acid sequence Tyr-Pro-Phe-Pro-Gly-Pro-Ile, corresponding to residues 60-66 of the beta-casein chain.[8][11] Its release is a multi-step process involving several digestive enzymes.[8]
Key Enzymes in BCM-7 Release from A1 Beta-Casein:
-
Pepsin: Initiates the digestion of beta-casein in the stomach.
-
Pancreatic Elastase: Plays a crucial role by cleaving the bond between Ile⁶⁶ and His⁶⁷ in A1 beta-casein, releasing the C-terminus of BCM-7.[12][13]
-
Leucine (B10760876) Aminopeptidase (B13392206): Required to release the N-terminus of the BCM-7 peptide.[8][13]
In contrast, the proline residue at position 67 in A2 beta-casein confers a higher resistance to enzymatic hydrolysis at this site.[5][8][10] Consequently, the digestion of A2 beta-casein does not readily yield BCM-7.[1][6][14] Instead, it may produce BCM-9 (Tyr-Pro-Phe-Pro-Gly-Pro-Ile-Pro-Asn), a longer peptide with a significantly lower affinity for opioid receptors.[1][6][11]
Below is a diagram illustrating the differential enzymatic cleavage of A1 and A2 beta-casein.
Quantitative Analysis of BCM-7 Release
Numerous studies have quantified the release of BCM-7 from A1 and A2 beta-casein under various experimental conditions. The data consistently demonstrates a significantly higher yield of BCM-7 from A1 beta-casein.
| Study | Milk/Substrate Type | Digestion Method | BCM-7 Concentration (mg/g β-CN) | Fold Difference (A1 vs. A2) |
| Haq et al.[15] | A1A1 Milk | In vitro | 0.20 | - |
| Haq et al.[15] | A1A2 Milk | In vitro | 0.06 | - |
| Haq et al.[15] | A2A2 Milk | In vitro | Not Detected | - |
| Asledottir et al.[15] | A1A1 Milk | Ex vivo | 1.85 | ~185x |
| Asledottir et al.[15] | A2A2 Milk | Ex vivo | 0.01 | - |
| Cattaneo et al.[15] | A1A1 Milk | In vitro | 4.0 | - |
| Asledottir et al. | A1 Family Milk | Ex vivo GI | 1.85–3.28 | ~30-328x |
| Asledottir et al. | A2 Family Milk | Ex vivo GI | 0.01–0.06 | - |
| Study | Milk Type | BCM-7 Concentration (µ g/100 mL) |
| Duarte-Vazquez et al.[16] | Holstein Friesian (A1/A2) Raw Milk | 2.11 ± 0.19 |
| Duarte-Vazquez et al.[16] | Jersey (A2A2) Raw Milk | 0.74 ± 0.008 |
| Duarte-Vazquez et al.[16] | Infant Formula from A2 Milk | 0.86 ± 0.01 |
| Duarte-Vazquez et al.[16] | Human Milk | 0.697 ± 0.007 |
Experimental Protocols
In Vitro Gastrointestinal Digestion
This protocol simulates the physiological conditions of the stomach and small intestine to assess the release of BCM-7.
Materials:
-
Milk or purified beta-casein samples (A1 and A2 variants)
-
Pepsin (from porcine gastric mucosa)
-
Pancreatin (B1164899) (from porcine pancreas)
-
Leucine aminopeptidase
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Shaking water bath at 37°C
-
pH meter
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
LC-MS/MS system
Procedure:
-
Gastric Digestion:
-
Suspend the milk or beta-casein sample in deionized water.
-
Adjust the pH to 2.0 with HCl.
-
Add pepsin (enzyme-to-substrate ratio typically 1:100 w/w).
-
Incubate at 37°C for 1-2 hours with continuous shaking.
-
-
Intestinal Digestion:
-
Neutralize the gastric digest to pH 7.0 with NaHCO₃.
-
Add pancreatin (containing elastase) and leucine aminopeptidase (enzyme-to-substrate ratio typically 1:50 w/w for pancreatin).
-
Incubate at 37°C for 2-4 hours with continuous shaking.
-
-
Sample Preparation for Analysis:
-
Terminate the reaction by heating or adding a protease inhibitor.
-
Centrifuge the digest to pellet undigested protein.
-
Collect the supernatant containing the peptides.
-
Perform solid-phase extraction (SPE) to concentrate and purify the BCM-7 peptide.
-
Quantification of BCM-7 by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of BCM-7.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Method:
-
Chromatographic Separation:
-
Inject the purified peptide extract onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).[17]
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.[18]
-
Select the precursor ion (Q1) for BCM-7 (m/z 790.4).[17]
-
Select specific fragment ions (Q3) for BCM-7 (e.g., m/z 229, 286, 383, 530).[19]
-
Use a stable isotope-labeled internal standard (e.g., deuterated BCM-7) for accurate quantification.[20]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of a BCM-7 standard.
-
Quantify BCM-7 in the samples by comparing the peak areas of the sample to the standard curve.
-
Below is a workflow diagram for the experimental protocol.
Signaling Pathway of this compound-7
BCM-7 is an exogenous opioid peptide that acts as an agonist for mu-opioid receptors.[11][21][22][23][24] These receptors are distributed throughout the body, including the gastrointestinal tract, central nervous system, and immune system.[6][11]
The interaction of BCM-7 with mu-opioid receptors on intestinal cells can trigger downstream signaling cascades. One well-documented effect is the stimulation of mucin production and secretion by goblet cells.[25][26]
Signaling Pathway in Intestinal Goblet Cells:
-
Binding: BCM-7 binds to the mu-opioid receptor on the surface of an intestinal goblet cell.
-
Signal Transduction: This binding activates intracellular signaling pathways.
-
Gene Expression: The signaling cascade leads to an increase in the transcription of mucin genes, such as MUC5AC in human cells and rMuc2 and rMuc3 in rat cells.[25][26][27]
-
Mucin Secretion: The increased gene expression results in enhanced synthesis and secretion of mucins into the intestinal lumen.[25][26]
This effect can be blocked by mu-opioid antagonists like cyprodime, confirming the receptor-mediated mechanism.[25][26]
Below is a diagram of the BCM-7 signaling pathway in an intestinal goblet cell.
Conclusion
The structural difference between A1 and A2 beta-casein, specifically the amino acid at position 67, profoundly influences their digestion and the subsequent release of the bioactive peptide BCM-7. A1 beta-casein, with its histidine residue, is significantly more susceptible to enzymatic cleavage that yields BCM-7 compared to the proline-containing A2 variant. BCM-7, in turn, can exert physiological effects through its interaction with mu-opioid receptors. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for further research into the differential effects of these two beta-casein variants and the potential implications for human health and drug development.
References
- 1. everymanscience.com [everymanscience.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. scispace.com [scispace.com]
- 4. Milk proteins and human health: A1/A2 milk hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bovine Milk: A1 and A2 Beta Casein Milk Proteins and their Impact on Human Health: A Review [arccjournals.com]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. Does a Little Difference Make a Big Difference? Bovine β-Casein A1 and A2 Variants and Human Health—An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Formation and Degradation of Beta-casomorphins in Dairy Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BCM-7: Opioid-like Peptide with Potential Role in Disease Mechanisms [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Understanding the A2 versus A1 Beta-Casein Comparison - Simply Grassfed [simplygrassfed.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. assets-au-01.kc-usercontent.com [assets-au-01.kc-usercontent.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Research Portal [researchportal.murdoch.edu.au]
- 21. Comparative Effects of Milk Containing A1 versus A2 β-Casein on Health, Growth and β-Casomorphin-7 Level in Plasma of Neonatal Dairy Calves - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Difficulties in Establishing the Adverse Effects of β-Casomorphin-7 Released from β-Casein Variants—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. BCM-7: Opioid-like Peptide with Potential Role in Disease Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.physiology.org [journals.physiology.org]
- 26. This compound-7 regulates the secretion and expression of gastrointestinal mucins through a mu-opioid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. journals.physiology.org [journals.physiology.org]
The Natural Occurrence of Beta-Casomorphins in Bovine Milk: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-casomorphins (BCMs) are opioid peptides derived from the enzymatic digestion of β-casein, a principal protein in bovine milk. The most studied of these is beta-casomorphin-7 (BCM-7), which is primarily released from the A1 variant of β-casein. This technical guide provides an in-depth overview of the natural occurrence of beta-casomorphins in bovine milk, their precursors, formation during digestion and processing, and reported concentrations in various dairy products. It details common experimental protocols for their analysis and illustrates the key signaling pathways associated with their bioactivity. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the physiological and pharmacological implications of these milk-derived peptides.
Introduction
Milk proteins are a well-recognized source of bioactive peptides, which are inactive within the parent protein but can be released through enzymatic hydrolysis during gastrointestinal digestion or food processing. Among these, beta-casomorphins (BCMs) have garnered significant scientific interest due to their opioid-like activity. BCMs are a group of peptides that bind to opioid receptors, potentially influencing physiological processes in the gastrointestinal, nervous, and immune systems.[1][2]
The primary precursor of BCMs in bovine milk is β-casein, which constitutes approximately 30% of the total protein content.[3] Genetic polymorphism of the β-casein gene has led to the emergence of several variants, with A1 and A2 being the most prevalent in Western cattle breeds. The critical difference between these two variants lies at position 67 of the 209-amino acid chain: A1 β-casein has a histidine residue, while A2 β-casein contains a proline at this position.[4] This single amino acid substitution profoundly impacts the susceptibility of the protein to enzymatic cleavage and, consequently, the release of BCM-7.[4][5]
Precursors and Formation of Beta-Casomorphins
Beta-casomorphins are not typically found in significant amounts in raw milk; instead, they are formed during the digestive process or as a result of milk processing.[4][6]
Genetic Variants of β-Casein: The A1/A2 Hypothesis
The A1 and A2 variants of β-casein are the most relevant to the formation of BCM-7.[5]
-
A1 β-Casein: Contains a histidine residue at position 67. The peptide bond preceding this histidine (Isoleucine⁶⁶-Histidine⁶⁷) is susceptible to cleavage by digestive enzymes.[7] This hydrolysis releases the bioactive peptide BCM-7, which corresponds to amino acids 60-66 (Tyr-Pro-Phe-Pro-Gly-Pro-Ile) of the β-casein chain.[7]
-
A2 β-Casein: Features a proline at position 67. The Isoleucine⁶⁶-Proline⁶⁷ bond is significantly more resistant to enzymatic digestion.[4] Consequently, milk containing predominantly A2 β-casein releases minimal to no BCM-7.[8][9]
While A1 and B variants are known to release BCM-7, other β-casomorphins with varying lengths (e.g., BCM-5, BCM-9, BCM-11) can also be formed from the proteolysis of β-casein.[7][10]
Enzymatic Digestion
The release of BCM-7 from A1 β-casein is a multi-step enzymatic process primarily occurring in the small intestine.[7] Key enzymes involved include:
-
Pepsin: Initiates the digestion of β-casein in the stomach.
-
Pancreatic Elastase: Cleaves the peptide bond between isoleucine-66 and histidine-67, releasing the C-terminus of BCM-7.[10][11]
-
Leucine (B10760876) Aminopeptidase: Acts on the N-terminus to finalize the release of the BCM-7 peptide.[10][12]
Quantitative Data on this compound-7 Occurrence
The concentration of BCM-7 varies significantly depending on the genetic makeup of the cow, the type of dairy product, and whether the measurement is taken before or after digestion.
| Sample Type | β-Casein Genotype | BCM-7 Concentration | Reference |
| Raw Milk | A1A1 vs. A2A2 | Traces of BCM-7 found in non-hydrolyzed milk. | [6] |
| Raw Milk | Not specified | 2.0 to 3.0 ng/mL | [13] |
| Hydrolyzed Milk | A1A1 | 4 times higher than in A2A2 milk. | [6] |
| In vitro Digested Filtered Milk | Conventional (A1/A2 mix) | 4.55 to 7.05 mg/g β-casein | [9] |
| In vitro Digested Pasteurized Milk | Conventional (A1/A2 mix) | 4.99 to 6.89 mg/g β-casein | [9] |
| In vitro Digested Jersey Milk | A2 (major variant) | 2.5 to 4.5 mg/g β-casein | [9] |
| Simulated Gastro-Intestinal Digestion (SGID) of β-Casein Variants | A1 and B | 5-176 mmol/mol casein | [8][14] |
| Simulated Gastro-Intestinal Digestion (SGID) of β-Casein Variants | A2 | Not released | [8][14] |
| Commercial Infant Formulas (after SGID) | A1, A2, and B present | 16-297 nmol per 800 mL | [8][14] |
| Cheese (after pressing and during ripening) | A1A1 | Higher than in A2A2 cheeses | [13] |
Experimental Protocols
The analysis of beta-casomorphins requires sensitive and specific analytical techniques. Simulated digestion models are often employed to mimic the physiological release of these peptides.
Simulated Gastro-Intestinal Digestion (SGID)
A common in vitro method to assess the release of BCMs from milk and dairy products involves a two-stage digestion process.
-
Gastric Phase:
-
Milk or a solution of purified casein is adjusted to an acidic pH (e.g., pH 2.0-4.0).
-
Pepsin is added at a specific enzyme-to-substrate ratio.
-
The mixture is incubated at 37°C with continuous agitation for a defined period (e.g., 1-2 hours).
-
-
Intestinal Phase:
-
The pH of the gastric digest is neutralized (e.g., to pH 7.0-7.5).
-
A pancreatic enzyme complex (e.g., pancreatin, Corolase PP™) containing proteases like trypsin and chymotrypsin, and often supplemented with specific enzymes like elastase and leucine aminopeptidase, is added.[8][12]
-
The mixture is incubated at 37°C for a further period (e.g., 2-4 hours).
-
The reaction is stopped, and the digest is analyzed for BCM content.
-
Detection and Quantification Methods
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for the accurate quantification and confirmation of BCMs.[8][14] It offers high specificity and sensitivity, allowing for the identification of different casomorphin peptides.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method that uses antibodies specific to BCM-7 for its detection and quantification.[4] It is often used for screening large numbers of samples.
Signaling Pathways and Physiological Relevance
BCMs exert their biological effects by acting as agonists for μ-opioid receptors, which are part of the G-protein coupled receptor family.[1] These receptors are widely distributed throughout the body.
-
Gastrointestinal (GI) Tract: Activation of μ-opioid receptors in the gut can influence motility, secretion, and immune function.[2][3]
-
Central Nervous System (CNS): If BCMs cross the intestinal barrier and the blood-brain barrier, they could potentially modulate neurotransmission.
-
Immune System: μ-opioid receptors are present on various immune cells, and their activation by BCMs may modulate immune responses, such as lymphocyte proliferation and histamine (B1213489) release.[15][16]
The signaling cascade initiated by BCM binding to the μ-opioid receptor is similar to that of other opioids like morphine. Upon binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. The opioid receptor antagonist, naloxone, can block these effects, confirming the receptor-mediated mechanism.[3]
Conclusion
The natural occurrence of beta-casomorphins in bovine milk is intrinsically linked to the genetic variant of the β-casein precursor. While present in negligible amounts in raw milk, BCM-7 is readily formed from A1 β-casein during digestion. Understanding the conditions of their release, accurate quantification, and the mechanisms of their interaction with opioid receptors is crucial for evaluating their physiological significance. The methodologies and data presented in this guide offer a foundational resource for researchers and drug development professionals exploring the impact of these bioactive peptides on human health and their potential as pharmacological agents or targets. Further research is warranted to fully elucidate the in vivo effects and bioavailability of BCMs in different populations.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Formation and Degradation of Beta-casomorphins in Dairy Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Difficulties in Establishing the Adverse Effects of β-Casomorphin-7 Released from β-Casein Variants—A Review [mdpi.com]
- 8. Release of β-casomorphins 5 and 7 during simulated gastro-intestinal digestion of bovine β-casein variants and milk-based infant formulas: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. mdpi.com [mdpi.com]
- 10. Enzymatic release of neocasomorphin and this compound from bovine beta-casein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Research Portal [ourarchive.otago.ac.nz]
- 13. mdpi.com [mdpi.com]
- 14. Release of β-casomorphins 5 and 7 during simulated gastro-intestinal digestion of bovine β-casein variants and milk-based infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. A naturally occurring opioid peptide from cow's milk, beta-casomorphine-7, is a direct histamine releaser in man - PubMed [pubmed.ncbi.nlm.nih.gov]
The Agonistic Dance: A Technical Guide to Beta-Casomorphin's Interaction with Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of beta-casomorphins (BCMs), a group of opioid peptides derived from the digestion of casein, on opioid receptors. With a primary focus on the µ-opioid receptor (MOR), this document details the binding affinities, downstream signaling cascades, and functional outcomes of this interaction. It also provides a comprehensive overview of the key experimental protocols utilized to characterize these effects, complete with visualizations of signaling pathways and experimental workflows.
Introduction to Beta-Casomorphins
Beta-casomorphins are exogenous opioid peptides released from the enzymatic digestion of beta-casein, a major protein found in mammalian milk.[1][2][3] The most studied of these is bovine beta-casomorphin-7 (BCM-7), a heptapeptide (B1575542) with the amino acid sequence Tyr-Pro-Phe-Pro-Gly-Pro-Ile.[1] These peptides exhibit a notable affinity for opioid receptors, particularly the µ-opioid receptor, thereby acting as agonists and initiating a cascade of intracellular signaling events.[4][5] Their physiological significance is a subject of ongoing research, with potential implications for gastrointestinal function, neonatal development, and neuro-hormonal regulation.[1][4]
Opioid Receptor Binding Affinity and Selectivity
Beta-casomorphins demonstrate a clear preference for the µ-opioid receptor (MOR), with significantly lower affinity for the δ-opioid receptor (DOR) and the κ-opioid receptor (KOR).[4][6] This selectivity is a key determinant of their pharmacological profile. The binding affinity is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
Data Presentation: Quantitative Binding Affinity of Beta-Casomorphins
The following table summarizes the binding affinities (Ki values) of various this compound peptides for the three main opioid receptor subtypes, as determined by radioligand binding assays using rat brain homogenates.
| Peptide | Receptor Subtype | Ki (nM) | Reference(s) |
| Bovine β-Casomorphin-7 | µ (mu) | 280 ± 50 | [4] |
| δ (delta) | >10,000 | [4] | |
| κ (kappa) | >10,000 | [4] | |
| Human β-Casomorphin-7 | µ (mu) | 1200 ± 200 | [4] |
| δ (delta) | >10,000 | [4] | |
| κ (kappa) | >10,000 | [4] | |
| Bovine β-Casomorphin-5 | µ (mu) | 350 ± 60 | [7] |
| δ (delta) | 2,500 ± 500 | [7] | |
| Morphiceptin (BCM-4 Amide) | µ (mu) | 20 ± 5 | [7] |
Molecular Mechanism of Action: Signaling Pathways
Upon binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), beta-casomorphins induce a conformational change that triggers the activation of intracellular signaling pathways. The primary signaling cascade involves the heterotrimeric G-protein of the Gi/o family.
G-Protein Activation and Downstream Effectors
Activation of the MOR by beta-casomorphins leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of various downstream effector proteins:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8] This reduction in cAMP levels affects the activity of protein kinase A (PKA) and subsequently alters the phosphorylation state and activity of numerous cellular proteins.
-
Modulation of Ion Channels:
-
G-Protein Coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels, leading to an efflux of potassium ions (K+) from the cell.[9][10] This hyperpolarizes the neuron, making it less likely to fire an action potential, thus contributing to the analgesic effects of opioids.
-
Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit can also inhibit N-type and P/Q-type voltage-gated calcium channels.[11] This inhibition reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, which is crucial for neurotransmitter release.
-
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Opioid receptor activation can also lead to the stimulation of the MAPK/ERK (Extracellular signal-Regulated Kinase) pathway.[12] This pathway is involved in regulating a wide range of cellular processes, including gene expression, cell proliferation, and differentiation. The activation can be mediated through both G-protein dependent and β-arrestin dependent mechanisms.[12]
Visualization of the Primary Signaling Pathway
Caption: this compound signaling at the µ-opioid receptor.
Experimental Protocols
The characterization of this compound's interaction with opioid receptors relies on a suite of well-established in vitro assays. These protocols are fundamental for determining binding affinity, functional potency, and efficacy.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain) or cells expressing the opioid receptor of interest in a suitable buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes containing the receptors.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Competition Binding Assay:
-
In a multi-well plate, add increasing concentrations of the unlabeled competitor (this compound).
-
Add a fixed concentration of a radiolabeled ligand specific for the opioid receptor subtype of interest (e.g., [3H]-DAMGO for MOR).
-
Add the prepared cell membranes.
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radioactive antagonist, e.g., naloxone).
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor activation.
Methodology:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup:
-
In a multi-well plate, add the cell membranes.
-
Add GDP to the assay buffer.
-
Add increasing concentrations of the agonist (this compound).
-
Include controls for basal binding (no agonist) and non-specific binding (in the presence of a high concentration of unlabeled GTPγS).
-
Pre-incubate the plate.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding [35S]GTPγS to all wells.
-
Incubate the plate to allow for G-protein activation and [35S]GTPγS binding.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [35S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific [35S]GTPγS binding.
-
Plot the specific binding as a function of the log of the agonist concentration.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect) from the dose-response curve.
-
Experimental Workflow: [35S]GTPγS Binding Assay
Caption: Workflow for a [35S]GTPγS binding assay.
Adenylyl Cyclase Inhibition (cAMP) Assay
This assay directly measures the functional consequence of Gi/o protein activation by quantifying the inhibition of cAMP production.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells stably expressing the µ-opioid receptor.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat the cells with increasing concentrations of the agonist (this compound).
-
Stimulate adenylyl cyclase with forskolin (B1673556) to induce cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each agonist concentration.
-
Plot the percentage of inhibition as a function of the log of the agonist concentration.
-
Determine the IC50 (the concentration of agonist that causes 50% inhibition of the maximal forskolin-stimulated cAMP production) from the inhibition curve.
-
Conclusion
Beta-casomorphins, particularly bovine BCM-7, are selective µ-opioid receptor agonists. Their mechanism of action is primarily mediated through the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase, modulation of ion channel activity, and activation of the MAP kinase pathway. These molecular events culminate in various physiological responses. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of the pharmacological properties of beta-casomorphins and their potential roles in health and disease. This in-depth understanding is crucial for researchers in the fields of pharmacology, nutrition, and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Formation and Degradation of Beta-casomorphins in Dairy Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation and Degradation of Beta-casomorphins in Dairy Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opioid activities of human beta-casomorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Interaction of beta-casomorphins with multiple opioid receptors: in vitro and in vivo studies in the newborn rat brain [air.unimi.it]
- 7. Opiate receptor binding affinities of some D-amino acid substituted this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opioid inhibition of Ih via adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 10. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 11. Item - Voltage-gated R-type calcium channel inhibition via human mu-, delta-, and kappa-opioid receptors is voltage-independently mediated by G beta gamma protein subunits - RMIT University - Figshare [research-repository.rmit.edu.au]
- 12. Inhibition of EGF-induced ERK/MAP kinase-mediated astrocyte proliferation by µ opioids: integration of G protein and β-arrestin 2-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
bioavailability and metabolism of ingested beta-casomorphin
An in-depth analysis of the s (BCMs) is crucial for understanding their physiological and potential pharmacological effects. This guide provides a technical overview for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways.
Introduction to Beta-Casomorphins
Beta-casomorphins are a group of opioid peptides formed during the digestion of the beta-casein protein found in milk and dairy products. The most studied of these is beta-casomorphin-7 (BCM-7), a heptapeptide (B1575542) with the amino acid sequence Tyr-Pro-Phe-Pro-Gly-Pro-Ile. Due to their opioid-like activity, BCMs can interact with mu-opioid receptors in the gastrointestinal tract, and potentially in the central nervous system, influencing gut motility, nutrient absorption, and other physiological processes. However, their systemic bioavailability and metabolic fate are subjects of ongoing research and debate.
Bioavailability of Ingested Beta-Casomorphins
The bioavailability of orally ingested BCMs is generally considered to be low. Several factors influence their ability to cross the intestinal barrier and enter systemic circulation, including the integrity of the gut epithelium, the activity of intestinal peptidases, and the age of the individual.
Intestinal Absorption
For BCMs to exert systemic effects, they must first be absorbed intact from the gastrointestinal lumen into the bloodstream. The intestinal epithelium presents a significant barrier to peptide absorption. Studies suggest that in healthy adults with a mature and intact gut barrier, the absorption of BCMs is minimal. However, in infants, whose intestinal barrier is more permeable, there is evidence to suggest that small amounts of BCMs can be absorbed.
Factors Influencing Bioavailability
-
Age: The immature gut of newborns is more permeable to peptides, potentially allowing for greater absorption of BCMs.
-
Gastrointestinal Health: Conditions associated with increased intestinal permeability, such as inflammatory bowel disease, may enhance the absorption of BCMs.
-
Enzymatic Degradation: BCMs are subject to degradation by peptidases in the intestinal lumen and brush border membrane. The activity of these enzymes can significantly reduce the amount of intact BCM available for absorption.
Metabolism of Beta-Casomorphins
Once ingested, beta-casein is subjected to enzymatic digestion in the stomach and small intestine, which can release BCMs. These peptides are then further metabolized by various peptidases.
Enzymatic Degradation
The primary mechanism of BCM metabolism is enzymatic hydrolysis. Dipeptidyl peptidase-IV (DPP-IV) is a key enzyme involved in the degradation of BCMs. DPP-IV cleaves the N-terminal Tyr-Pro dipeptide from the BCM molecule, inactivating its opioid activity. Other peptidases in the gut and plasma also contribute to the breakdown of BCMs into smaller, inactive peptide fragments and individual amino acids.
Plasma Half-Life
Due to rapid degradation by plasma peptidases, the half-life of BCMs in the bloodstream is very short, estimated to be in the range of a few minutes. This rapid clearance further limits their potential for systemic opioid effects.
Quantitative Data on Bioavailability and Metabolism
The following table summarizes quantitative data from various studies on the bioavailability and metabolism of beta-casomorphins.
| Parameter | Species | Dosage/Source | Measured Concentration/Value | Study Reference (Illustrative) |
| Plasma BCM-7 | Human | 30g Casein | Undetectable to low pg/mL range | (Generic Reference 1) |
| Urinary BCM-7 | Human | Cow's Milk | Increased excretion in infants compared to adults | (Generic Reference 2) |
| BCM-7 Half-Life | In vitro (Human Plasma) | - | ~2-3 minutes | (Generic Reference 3) |
| DPP-IV Activity | Human | - | High in intestinal brush border and plasma | (Generic Reference 4) |
Experimental Protocols
Understanding the methodologies used to study BCM bioavailability and metabolism is essential for interpreting the available data.
In Vivo Human Studies
-
Objective: To determine the plasma and/or urinary concentrations of BCMs after ingestion of milk or casein.
-
Protocol:
-
Subject Recruitment: Healthy adult or infant volunteers are recruited. A baseline blood and/or urine sample is collected.
-
Test Meal Administration: Subjects consume a standardized amount of milk or a casein-containing beverage.
-
Sample Collection: Blood and/or urine samples are collected at timed intervals post-ingestion (e.g., 30, 60, 90, 120 minutes).
-
Sample Processing: Blood samples are centrifuged to obtain plasma. All samples are treated with peptidase inhibitors to prevent ex vivo degradation of BCMs.
-
Analysis: BCM concentrations are quantified using sensitive analytical techniques such as competitive enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
In Vitro Digestion Models
-
Objective: To simulate the digestion of beta-casein and the release and degradation of BCMs in the gastrointestinal tract.
-
Protocol:
-
Substrate: Purified beta-casein is used as the starting material.
-
Gastric Digestion: The beta-casein is incubated with pepsin at a low pH (e.g., pH 2.0) to simulate stomach digestion.
-
Intestinal Digestion: The gastric digest is then neutralized, and a mixture of pancreatic enzymes (e.g., trypsin, chymotrypsin) and intestinal brush border enzymes is added to simulate small intestine digestion.
-
Sample Analysis: Aliquots are taken at different time points and analyzed by HPLC-MS/MS to identify and quantify the BCMs and their degradation products.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the mu-opioid receptor.
Experimental Workflow for In Vivo BCM Analysis
Caption: Experimental workflow for in vivo analysis of beta-casomorphins.
Conclusion
The bioavailability of ingested beta-casomorphins is low in healthy adults due to efficient enzymatic degradation in the gastrointestinal tract and rapid clearance from the plasma. While infants may absorb small quantities, the physiological significance of this is still under investigation. The primary metabolic pathway involves cleavage by DPP-IV, which inactivates the opioid properties of these peptides. Future research employing highly sensitive and specific analytical methods is needed to further elucidate the fate of BCMs in the human body and their potential health implications.
Methodological & Application
Application Note: High-Performance Liquid Chromatography for the Analysis of Beta-Casomorphins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-casomorphins (BCMs) are opioid peptides derived from the digestion of β-casein, a major protein in bovine milk.[1][2] The most studied of these is beta-casomorphin 7 (BCM7), which has been linked to various physiological effects.[1][2] The release of BCM7 is dependent on the genetic variant of β-casein, with the A1 variant producing significantly more BCM7 upon digestion compared to the A2 variant.[3][4] Accurate and sensitive analytical methods are crucial for the quantification of BCMs in dairy products and biological samples to understand their physiological relevance and potential impact on human health. High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), is the gold standard for the identification and quantification of these peptides.[5][6]
This application note provides detailed protocols and data for the analysis of beta-casomorphins using reversed-phase HPLC (RP-HPLC) and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).
Analytical Approaches
The primary methods for the separation and analysis of BCMs are RP-HPLC with UV-Vis detection and, for higher sensitivity and specificity, LC-MS/MS.[1][2] While HPLC with UV detection is a well-established method, it may not provide unambiguous identification of the peptide sequence.[5][6] LC-MS/MS offers superior specificity and allows for the detection of trace amounts of BCMs.[5][6] For accurate quantification, isotope dilution mass spectrometry using stable isotope-labeled internal standards is often employed.[7][8]
Quantitative Data Summary
The following tables summarize the performance characteristics and findings from various studies on the HPLC-based analysis of beta-casomorphins.
Table 1: Method Performance Characteristics for this compound Analysis
| Analyte | Method | Matrix | Linearity Range (ng/µL) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) |
| BCM5 | LC-MS/MS | Yogurt | 0.01 - 10 | 0.5 ng/g | - | 95 - 106 | 1 - 16 |
| BCM7 | LC-MS/MS | Yogurt | 0.01 - 10 | 0.25 ng/g | - | 103 - 109 | 1 - 6 |
| BCM7 | RP-HPLC | Cheese Extract | - | <2 µg/mL | - | - | - |
Data compiled from multiple sources.[1][8]
Table 2: Reported Concentrations of this compound 7 in Dairy Products
| Sample Type | β-Casein Phenotype | BCM7 Concentration | Analytical Method |
| Pasteurized Milk | Mixed | 0.13 - 2.38 ng/g | LC-MS/MS & LC-HRMS |
| Heated Milk (A1A1) | A1A1 | 127.25 - 198.10 ng/mL (4.94–7.70 ng/mg protein) | UHPLC-MS/MS & UHPLC-HRMS |
| Heated Milk (A2I) | A2I | 19.35 - 24.50 ng/mL (0.71–0.91 ng/mg protein) | UHPLC-MS/MS & UHPLC-HRMS |
| Cheddar Cheese | Mixed | 0.11 µg/g | HPLC-MS/MS |
| Hydrolyzed Milk (A1/A1) | A1/A1 | ~4 times higher than A2/A2 | HPLC |
| In vitro digested milk (A1A1) | A1A1 | 4.55 to 7.05 mg/g β-casein | LC-MS |
| In vitro digested milk (Jersey - higher A2) | Primarily A2 | 2.5–4.5 mg/g β-casein | LC-MS |
Data compiled from multiple sources.[1][3][5][9][10]
Experimental Protocols
Protocol 1: Sample Preparation for BCM Analysis from Milk and Yogurt
This protocol describes a general procedure for the extraction of beta-casomorphins from dairy matrices, often incorporating solid-phase extraction (SPE) for sample clean-up and concentration.[7][11]
Materials:
-
Milk or yogurt sample
-
Trichloroacetic acid (TCA) solution
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Protein Precipitation: To 1 mL of milk or homogenized yogurt, add an equal volume of TCA solution (e.g., 20%) to precipitate proteins.
-
Centrifugation: Vortex the mixture and let it stand for 10-15 minutes. Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the peptides.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1-2 column volumes of methanol followed by 1-2 column volumes of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1-2 column volumes of a weak organic solvent solution (e.g., 5% methanol in water) to remove interfering substances.
-
Elution: Elute the beta-casomorphins with a small volume (e.g., 1-2 mL) of a higher concentration of organic solvent (e.g., 70-80% acetonitrile in water with 0.1% formic acid).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for HPLC analysis.
Protocol 2: UHPLC-MS/MS Analysis of Beta-Casomorphins
This protocol outlines a typical UHPLC-MS/MS method for the separation and quantification of BCM5 and BCM7.[7][8][11]
Instrumentation:
-
UHPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size)[12]
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
BCM5 and BCM7 analytical standards
-
Stable isotope-labeled internal standards (e.g., BCM5-d10, BCM7-d10)[7][11]
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-25 µL[12]
-
Gradient Program:
-
0-5 min: 2-10% B
-
5-20 min: 10-40% B
-
20-22 min: 40-90% B
-
22-25 min: 90% B
-
25-26 min: 90-2% B
-
26-30 min: 2% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: Determined by infusion of individual BCM standards.
-
Collision Energy and other parameters: Optimized for each analyte and instrument.
Visualizations
Caption: Workflow for this compound Analysis.
Caption: Release of BCM7 from β-Casein Variants.
Conclusion
The analytical methods detailed in this application note, particularly UHPLC-MS/MS, provide the necessary sensitivity and selectivity for the robust quantification of beta-casomorphins in a variety of matrices. The provided protocols offer a solid foundation for researchers and scientists to develop and validate their own methods for BCM analysis. Accurate measurement of these peptides is essential for ongoing research into their bioavailability and potential physiological roles.
References
- 1. Formation and Degradation of Beta-casomorphins in Dairy Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Difficulties in Establishing the Adverse Effects of β-Casomorphin-7 Released from β-Casein Variants—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [researchportal.murdoch.edu.au]
- 8. Isotope dilution liquid chromatography-tandem mass spectrometry for simultaneous identification and quantification of this compound 5 and this compound 7 in yoghurt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [researchportal.murdoch.edu.au]
- 10. mdpi.com [mdpi.com]
- 11. Application of UHPLC-HRMS/MS for the Analysis of this compound 5 and 7 in Milk | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for ELISA-Based Quantification of Beta-Casomorphin in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantification of beta-casomorphin in plasma samples using Enzyme-Linked Immunosorbent Assay (ELISA). The following sections outline the principles of the available ELISA methods, sample preparation, detailed experimental procedures, and expected quantitative data.
Introduction
Beta-casomorphins (BCMs) are opioid peptides derived from the digestion of A1 beta-casein, a protein found in the milk of some cow breeds.[1][2] Of the various BCMs, this compound-7 (BCM-7) is the most studied and has been implicated in various physiological processes through its action as a µ-opioid receptor agonist.[1] The ability to accurately quantify BCMs in plasma is crucial for research into their physiological roles and potential links to various health conditions.[3][4] ELISA provides a sensitive and specific method for this purpose.
Two primary ELISA formats are commonly used for the quantification of this compound: the sandwich ELISA and the competitive ELISA.
-
Sandwich ELISA : This method typically offers high specificity and sensitivity by using two antibodies that bind to different epitopes on the this compound molecule.[5]
-
Competitive ELISA : This format involves competition between the this compound in the sample and a labeled this compound for a limited number of antibody binding sites. This method is also highly sensitive.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of commercially available ELISA kits for the quantification of this compound.
Table 1: Quantitative Parameters of this compound-7 ELISA Kits
| Parameter | GENLISA Human BCM-7 ELISA[5] | Bovine this compound-7 ELISA Kit (Creative Diagnostics)[6] | S-1334 this compound-7 (bovine) ELISA (BMA BIOMEDICALS)[7] |
| Assay Type | Sandwich ELISA | Competitive ELISA | Competitive ELISA |
| Sample Type | Serum, Plasma (citrate/EDTA), Cell Culture Supernatant | Extracted Samples | Extracted Samples |
| Detection Range | Not Specified | 0 - 25 ng/mL | 0 - 25 ng/mL |
| Sensitivity (IC50) | Not Specified | Average IC50: 1 ng/mL | Average IC50: 1 ng/mL |
Table 2: Quantitative Parameters of this compound-5 ELISA Kit
| Parameter | S-1478 β-Casomorphin-5 (bovine) ELISA (BMA BIOMEDICALS)[8] |
| Assay Type | Competitive ELISA |
| Sample Type | Extracted Samples |
| Detection Range | 0 - 20 ng/mL |
| Sensitivity (IC50) | Average IC50: 1 ng/mL |
Experimental Protocols
Plasma Sample Preparation
Proper sample collection and preparation are critical for accurate quantification of this compound.
Materials:
-
Blood collection tubes with EDTA or citrate (B86180) as an anticoagulant
-
Centrifuge
-
Pipettes and pipette tips
-
Microcentrifuge tubes
Procedure:
-
Collect whole blood into tubes containing either EDTA or citrate as an anticoagulant.[5]
-
Mix the blood gently by inversion for 10-20 minutes.[5]
-
Centrifuge the blood sample at 2000-3000 rpm for 15-20 minutes.[5]
-
Carefully collect the supernatant (plasma) and transfer it to a clean microcentrifuge tube.[5]
-
If there is any precipitation, centrifuge the plasma again.[5]
-
Samples should be tested as soon as possible. For storage, aliquot the plasma and store at -20°C or lower. Avoid repeated freeze-thaw cycles.[5]
-
Note: Grossly hemolyzed samples are not suitable for this assay.[5]
Sandwich ELISA Protocol (Based on GENLISA Human BCM-7 ELISA)
This protocol is a representative example of a sandwich ELISA for this compound-7.
Materials:
-
Coated 96-well microtiter plate
-
Standards and samples
-
Biotinylated Detection Antibody
-
Streptavidin:HRP Conjugate
-
Standard Diluent
-
Wash Buffer (25X)
-
TMB Substrate
-
Stop Solution
-
Microtiter plate reader (450 nm)
-
Incubator (37°C)
Procedure:
-
Bring all reagents and samples to room temperature before use.
-
It is recommended to run all standards and samples in duplicate or triplicate.[5]
-
Add 100 µL of Standard Diluent to the blank wells.[5]
-
Add 100 µL of prepared standards and samples to their respective wells.[5]
-
Cover the plate and incubate for 80 minutes at 37°C.[5]
-
Wash the plate three times with 1X Wash Buffer.
-
Add 100 µL of Biotinylated Antibody Working Solution to all wells.[5]
-
Cover the plate and incubate for 50 minutes at 37°C.[5]
-
Wash the plate three times with 1X Wash Buffer.
-
Add 100 µL of Streptavidin:HRP Conjugate Working Solution to all wells.[5]
-
Cover the plate and incubate for 50 minutes at 37°C.[5]
-
Wash the plate three times with 1X Wash Buffer.
-
Add 100 µL of TMB Substrate to all wells.[5]
-
Incubate the plate at 37°C for 10 minutes in the dark.[5]
-
Add 100 µL of Stop Solution to all wells. The color will change from blue to yellow.[5]
-
Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.[5]
Competitive ELISA Protocol (General Protocol)
This protocol provides a general workflow for a competitive ELISA. Specific details may vary between different kits.
Materials:
-
Coated 96-well microtiter plate (coated with a this compound derivative)
-
Standards and samples
-
This compound antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate (e.g., TMB)
-
Stop Solution
-
Wash Buffer
-
Microtiter plate reader
Procedure:
-
Prepare standards and samples at the desired dilutions.
-
Add a defined volume of standards and samples to the wells of the microtiter plate.
-
Add the this compound antibody to each well.
-
Incubate the plate to allow for competition between the this compound in the sample and the coated this compound for antibody binding.
-
Wash the plate to remove unbound antibodies and sample components.
-
Add the enzyme-conjugated secondary antibody, which will bind to the primary antibody that is bound to the coated antigen.
-
Incubate the plate.
-
Wash the plate to remove the unbound secondary antibody.
-
Add the substrate and incubate until a color develops. The intensity of the color is inversely proportional to the amount of this compound in the sample.
-
Add the Stop Solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength.
Visualizations
This compound Signaling Pathway
This compound-7 acts as an agonist for the µ-opioid receptor, which can be found in various tissues, including the gastrointestinal tract.[1] Activation of this receptor can lead to downstream cellular effects, such as the stimulation of mucin secretion in intestinal goblet cells.[9]
Caption: this compound-7 signaling pathway.
Experimental Workflow for Sandwich ELISA
The following diagram illustrates the key steps involved in the sandwich ELISA protocol for this compound quantification.
Caption: Sandwich ELISA experimental workflow.
References
- 1. BCM-7: Opioid-like Peptide with Potential Role in Disease Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation and Degradation of Beta-casomorphins in Dairy Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Bovine Beta Casomorphin, β-CM ELISA Kit | Bovine Beta Casomorphin, Beta-CM ELISA Kit - Novatein Biosciences [novateinbio.com]
- 5. krishgen.com [krishgen.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. bma.ch [bma.ch]
- 8. bma.ch [bma.ch]
- 9. journals.physiology.org [journals.physiology.org]
Application Notes & Protocols for In Vitro Enzymatic Digestion for Beta-Casomorphin Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-casomorphins (BCMs) are opioid peptides derived from the digestion of the β-casein protein found in milk.[1] These peptides, particularly β-casomorphin-7 (BCM-7), are of significant interest to researchers due to their potential physiological effects.[2] The release of BCMs is dependent on the genetic variant of β-casein (A1 or A2) and the specific enzymatic cleavage that occurs during digestion.[3] The A1 variant of β-casein, which has a histidine residue at position 67, is more susceptible to enzymatic digestion and subsequent release of BCM-7 compared to the A2 variant, which has a proline at the same position.[3][4]
This document provides detailed protocols for the in vitro enzymatic digestion of β-casein to release β-casomorphins, simulating the conditions of gastrointestinal digestion. These protocols are essential for studying the bioavailability of BCMs, their potential biological activities, and for the development of dairy products with specific peptide profiles.
Principles of Enzymatic Release
The release of β-casomorphins from β-casein is a multi-step process involving several key gastrointestinal enzymes.[5] The primary enzymes involved are pepsin, pancreatin (B1164899) (a mixture including trypsin and chymotrypsin), and sometimes leucine (B10760876) aminopeptidase.[6][7]
-
Pepsin: This enzyme initiates the digestion in a simulated gastric environment (acidic pH).
-
Pancreatin (Trypsin and Chymotrypsin): These enzymes continue the hydrolysis in a simulated intestinal environment (neutral to slightly alkaline pH).
-
Leucine Aminopeptidase: This enzyme can be used to enhance the release of BCM-7 by cleaving the N-terminal valine.[6]
The specific cleavage sites on the β-casein chain determine the type and amount of β-casomorphin released. For instance, the release of BCM-7 (Tyr-Pro-Phe-Pro-Gly-Pro-Ile) from A1 β-casein is facilitated by the cleavage at the Ile⁶⁶-His⁶⁷ bond.[2]
Data on Beta-Casomorphin-7 Release
The amount of BCM-7 released can vary significantly depending on the β-casein variant and the digestion conditions. The following table summarizes quantitative data from various studies.
| β-Casein Source | Digestion Conditions | BCM-7 Released | Reference |
| A1 β-Casein Variant | Simulated Gastrointestinal Digestion (SGID) with pepsin and Corolase PP™ | 5-176 mmol/mol casein | [8][9] |
| A2 β-Casein Variant | SGID with pepsin and Corolase PP™ | Not detected | [8][9] |
| Commercial Infant Formulas (containing A1, A2, and B variants) | SGID with pepsin and Corolase PP™ | 16-297 nmol per 800ml | [8][9] |
| Filtered and Pasteurized Milk (Conventional) | In vitro gastrointestinal digestion | 4.55 to 7.05 mg/g β-casein | [10] |
| Jersey Milk (primarily A2 β-casein) | In vitro gastrointestinal digestion | 2.5–4.5 mg/g β-casein | [10] |
| Milk from A¹ family (A¹ and F variants) | Ex vivo gastrointestinal digestion | 1.85–3.28 mg/g β-casein | [11] |
| Milk from A² family (A² and I variants) | Ex vivo gastrointestinal digestion | 0.01–0.06 mg/g β-casein | [11] |
Experimental Protocols
This section outlines a standardized protocol for the in vitro simulated gastrointestinal digestion of β-casein for the release of β-casomorphins.
Protocol 1: Two-Step Simulated Gastrointestinal Digestion
This protocol simulates the gastric and intestinal phases of digestion.
Materials:
-
β-casein solution (or milk sample)
-
Pepsin (from porcine gastric mucosa)
-
Pancreatin (from porcine pancreas)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Water bath or incubator at 37°C
-
pH meter
-
Centrifuge
Procedure:
Step 1: Gastric Digestion
-
Prepare a solution of β-casein in distilled water.
-
Adjust the pH of the solution to 2.0 using 1M HCl.
-
Pre-warm the solution to 37°C.
-
Add pepsin to the solution at an enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubate the mixture at 37°C for 1-2 hours with gentle shaking.
Step 2: Intestinal Digestion
-
Following gastric digestion, adjust the pH of the digest to 7.0 using 1M NaHCO₃ or 1M NaOH.
-
Add pancreatin to the solution at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate the mixture at 37°C for 2-4 hours with gentle shaking.
-
To stop the reaction, heat the sample at 95°C for 10 minutes to inactivate the enzymes.
-
Centrifuge the digest to remove any undigested protein.
-
Collect the supernatant for β-casomorphin analysis by HPLC-MS/MS.[12][13]
Protocol 2: Three-Step Digestion with Leucine Aminopeptidase
This protocol includes an additional step to enhance the yield of specific β-casomorphins.[6]
Materials:
-
Same as Protocol 1, with the addition of Leucine Aminopeptidase (LAP).
Procedure:
-
Follow Steps 1 and 2 from Protocol 1.
-
After the intestinal digestion step and before heat inactivation, adjust the pH to 8.5.
-
Add Leucine Aminopeptidase to the digest.
-
Incubate at 37°C for 1 hour.
-
Proceed with heat inactivation and centrifugation as described in Protocol 1.
-
Analyze the supernatant for β-casomorphins.
Visualizations
Enzymatic Cleavage of A1 β-Casein
Caption: Enzymatic cleavage of A1 β-casein to release β-casomorphin-7.
Experimental Workflow for In Vitro Digestion and Analysis
Caption: Workflow for the in vitro digestion and analysis of β-casomorphins.
References
- 1. Casomorphin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Online trypsin digestion coupled with LC-MS/MS for detecting of A1 and A2 types of β-casein proteins in pasteurized milk using biomarker peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Milk derived bioactive peptides and their impact on human health – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. researchgate.net [researchgate.net]
- 8. Release of β-casomorphins 5 and 7 during simulated gastro-intestinal digestion of bovine β-casein variants and milk-based infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Release of β-casomorphins 5 and 7 during simulated gastro-intestinal digestion of bovine β-casein variants and milk-based infant formulas: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Research Portal [researchportal.murdoch.edu.au]
- 13. Application of UHPLC-HRMS/MS for the Analysis of this compound 5 and 7 in Milk | Springer Nature Experiments [experiments.springernature.com]
Developing Animal Models for Studying Beta-Casomorphin Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-casomorphins (BCMs) are a group of opioid peptides released from the digestion of the beta-casein protein found in milk. These peptides have been shown to interact with opioid receptors, particularly the µ-opioid receptor, and have been implicated in a variety of physiological and behavioral effects. This document provides detailed application notes and protocols for developing and utilizing animal models to study the effects of beta-casomorphins. The methodologies outlined below are designed to provide robust and reproducible data for researchers in academia and the pharmaceutical industry.
I. Animal Models and Administration of Beta-Casomorphins
Recommended Animal Models
The most commonly used animal models for studying the effects of beta-casomorphins are rats and mice. Specific strains that have been documented in the literature include:
-
Rats: Sprague-Dawley, Wistar
-
Mice: C57BL/6J, DBA/2, FVB/N, ICR/CD1
The choice of strain may depend on the specific research question, as different strains can exhibit varying baseline behaviors and sensitivities to opioid compounds[1][2].
Administration of Beta-Casomorphins
Beta-casomorphins can be administered via several routes, with oral gavage and intraperitoneal injection being the most common for systemic effects.
Table 1: Beta-Casomorphin Administration Protocols in Rodents
| Parameter | Oral Gavage | Intraperitoneal (i.p.) Injection |
| Vehicle | Physiological saline, Distilled water | Physiological saline |
| Volume | 5-10 mL/kg (rats), up to 20 mL/kg for microbial studies (mice)[3][4] | 5 mL/kg (mice), 1-2 mL (rats)[5] |
| Needle/Tube | Flexible feeding tube (gavage needle) | 25-27 gauge needle |
| Fasting | Recommended for 4-6 hours prior to administration to ensure gastric emptying[3] | Not typically required |
| Notes | Ensures passage through the gastrointestinal tract, mimicking dietary intake. | Bypasses first-pass metabolism in the gut and liver, leading to higher bioavailability. |
II. Experimental Protocols and Data Presentation
This section details the protocols for assessing the key behavioral and physiological effects of beta-casomorphins.
Behavioral Assessments
These tests are widely used to screen for antidepressant-like activity by measuring the duration of immobility in response to an inescapable stressor[6][7][8][9]. A decrease in immobility time is indicative of an antidepressant-like effect.
Protocol: Forced Swim Test (Mouse)
-
Apparatus: A transparent cylindrical container (20 cm diameter, 30 cm height) filled with water (24-30°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom with its tail or paws[6][7].
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes prior to the test.
-
Administer this compound or vehicle at the desired dose and time point before the test.
-
Gently place the mouse into the water-filled cylinder.
-
Record the behavior for a total of 6 minutes.
-
The last 4 minutes of the test are typically analyzed for immobility time[6]. Immobility is defined as the absence of active, escape-oriented movements, with the mouse making only small movements necessary to keep its head above water.
-
-
Data Analysis: The total time spent immobile is recorded and compared between treatment groups.
Protocol: Tail Suspension Test (Mouse)
-
Apparatus: A suspension bar or box that allows the mouse to hang freely without being able to touch any surfaces[10][11][12].
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes.
-
Administer this compound or vehicle.
-
Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip of the tail.
-
Record behavior for 6 minutes.
-
Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
-
Data Analysis: The total duration of immobility is quantified and compared across groups.
Table 2: Quantitative Data on Behavioral Effects of Beta-Casomorphins in Rodents
| This compound | Animal Model | Dose and Route | Behavioral Test | Observed Effect |
| This compound-7 | Albino rat pups | 1 mg/kg/day (i.p.) | Elevated plus maze | Delayed anxiolytic effects, more pronounced in females[13] |
| This compound-5 (B12063266) | Mice | 1 mg/kg (i.p.) | Y-maze, Passive avoidance | Improved scopolamine-induced impairment of spatial and long-term memory[14] |
| This compound-5 | Mice | 0.1-20 mg/kg (i.p.) | Y-maze, Passive avoidance | No significant effect on spontaneous alternation or passive avoidance response[14] |
Physiological Assessments
Opioids are known to decrease gastrointestinal motility. The charcoal meal test is a common method to assess this effect[4][15].
Protocol: Charcoal Gastrointestinal Transit Test (Rat)
-
Preparation: Fast rats for 16-20 hours with free access to water[15].
-
Procedure:
-
Administer this compound or vehicle via the desired route.
-
After a set time (e.g., 30-60 minutes), administer a charcoal meal (e.g., 5% activated charcoal in 10% gum arabic solution) orally (e.g., 2 mL/animal)[15].
-
After a specific interval (e.g., 15-30 minutes), humanely euthanize the animal.
-
Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
-
Data Analysis: Calculate the percentage of intestinal transit: (Distance traveled by charcoal / Total length of small intestine) x 100.
Table 3: Quantitative Data on this compound Effects on Gastrointestinal Motility in Rats
| This compound | Dose (oral) | Observed Effect on Gastrointestinal Transit Time (GITT) |
| D-Ala-beta-casomorphin-4 | 1-10 mg | Dose-dependent slowing of GITT[15] |
| D-Ala-beta-casomorphin-5 | 1-10 mg | Dose-dependent slowing of GITT[15] |
| This compound-4 | 1-10 mg | No significant effect on GITT[15] |
A critical side effect of opioid agonists is respiratory depression, characterized by a decrease in respiratory rate and tidal volume. Whole-body plethysmography is a non-invasive method to measure these parameters in conscious, unrestrained animals.
Protocol: Whole-Body Plethysmography (Rat)
-
Apparatus: A whole-body plethysmography chamber connected to a pressure transducer and data acquisition system.
-
Procedure:
-
Acclimate the rat to the plethysmography chamber until it is calm.
-
Record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) for a defined period (e.g., 30-60 minutes).
-
Administer this compound or vehicle.
-
Continuously record respiratory parameters for a set duration post-administration.
-
-
Data Analysis: Compare the changes in respiratory rate (breaths/min), tidal volume (mL/breath), and minute ventilation (mL/min) from baseline and between treatment groups.
Table 4: Quantitative Data on Respiratory Effects of Beta-Casomorphins in Rats
| This compound | Route | Observed Effect |
| Morphiceptin | i.v. or i.p. | Dose-related depression of respiratory frequency and tidal volume[16] |
| This compound | i.c.v. | 10 times more potent than morphine in depressing respiration[16] |
| This compound | i.p. | No significant respiratory depression[16][17] |
III. Signaling Pathways and Visualizations
Beta-casomorphins exert their effects primarily through the µ-opioid receptor, a G-protein coupled receptor (GPCR).
This compound Signaling Pathway
Upon binding of a this compound to the µ-opioid receptor, the receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/Go). This activation initiates a downstream signaling cascade, with the most well-characterized effect being the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels[18][19][20].
References
- 1. Frontiers | Baseline Depression-Like Behaviors in Wild-Type Adolescent Mice Are Strain and Age but Not Sex Dependent [frontiersin.org]
- 2. jneurology.com [jneurology.com]
- 3. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downstate.edu [downstate.edu]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Delayed behavioral effects of this compound-7 depend on age and gender of albino rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of systemic administration of this compound-5 on learning and memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. beta-Casomorphins induce apnea and irregular breathing in adult rats and newborn rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of this compound on neonatal sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Functional coupling of a mu opioid receptor to G proteins and adenylyl cyclase: modulation by chronic morphine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Go mediates the coupling of the mu opioid receptor to adenylyl cyclase in cloned neural cells and brain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Beta-Casomorphin Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting beta-casomorphin receptor binding assays, focusing on its interaction with the mu-opioid receptor. The methodologies outlined are essential for researchers investigating the pharmacological profile of beta-casomorphins and for professionals in drug development exploring their therapeutic potential and physiological effects.
Introduction
Beta-casomorphins are opioid peptides derived from the digestion of A1 beta-casein, a protein found in cow's milk.[1] The most studied of these is this compound-7 (BCM-7), which acts as an agonist for the mu-opioid receptor, a G-protein coupled receptor (GPCR) involved in pain modulation, reward, and gastrointestinal function.[1][2] Understanding the binding characteristics of beta-casomorphins to the mu-opioid receptor is crucial for elucidating their biological roles and potential health implications.
Radioligand binding assays are a fundamental tool for characterizing ligand-receptor interactions. These assays allow for the determination of key binding parameters such as the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory constant (Ki) of competing ligands.
Quantitative Data Summary
The following tables summarize the binding affinities of various this compound analogs for the mu-opioid receptor. This data is critical for comparative analysis and for designing robust experimental protocols.
Table 1: Binding Affinities (Ki) of this compound Analogs at the Mu-Opioid Receptor
| Compound | Radioligand | Receptor Source | Ki (nM) |
| Bovine β-casomorphin-4 | [3H]-(D-Ala2, MePhe4, Gly-ol5)enkephalin | Rat brain homogenate | Varies (µM range)[3] |
| Bovine β-casomorphin-5 | [3H]-(D-Ala2, MePhe4, Gly-ol5)enkephalin | Rat brain homogenate | Varies (µM range)[3] |
| Human β-casomorphin-7 | [3H]-(D-Ala2, MePhe4, Gly-ol5)enkephalin | Rat brain homogenate | Varies (µM range)[3] |
| Human β-casomorphin-8 | [3H]-(D-Ala2, MePhe4, Gly-ol5)enkephalin | Rat brain homogenate | Varies (µM range)[3] |
| [D-Pro4]-β-casomorphin-5 | [3H]-Naloxone | Rat brain membranes | High affinity[4] |
| [D-Phe3]-β-casomorphin-5 | [3H]-Naloxone | Rat brain membranes | High affinity[4] |
Table 2: IC50 Values of this compound Analogs
| Compound | Radioligand | Receptor Source | IC50 (nM) |
| Dermorphin | [3H]-DAMGO | Cloned human MOR | 0.33 (as Ki)[5] |
| (Lys7)-Dermorphin | DRM-800* | CHO-K1 cells expressing MOR | 40[5] |
*DRM-800 is a fluorescently labeled analog of (Lys7)-Dermorphin.
Mu-Opioid Receptor Signaling Pathway
This compound, as a mu-opioid receptor agonist, activates the Gi/o signaling cascade. Upon binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels. The Gβγ subunit can modulate various downstream effectors, including inwardly rectifying potassium channels and voltage-gated calcium channels.[6]
Mu-opioid receptor signaling pathway activated by this compound.
Experimental Protocols
The following protocols detail the necessary steps for preparing materials and conducting radioligand binding assays to characterize the interaction of this compound with the mu-opioid receptor.
Preparation of Rat Brain Homogenates (Receptor Source)
This protocol describes the preparation of crude membrane fractions from rat brain tissue, a rich source of mu-opioid receptors.[5][7][8][9]
Materials:
-
Whole rat brains
-
Ice-cold 50 mM Tris-HCl buffer (pH 7.4)
-
Ice-cold Homogenization Buffer: 0.32 M sucrose (B13894) in 10 mM Tris-HCl (pH 7.4)
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Euthanize rats and immediately dissect the brains. Place them in ice-cold 50 mM Tris-HCl buffer.
-
Weigh the brains and homogenize in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer (10-15 strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Carefully collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction (P2).
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold 50 mM Tris-HCl buffer.
-
Repeat the centrifugation (step 4) and resuspension (step 5) to wash the membranes.
-
After the final wash, resuspend the pellet in an appropriate volume of 50 mM Tris-HCl buffer.
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Aliquot the membrane suspension and store at -80°C until use.
Radioligand Saturation Binding Assay
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled ligand, such as [3H]-(D-Ala2, MePhe4, Gly-ol5)enkephalin ([3H]DAMGO), at the mu-opioid receptor.[5][10]
Materials:
-
Rat brain membrane preparation
-
[3H]DAMGO (radioligand)
-
Naloxone (B1662785) (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4)
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of [3H]DAMGO in Assay Buffer (e.g., 0.1 to 20 nM).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of each [3H]DAMGO dilution and 50 µL of Assay Buffer.
-
Non-specific Binding (NSB): 50 µL of each [3H]DAMGO dilution and 50 µL of a high concentration of naloxone (e.g., 10 µM).
-
-
Add 100 µL of the rat brain membrane preparation (containing 50-100 µg of protein) to all wells.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (in fmol/mg protein) against the concentration of [3H]DAMGO.
-
Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
-
Competitive Radioligand Binding Assay
This protocol is used to determine the affinity (Ki) of an unlabeled ligand, such as this compound, by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding to the mu-opioid receptor.[5]
Materials:
-
Same as for the Saturation Binding Assay
-
This compound or its analogs (unlabeled competitor)
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer (e.g., from 10^-10 M to 10^-4 M).
-
In a 96-well plate, add 50 µL of each this compound dilution in triplicate.
-
Add 50 µL of [3H]DAMGO at a fixed concentration (typically near its Kd value) to all wells. Also include wells for total binding (no competitor) and non-specific binding (10 µM naloxone).
-
Add 100 µL of the rat brain membrane preparation (50-100 µg of protein) to all wells.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration and wash as described in the saturation binding protocol.
-
Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of [3H]DAMGO as a function of the log concentration of this compound.
-
Analyze the data using non-linear regression (e.g., sigmoidal dose-response) to determine the IC50 value of this compound.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.[5]
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Workflow for a competitive radioligand binding assay.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Opioid activities of human beta-casomorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opiate receptor binding affinities of some D-amino acid substituted this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 7. sysy.com [sysy.com]
- 8. cureffi.org [cureffi.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for the Identification of Beta-Casomorphin Fragments by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-casomorphins (BCMs) are opioid peptides derived from the digestion of A1 and B variants of β-casein, a major protein in cow's milk.[1][2] These peptides, particularly beta-casomorphin-7 (BCM-7), are of significant interest to researchers in nutrition, food science, and drug development due to their potential physiological effects mediated through opioid receptors.[1][3] Accurate and sensitive identification and quantification of BCM fragments are crucial for understanding their bioactivity, bioavailability, and potential impact on human health.[4]
This document provides detailed application notes and protocols for the identification and quantification of this compound fragments using advanced mass spectrometry techniques. The primary focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS), which are considered the gold standard for this analysis.[4][5]
Mass Spectrometry Techniques for this compound Analysis
Several mass spectrometry-based methods have been successfully employed for the analysis of BCMs in various matrices, including milk, dairy products, and in-vitro digestion models.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the quantification of BCMs.[4][6] It offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. The use of stable isotope-labeled internal standards, such as deuterium-labeled BCMs (e.g., BCM5-d10 and BCM7-d10), allows for accurate quantification by isotope dilution analysis.[7]
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): Techniques like Orbitrap mass spectrometry provide high mass accuracy and resolution, enabling confident identification of BCMs and their fragments based on their exact mass.[5] Collision-induced dissociation in HRMS can be used to confirm the peptide sequence.[5]
-
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry: While less common for quantitative analysis of BCMs in complex matrices, MALDI-TOF MS can be a useful tool for rapid screening and identification of peptides.
Experimental Workflow for BCM Analysis
The general workflow for the analysis of beta-casomorphins from a dairy product sample involves several key steps as illustrated below.
Caption: General experimental workflow for the mass spectrometric analysis of beta-casomorphins.
Protocols
Protocol 1: Quantification of BCM-5 and BCM-7 in Milk using LC-MS/MS
This protocol is adapted from methodologies described for the analysis of BCMs in milk and yogurt.[7][8]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 10 mL of milk sample, add an internal standard solution (e.g., BCM5-d10 and BCM7-d10).
-
Perform protein precipitation by adding 20 mL of acetonitrile, vortexing, and centrifuging.
-
Activate a C18 SPE cartridge with methanol (B129727) followed by equilibration with water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 5% methanol in water to remove interferences.
-
Elute the BCMs with 95% methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions:
-
BCM-5: Monitor transitions such as m/z 580.3 → m/z 483.2 and m/z 580.3 → m/z 386.2.
-
BCM-7: Monitor transitions such as m/z 790.4 → m/z 693.3 and m/z 790.4 → m/z 596.3.
-
Internal Standards: Monitor the corresponding transitions for the deuterated standards.
-
-
Collision Energy: Optimize for each transition.
Protocol 2: In-Vitro Digestion of Milk for BCM-7 Release Analysis
This protocol simulates gastrointestinal digestion to study the release of BCM-7 from milk proteins.[6][9]
1. Gastric Digestion
-
Adjust the pH of the milk sample to 2.0 with HCl.
-
Add pepsin solution (e.g., 1:100 enzyme-to-protein ratio).
-
Incubate at 37°C for 60 minutes with constant shaking.
-
Stop the reaction by heating at 90°C for 5 minutes.
2. Intestinal Digestion
-
Adjust the pH of the gastric digest to 7.0 with NaOH.
-
Add a pancreatin (B1164899) solution (e.g., Corolase PP™) at a 1:50 enzyme-to-protein ratio.
-
Incubate at 37°C for 120 minutes with constant shaking.
-
Stop the reaction by heating at 90°C for 10 minutes.[10]
-
Centrifuge the digest and collect the supernatant for LC-MS analysis. The supernatant can be further purified using SPE as described in Protocol 1.
Quantitative Data Summary
The following tables summarize quantitative data for BCMs from various studies.
Table 1: Levels of this compound-7 in Commercial Dairy Products
| Dairy Product | BCM-7 Concentration (mg/kg or ng/g) | Reference |
| Pasteurized Milk | 0.13 - 2.38 ng/g | [5] |
| Fermented Milks | 1.23 ± 0.04 mg/kg | [6] |
| Powdered Milk-Derivatives | 17.68 ± 0.12 mg/kg | [6] |
| Cheeses | 15.22 ± 0.13 mg/kg | [6] |
| Infant Formulas | 90.21 ± 0.03 mg/kg | [6] |
Table 2: BCM-7 Released After In-Vitro Gastrointestinal Digestion
| Milk Type | BCM-7 Concentration (mg/g β-casein) | Reference |
| Filtered Milk | 4.55 - 7.05 | [9] |
| Pasteurized Milk | 4.99 - 6.89 | [9] |
| Jersey Milk (A2-like) | 2.5 - 4.5 | [9] |
Table 3: Method Detection and Quantification Limits
| Analyte | Method Limit of Detection (MLD) in Yogurt (ng/g) | Reference |
| BCM-5 | 0.5 | [8] |
| BCM-7 | 0.25 | [8] |
This compound-7 Signaling Pathway
This compound-7 is known to exert its biological effects primarily through the µ-opioid receptor.[3] The binding of BCM-7 to this receptor can trigger downstream signaling cascades, leading to various physiological responses, such as the modulation of gastrointestinal functions and immune responses.[1][11] For instance, BCM-7 has been shown to stimulate the secretion and expression of mucins in intestinal goblet cells.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. BCM-7: Opioid-like Peptide with Potential Role in Disease Mechanisms [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Research Portal [researchportal.murdoch.edu.au]
- 8. espace.curtin.edu.au [espace.curtin.edu.au]
- 9. Quantification of β-Casomorphin 7 in Commercially Available Filtered and Pasteurized Cow’s Milk | MDPI [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. β-casomorphin-7 alters μ-opioid receptor and dipeptidyl peptidase IV genes expression in children with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-7 regulates the secretion and expression of gastrointestinal mucins through a mu-opioid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Beta-Casomorphin Bioactivity Using Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-casomorphins (BCMs) are opioid peptides derived from the digestion of A1 beta-casein, a protein found in the milk of certain cow breeds. These peptides have been implicated in a range of physiological and pathophysiological processes due to their ability to interact with opioid receptors, primarily the mu-opioid receptor (µ-OR). Assessing the bioactivity of BCMs is crucial for understanding their potential effects on human health and for the development of novel therapeutics. This document provides detailed application notes and protocols for utilizing two key cell culture models, Caco-2 and SH-SY5Y cells, to evaluate the intestinal transport and opioid activity of beta-casomorphins.
I. Caco-2 Cell Model for Intestinal Permeability of Beta-Casomorphins
The Caco-2 cell line, derived from a human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium. This model is widely used to predict the oral absorption and intestinal permeability of various compounds, including peptides like beta-casomorphins.[1]
Application Note:
The Caco-2 permeability assay is designed to determine the rate at which a beta-casomorphin variant can traverse the intestinal barrier. This is quantified by the apparent permeability coefficient (Papp). By measuring transport from the apical (luminal) to the basolateral (blood) side, and vice versa, it is possible to assess both passive diffusion and the involvement of active transport mechanisms. A key indicator of monolayer integrity is the transepithelial electrical resistance (TEER), which should be monitored throughout the experiment.[2]
Experimental Protocol: this compound Permeability Assay using Caco-2 Cells
1. Cell Culture and Monolayer Formation:
-
Cell Line: Caco-2 (ATCC® HTB-37™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Seeding: Seed Caco-2 cells at a density of 1 x 10⁵ cells/cm² onto polycarbonate membrane inserts (e.g., Transwell®, 0.4 µm pore size) in a 24-well plate format.[3]
-
Differentiation: Culture the cells for 21 days to allow for the formation of a differentiated and polarized monolayer. Change the culture medium every 2-3 days.[2]
2. Monolayer Integrity Assessment:
-
TEER Measurement: Before and after the transport experiment, measure the TEER of the Caco-2 monolayer using a voltohmmeter. A stable TEER value, typically in the range of 300-500 Ω·cm², indicates a confluent and intact monolayer.[2]
-
Lucifer Yellow Assay (Optional): To further confirm monolayer integrity, the paracellular flux of a fluorescent marker like Lucifer Yellow can be measured. Low permeability of Lucifer Yellow indicates tight junction integrity.
3. Transport Experiment:
-
Buffer Preparation: Prepare Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4.
-
Pre-incubation: Wash the Caco-2 monolayers with pre-warmed (37°C) HBSS. Equilibrate the cells by incubating with HBSS for 30 minutes at 37°C.
-
Apical to Basolateral (A-B) Transport:
-
Add the test this compound (e.g., BCM-7) dissolved in HBSS to the apical chamber (donor). Typical concentrations range from 1 to 100 µM.
-
Add fresh HBSS to the basolateral chamber (receiver).
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed HBSS.
-
-
Basolateral to Apical (B-A) Transport (for efflux studies):
-
Follow the same procedure as A-B transport, but add the this compound solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the this compound in the collected samples using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS) or a specific ELISA.[4][5]
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).
-
A is the surface area of the membrane insert (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
Calculate the efflux ratio (ER) to assess active transport: ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Data Presentation: this compound Permeability in Caco-2 Cells
| This compound Variant | Initial Concentration (µM) | Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Reference |
| Bovine BCM-7 | 10 | 1.5 ± 0.2 | ~1.2 | Fictional Data |
| Human BCM-7 | 10 | 1.1 ± 0.3 | ~1.0 | Fictional Data |
| Bovine BCM-5 | 10 | 2.3 ± 0.4 | ~1.1 | Fictional Data |
| Propranolol (High Permeability Control) | 10 | 25.0 ± 3.0 | < 1.0 | [6] |
| Atenolol (Low Permeability Control) | 10 | 0.5 ± 0.1 | < 1.0 | [3] |
Note: The data in this table is illustrative. Actual values should be determined experimentally.
Experimental Workflow: Caco-2 Permeability Assay
References
- 1. researchgate.net [researchgate.net]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. mdpi.com [mdpi.com]
- 4. Glucose and calcium ions may modulate the efficiency of bovine β-casomorphin-7 permeability through a monolayer of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation and Degradation of Beta-casomorphins in Dairy Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caco-2 Method Validation | Bienta [bienta.net]
Application Notes and Protocols for Solid-Phase Synthesis of β-Casomorphin Analogues
For: Researchers, scientists, and drug development professionals.
Introduction
β-Casomorphins are a group of opioid peptides derived from the digestion of β-casein, a protein found in milk. These peptides, typically 4-11 amino acids in length, exhibit morphine-like bioactivity, primarily through their interaction with μ-opioid receptors. The native sequences, such as β-casomorphin-5 (BCM-5, Tyr-Pro-Phe-Pro-Gly), often have limited therapeutic potential due to rapid enzymatic degradation in the body.
The synthesis of β-casomorphin analogues is a key strategy to enhance their pharmacological properties. Modifications, such as the substitution of L-amino acids with their D-enantiomers, can significantly increase resistance to proteolysis, leading to enhanced analgesic potency and duration of action. For instance, the substitution of L-Proline at position 4 with D-Proline creates a potent analogue known as deprolorphin.
This document provides detailed protocols for the solid-phase peptide synthesis (SPPS) of β-casomorphin analogues using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, along with methods for their purification and characterization.
Key Structures of β-Casomorphin-5 and its Analogues
The synthesis protocols outlined below can be adapted to produce a variety of analogues. The following table summarizes the sequences of the parent peptide and some of its potent derivatives.
| Peptide Name | Sequence | Modification vs. BCM-5 | Key Finding |
| β-Casomorphin-5 (BCM-5) | H-Tyr-Pro-Phe-Pro-Gly-OH | - | Parent Peptide |
| Morphiceptin | H-Tyr-Pro-Phe-Pro-NH₂ | C-terminal amidation | High μ-receptor selectivity |
| Deprolorphin ([D-Pro⁴]-BCM-5-NH₂) | H-Tyr-Pro-Phe-D-Pro -Gly-NH₂ | D-Proline at position 4, C-terminal amidation | Considerably increased analgesic action.[1] |
| [D-Phe³]-BCM-5 | H-Tyr-Pro-D-Phe -Pro-Gly-OH | D-Phenylalanine at position 3 | Enhanced antinociceptive action.[1] |
| [D-Pip²]-BCM-5 | H-Tyr-D-Pip -Phe-Pro-Gly-OH | D-Pipecolic acid at position 2 | Increased analgesic effect of long duration.[1] |
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis of [D-Pro⁴]-β-Casomorphin-5 Amide (Deprolorphin)
This protocol details the manual synthesis of H-Tyr-Pro-Phe-D-Pro-Gly-NH₂ on a 0.1 mmol scale using Fmoc solid-phase chemistry.
Materials:
-
Resin: Rink Amide AM resin (0.3-0.8 mmol/g loading)
-
Fmoc-Amino Acids: Fmoc-Gly-OH, Fmoc-D-Pro-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Reagent: 20% Piperidine in DMF (v/v)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Precipitation/Wash Solvent: Cold diethyl ether
Workflow Diagram:
References
Application Note: Extraction and Quantification of β-Casomorphin-7 in Cheese Samples
Introduction
β-Casomorphins (BCMs) are opioid peptides derived from the enzymatic digestion of the β-casein protein found in milk and dairy products.[1][2] The most common and studied of these is β-casomorphin-7 (BCM-7), a heptapeptide (B1575542) that is primarily released from the A1 variant of β-casein during digestion or food processing, such as cheese ripening.[1][3] Given its potential physiological effects, the accurate extraction and quantification of BCM-7 in cheese are of significant interest to researchers in nutrition, food science, and drug development. This application note provides a detailed protocol for the extraction of BCM-7 from various cheese samples and its subsequent quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Principle
The protocol involves the extraction of peptides from a homogenized cheese sample using either an aqueous or a solvent-based method. The resulting extract is then purified and concentrated using solid-phase extraction (SPE) to remove interfering substances. Finally, the purified extract is analyzed by reverse-phase HPLC-MS/MS, which allows for the highly selective and sensitive quantification of BCM-7. For studies investigating the release of BCM-7 under physiological conditions, an in-vitro gastrointestinal digestion protocol is also provided.
Experimental Protocols
Sample Preparation
1.1. Obtain a representative sample of the cheese to be analyzed. 12. Remove the rind and grate or finely chop the cheese. 1.3. Homogenize the cheese sample to a uniform consistency. This can be achieved using a food processor or a laboratory homogenizer. 1.4. Store the homogenized sample in an airtight container at -20°C until extraction.
Extraction of β-Casomorphin-7
Two primary methods for the extraction of BCM-7 from cheese are presented below. The choice of method may depend on the cheese matrix and laboratory resources.
2.1. Aqueous Extraction Method
This method is suitable for a wide range of cheese types and is a simpler, more environmentally friendly option.
-
Weigh 10 g of the homogenized cheese sample into a 50 mL centrifuge tube.
-
Add 20 mL of deionized water.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Incubate the mixture at 40°C for 1 hour with constant agitation.
-
Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C.
-
Carefully collect the aqueous supernatant, avoiding the fat layer at the top and the solid pellet at the bottom.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean tube.
-
The filtered extract is now ready for solid-phase extraction or direct HPLC-MS/MS analysis if further cleanup is not required.
2.2. Chloroform-Methanol Extraction Method
This method is effective for cheeses with high-fat content and can aid in the removal of lipids that may interfere with subsequent analysis.[2]
-
Weigh 5 g of the homogenized cheese sample into a 50 mL centrifuge tube.
-
Add 10 mL of a chloroform (B151607):methanol (B129727) (2:1, v/v) solution.
-
Vortex vigorously for 5 minutes.
-
Add 5 mL of deionized water and vortex for another 2 minutes.
-
Centrifuge the mixture at 5,000 x g for 15 minutes at 4°C to separate the layers.
-
Three layers will be visible: an upper aqueous-methanol layer, a protein disc at the interface, and a lower chloroform layer.
-
Carefully collect the upper aqueous-methanol layer containing the peptides.
-
The extract can be dried under a stream of nitrogen and reconstituted in a suitable buffer for further purification or analysis.
Solid-Phase Extraction (SPE) Cleanup
For cleaner samples and to concentrate the peptides of interest, an SPE step is recommended.
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the filtered cheese extract onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove salts and other polar impurities.
-
Elute the peptides with 5 mL of 80% acetonitrile (B52724) in water.
-
Dry the eluted fraction under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried peptide extract in a suitable volume of the initial mobile phase for HPLC-MS/MS analysis.
HPLC-MS/MS Quantification of β-Casomorphin-7
4.1. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 15 minutes is a good starting point and can be optimized.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
4.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
Precursor Ion (m/z): For BCM-7 (YPFPGPI), the [M+H]+ ion is approximately 790.4 m/z.
-
Product Ions (m/z): Common product ions for BCM-7 fragmentation include those corresponding to y- and b-ions (e.g., y6, b6, y5). Specific transitions should be optimized for the instrument being used. For example, two abundant fragmentation ions for BCM-7 are y4 (m/z 383.1) and y5 (m/z 530.0).[4]
-
Internal Standard: For accurate quantification, the use of a stable isotope-labeled BCM-7 internal standard is highly recommended.
In-Vitro Gastrointestinal Digestion (INFOGEST Protocol)
This protocol simulates the digestion of cheese in the human gastrointestinal tract to assess the release of BCM-7.[5]
5.1. Oral Phase
-
Mix 5 g of homogenized cheese with 3.5 mL of simulated salivary fluid (SSF).
-
Add 0.5 mL of human salivary α-amylase solution (1500 U/mL).
-
Add 25 µL of 0.3 M CaCl2.
-
Add 975 µL of water.
-
Adjust pH to 7.0 and incubate at 37°C for 2 minutes with gentle mixing.
5.2. Gastric Phase
-
To the oral bolus, add 7.5 mL of simulated gastric fluid (SGF).
-
Add 1.6 mL of porcine pepsin solution (2000 U/mL).
-
Add 5 µL of 0.3 M CaCl2.
-
Add 695 µL of water.
-
Adjust pH to 3.0 with 1 M HCl.
-
Incubate at 37°C for 2 hours with constant mixing.
5.3. Intestinal Phase
-
To the gastric chyme, add 11 mL of simulated intestinal fluid (SIF).
-
Add 5.0 mL of pancreatin (B1164899) solution (800 U/mL).
-
Add 2.5 mL of bile extract solution (160 mM).
-
Add 40 µL of 0.3 M CaCl2.
-
Add 1.51 mL of water.
-
Adjust pH to 7.0 with 1 M NaOH.
-
Incubate at 37°C for 2 hours with constant mixing.
-
After incubation, inactivate enzymes by heating at 95°C for 5 minutes.
-
The digest can then be processed for BCM-7 extraction and analysis as described above.
Data Presentation
The following tables summarize the reported concentrations of β-casomorphin-7 in various cheese types.
Table 1: β-Casomorphin-7 Content in Different Cheese Varieties
| Cheese Type | β-Casomorphin-7 Content (µg/g or mg/kg) | Reference |
| Blue Cheese | >20 µg/g | [6] |
| Gorgonzola | up to 7.63 mg/kg | [7] |
| Brie | 0.15 - 15 µg/g | [1] |
| Cheddar | 0.11 µg/g | [1] |
| Gouda | <0.07 µg/g | [6] |
| Fontina | 0.01 - 0.11 µg/g | [1] |
| Mozzarella | Not Detected | [6] |
Table 2: Release of β-Casomorphin-7 from Cheeses after In-Vitro Gastrointestinal Digestion
| Cheese Type | BCM-7 after Gastric Phase (mg/kg) | BCM-7 after Intestinal Phase (mg/kg) | Reference |
| Cheddar | 0.25 | 0.12 - 1.26 | [7] |
| Gorgonzola | 2.87 | 0.12 - 1.26 | [7] |
| Maasdam | Not Detected | 0.12 - 1.26 | [7] |
| Grana Padano | Not Detected | 0.12 | [7] |
Visualizations
Caption: Overall experimental workflow for the extraction and analysis of β-casomorphin-7 from cheese.
Caption: Schematic of the HPLC-MS/MS system for β-casomorphin-7 quantification.
References
- 1. Formation and Degradation of Beta-casomorphins in Dairy Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. assets-au-01.kc-usercontent.com [assets-au-01.kc-usercontent.com]
- 5. digital.csic.es [digital.csic.es]
- 6. Analysis of cheeses for [beta]-casomorphin-7, its precursors and its analogues - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Blockade of Beta-Casomorphin by Naloxone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the in vitro blockade of beta-casomorphin's effects by naloxone (B1662785). Beta-casomorphins are opioid peptides derived from the digestion of casein, a protein found in milk. They exert their biological effects primarily through the mu-opioid receptor. Naloxone, a potent opioid receptor antagonist, is widely used to counteract the effects of opioids. Understanding the interaction between beta-casomorphins and naloxone is crucial for research in areas such as food science, pharmacology, and neurobiology.
Data Presentation
The following tables summarize quantitative data from in vitro studies on the interaction between this compound and opioid receptor antagonists.
Table 1: Inhibition of this compound-Induced Biological Responses by Opioid Antagonists
| Cell Type/System | This compound Concentration | Antagonist | Antagonist Concentration | Observed Effect | Percentage of Inhibition | Reference |
| Mediobasal hypothalamic-pituitary cell aggregates | Not specified | Naloxone | 10⁻⁵ M | Antagonism of LH release | 56 ± 2% | [1] |
| Human intestinal mucin-producing cells (HT29-MTX) | 10⁻⁴ M | Cyprodime (mu-opioid antagonist) | Not specified | Prevention of increased MUC5AC mRNA levels and mucin secretion | Not specified (effects were prevented) | |
| Rat intestinal mucin-producing cells (DHE) | 10⁻⁴ M | Cyprodime (mu-opioid antagonist) | Not specified | Prevention of increased rMuc2 and rMuc3 expression | Not specified (effects were prevented) |
Table 2: Effects of this compound-7 on Mucin Expression and Secretion in Intestinal Cell Lines
| Cell Line | This compound-7 Concentration | Duration of Stimulation | Measured Parameter | Fold Increase (vs. Control) |
| Rat DHE cells | 10⁻⁴ M | 2 hours | rMuc2 mRNA | 2.25 |
| Rat DHE cells | 10⁻⁴ M | 4 hours | rMuc3 mRNA | 2.08 |
| Human HT29-MTX cells | 10⁻⁴ M | 24 hours | MUC5AC mRNA | 2.19 |
| Human HT29-MTX cells | 10⁻⁴ M | Not specified | Mucin secretion | 1.69 |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway and Naloxone Inhibition
This compound binds to the mu-opioid receptor, a G-protein coupled receptor (GPCR). This binding initiates a downstream signaling cascade that can lead to various cellular responses. Naloxone acts as a competitive antagonist, blocking this compound from binding to the receptor and thereby inhibiting its effects.
References
Troubleshooting & Optimization
Technical Support Center: Detection of Low Levels of Beta-Casomorphin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low levels of beta-casomorphin (BCM).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental detection of this compound.
Enzyme-Linked Immunosorbent Assay (ELISA)
| Issue | Potential Cause | Recommended Solution |
| High Background | 1. Insufficient washing. 2. Non-specific binding of antibodies. 3. Contaminated buffers. | 1. Increase the number and duration of wash steps. 2. Use an appropriate blocking buffer and consider optimizing its concentration and incubation time. 3. Prepare fresh buffers for each assay. |
| Weak or No Signal | 1. Omission of a key reagent. 2. Inactive substrate or conjugate. 3. Insufficient incubation times. 4. BCM-7 conformation modified by heat treatment, reducing antibody binding affinity. | 1. Carefully review the protocol and ensure all reagents are added in the correct order. 2. Test the activity of the substrate and conjugate. 3. Optimize incubation times for each step. 4. Be aware that thermal processing of milk can lead to an underestimation of BCM-7 levels by ELISA.[1][2] LC-MS/MS is recommended for heat-treated samples. |
| High Variability Between Replicates | 1. Pipetting errors. 2. Inconsistent washing. 3. Temperature variation across the plate. | 1. Ensure accurate and consistent pipetting technique. Use calibrated pipettes. 2. Use an automated plate washer if available for uniform washing. 3. Ensure uniform incubation temperature across the entire plate. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / No Peak Detected | 1. Inefficient extraction and sample cleanup. 2. Degradation of BCM during sample preparation. 3. Suboptimal ionization in the mass spectrometer. 4. Matrix effects causing ion suppression.[3] | 1. Optimize the solid-phase extraction (SPE) protocol. Ensure the chosen SPE cartridge is appropriate for peptide purification.[4] 2. Keep samples cold during preparation and consider adding protease inhibitors. 3. Optimize MS parameters, including spray voltage and gas flows.[5] 4. Dilute the sample extract or use a more efficient cleanup method. The use of stable isotope-labeled internal standards is crucial for accurate quantification in the presence of matrix effects.[4] |
| Poor Peak Shape | 1. Column contamination. 2. Inappropriate mobile phase composition. | 1. Wash the column with a strong solvent or replace it if necessary. 2. Optimize the gradient and mobile phase additives (e.g., formic acid). |
| Inconsistent Retention Time | 1. Fluctuations in column temperature. 2. Changes in mobile phase composition. | 1. Use a column oven to maintain a stable temperature. 2. Prepare fresh mobile phases daily and ensure proper mixing. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting low levels of this compound?
Detecting low levels of this compound, particularly this compound-7 (BCM-7), presents several analytical challenges. These include the inherently low concentrations of the peptide in biological and food matrices, the complexity of these matrices which can interfere with detection, and the potential for the peptide to degrade during sample preparation. Furthermore, the release of BCM-7 is dependent on the specific variant of beta-casein (A1 vs. A2), adding another layer of complexity to its quantification.[1][6]
Q2: Which analytical method is considered the "gold standard" for BCM-7 detection?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the "gold standard" for the determination of BCM-7.[7][8] This is due to its high specificity, which allows for unambiguous identification of the peptide sequence, and its high sensitivity, enabling the detection of trace amounts in complex samples.[7]
Q3: Can I use ELISA for quantifying BCM-7?
While ELISA kits for BCM-7 are commercially available and can be useful for screening a large number of samples, they have limitations.[8] Studies have shown that ELISA may overestimate BCM-7 levels due to the complex matrix of milk.[7] Conversely, heat treatment of dairy products can alter the structure of BCM-7, potentially leading to an underestimation by ELISA due to reduced antibody binding.[1][2] Therefore, results from ELISA, especially for processed dairy products, should be interpreted with caution and ideally confirmed by LC-MS/MS.[9][10]
Q4: How does the type of beta-casein (A1 vs. A2) in milk affect BCM-7 detection?
The genetic variant of beta-casein significantly impacts the release of BCM-7. The A1 variant has a histidine residue at position 67, which is more susceptible to enzymatic cleavage during digestion, leading to a higher release of BCM-7.[1][11] The A2 variant has a proline at this position, making the peptide bond more resistant to hydrolysis and resulting in a much lower release of BCM-7.[1][12] Therefore, when analyzing for BCM-7, it is crucial to consider the beta-casein genotype of the milk source.
Q5: What is the importance of in vitro digestion in BCM-7 analysis?
In vitro digestion protocols are essential for simulating the release of BCM-7 from its parent protein, beta-casein, as it would occur in the gastrointestinal tract. These protocols typically involve incubation with enzymes like pepsin and pancreatin (B1164899) to mimic gastric and intestinal digestion.[13] The conditions of this digestion, including enzyme concentrations and incubation times, can significantly impact the amount of BCM-7 released and are a critical step in accurately assessing potential exposure from dairy consumption.[11]
Data Presentation
Comparison of Analytical Methods for this compound-7 Detection
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| LC-MS/MS | Yogurt | 0.25 ng/g | - | High specificity and sensitivity, accurate quantification.[14] | Requires expensive equipment and skilled operators. |
| LC-MS/MS | Milk | - | 0.25 mg/kg | Gold standard for identification and quantification.[7][8] | Potential for matrix effects.[3] |
| LC-HRMS | Milk | ng/mL level | - | High resolution and accuracy for confident identification.[4] | - |
| ELISA | Extracted Samples | - | Average IC50: 1 ng/mL | High throughput, relatively simple to perform.[15][16] | Prone to matrix interference, potential for over/underestimation.[7][9] |
| HPLC-UV | Cheese Extract | - | ~2 µg/mL | Well-established and relatively inexpensive. | Lacks specificity, may co-elute with other peptides leading to overestimation. |
Experimental Protocols
Protocol 1: In Vitro Digestion for BCM-7 Release
This protocol simulates the gastrointestinal digestion of milk to release BCM-7 prior to analysis.
Materials:
-
Milk sample
-
Pepsin (from porcine gastric mucosa)
-
Pancreatin (from porcine pancreas)
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (B78521) (NaOH), 1N
-
Water bath at 37°C
-
pH meter
-
Centrifuge
Procedure:
-
Gastric Phase: a. To 25 mL of defatted milk, add 0.5 g of pepsin. b. Adjust the pH to 2.2–2.4 with 1N HCl. c. Incubate the mixture at 37°C for 90 minutes in a shaking water bath.
-
Intestinal Phase: a. Adjust the pH of the gastric digest to 7.5 with 1N NaOH. b. Add 0.5 g of pancreatin. c. Incubate at 37°C for 150 minutes in a shaking water bath.
-
Enzyme Inactivation and Sample Preparation: a. Stop the digestion by heating the sample at 95°C for 5 minutes. b. Centrifuge the digest to pellet undigested proteins and debris. c. The supernatant containing the released peptides is then ready for purification (e.g., by SPE) and analysis.
Protocol 2: BCM-7 Extraction from Milk for ELISA
This protocol describes the extraction of peptides from milk for subsequent analysis by ELISA.[17]
Materials:
-
Fresh milk (200 mL)
-
Chloroform/methanol (B129727) mixture (1:1 v/v)
-
Distilled water
-
Methanol
-
Centrifuge
-
Rotary evaporator or vacuum concentrator
-
Lyophilizer
Procedure:
-
Mix 200 mL of fresh milk with 200 mL of the chloroform/methanol mixture and shake for 1 hour.
-
Add 0.2 volumes of distilled water to create a biphasic mixture and let it stand for 48 hours.
-
Discard the lower layer. To the upper layer, add methanol to a final ratio of 3:4 (v/v).
-
After 48 hours, centrifuge the mixture at 3000 x g for 10 minutes.
-
Collect the supernatant and evaporate the solvent at 40°C.
-
Freeze-dry the resulting extract. The lyophilized powder can be reconstituted in an appropriate buffer for ELISA analysis.
Visualizations
Caption: A generalized experimental workflow for the detection of this compound-7 using LC-MS/MS.
Caption: A decision tree for troubleshooting common issues in this compound detection experiments.
References
- 1. Formation and Degradation of Beta-casomorphins in Dairy Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 4. Research Portal [researchportal.murdoch.edu.au]
- 5. biotage.com [biotage.com]
- 6. Difficulties in Establishing the Adverse Effects of β-Casomorphin-7 Released from β-Casein Variants-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. espace.curtin.edu.au [espace.curtin.edu.au]
- 11. cris.unibo.it [cris.unibo.it]
- 12. Difficulties in Establishing the Adverse Effects of β-Casomorphin-7 Released from β-Casein Variants—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijagbio.com [ijagbio.com]
- 14. researchgate.net [researchgate.net]
- 15. bma.ch [bma.ch]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing Beta-Casomorphin in Laboratory Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of beta-casomorphin in laboratory samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in laboratory samples a concern?
A1: Beta-casomorphins (BCMs) are opioid peptides derived from the digestion of beta-casein, a protein found in milk.[1][2][3] this compound-7 (BCM-7), a common form, is often studied for its potential physiological effects.[1][3] Its stability is a primary concern in a laboratory setting because, like other peptides, it is susceptible to degradation by proteases present in biological samples such as plasma, serum, and cell culture media. This degradation can lead to inaccurate quantification and misleading results in bioassays and other analytical methods.[4][5]
Q2: What are the primary causes of this compound degradation in the lab?
A2: The main cause of this compound degradation in laboratory samples is enzymatic activity from proteases.[4] Plasma and serum contain a variety of active proteases and peptidases that can rapidly break down peptides.[4] In cell culture experiments, cells can secrete proteases into the media, leading to the degradation of supplemented this compound.[5][6] Chemical degradation can also occur due to factors like repeated freeze-thaw cycles, extreme pH, and high temperatures, although enzymatic degradation is typically the more immediate concern in biological matrices.
Q3: What are the best practices for storing synthetic or purified this compound?
A3: For long-term stability, synthetic or purified this compound should be stored in a lyophilized (powder) form at -20°C or lower and protected from light, as it can be hygroscopic.[7] For short-term storage of stock solutions, it is advisable to dissolve the peptide in a sterile, neutral pH buffer and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: How can I prevent the breakdown of this compound by proteases in my samples?
A4: To prevent proteolytic degradation, it is crucial to use protease inhibitors. For biological samples like plasma or cell lysates, adding a broad-spectrum protease inhibitor cocktail immediately upon collection is highly recommended.[4][8] These cocktails contain a mixture of inhibitors that target various classes of proteases, including serine, cysteine, and metalloproteases.[8] Working on ice during sample preparation can also help to slow down enzymatic activity.[8]
Q5: How do pH and temperature affect the stability of this compound?
A5: While specific data on the pH and temperature stability of purified this compound is limited, general principles of peptide chemistry apply. Extreme pH values (highly acidic or alkaline) can lead to hydrolysis of peptide bonds over time. Elevated temperatures can also accelerate degradation. For instance, studies on dairy products show that heat treatments like pasteurization and sterilization can impact the formation and subsequent degradation of this compound.[1][9] It is best to maintain samples at a neutral pH and keep them cooled whenever possible.
Q6: What are the most common methods for analyzing this compound, and how can I ensure accurate results?
A6: The most common analytical methods for this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[2][3][10] To ensure accuracy:
-
For HPLC and LC-MS/MS: Proper sample clean-up is essential to remove interfering substances. This can be achieved through protein precipitation followed by solid-phase extraction (SPE).[11][12][13] Using a stable isotope-labeled internal standard can improve quantification accuracy.[11][13]
-
For ELISA: Be mindful of potential cross-reactivity with other peptides. It's important to use a high-quality, specific antibody. Following the manufacturer's protocol precisely, including incubation times and washing steps, is critical for reproducible results.[14][15][16]
Troubleshooting Guides
Problem: Low or No Detectable this compound
| Possible Cause | Troubleshooting Steps |
| Degradation during sample collection and handling | Immediately add a broad-spectrum protease inhibitor cocktail to your sample upon collection. Keep samples on ice at all times. |
| Inefficient extraction from sample matrix | Optimize your extraction protocol. For plasma or serum, consider protein precipitation followed by solid-phase extraction (SPE) to concentrate the peptide and remove interfering substances. |
| Suboptimal storage conditions | Aliquot samples to avoid repeated freeze-thaw cycles. Ensure storage at -80°C for long-term stability. For lyophilized powder, store at -20°C or below and protect from moisture and light.[7] |
| Analyte concentration below the limit of detection (LOD) of the assay | Concentrate your sample using SPE or a similar technique. If using ELISA, consider a more sensitive assay or an alternative method like LC-MS/MS. |
| Issues with the analytical instrument or reagents (HPLC, LC-MS, ELISA) | For HPLC/LC-MS, check column performance, mobile phase composition, and mass spectrometer settings. For ELISA, verify the integrity of antibodies, substrates, and standards. Run positive controls to ensure the assay is performing correctly. |
Problem: High Variability in this compound Measurements
| Possible Cause | Troubleshooting Steps |
| Inconsistent sample handling and preparation | Standardize your sample collection and processing protocol. Ensure consistent timing for each step and uniform treatment of all samples. Use an automated plate washer for ELISA if available to improve consistency.[16] |
| Pipetting errors | Calibrate your pipettes regularly. When preparing dilutions, ensure thorough mixing. For ELISAs, change pipette tips between different samples and standards to avoid cross-contamination.[14] |
| Incomplete mixing of reagents | Vortex all reagents thoroughly before use, especially stock solutions and thawed components. |
| "Edge effect" in ELISA plates | This can be caused by uneven temperature across the plate during incubation.[17] To mitigate this, ensure the plate is at room temperature before adding reagents and use a plate sealer during incubation. Avoid stacking plates in the incubator.[14] |
| Variable protease activity between samples | Ensure that a sufficient concentration of protease inhibitors is added to all samples to consistently inhibit enzymatic degradation. |
Experimental Protocols
Protocol 1: Collection and Stabilization of Plasma Samples for this compound Analysis
-
Blood Collection: Collect whole blood into tubes containing EDTA as an anticoagulant and a pre-added broad-spectrum protease inhibitor cocktail.[4]
-
Immediate Cooling: Place the collection tubes on ice immediately after drawing the blood.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Plasma Aspiration: Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.
-
Aliquoting and Storage: Immediately aliquot the plasma into pre-chilled, labeled cryovials. Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Protocol 2: Extraction of this compound from Plasma for LC-MS/MS Analysis
-
Thawing: Thaw the plasma samples on ice.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., stable isotope-labeled this compound). Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizing Workflows and Pathways
Caption: Enzymatic release of this compound-7 from Beta-Casein.
Caption: General workflow for this compound sample analysis.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. Formation and Degradation of Beta-casomorphins in Dairy Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acs.org [acs.org]
- 8. goldbio.com [goldbio.com]
- 9. ijagbio.com [ijagbio.com]
- 10. mdpi.com [mdpi.com]
- 11. Application of UHPLC-HRMS/MS for the Analysis of this compound 5 and 7 in Milk | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Research Portal [researchportal.murdoch.edu.au]
- 14. bosterbio.com [bosterbio.com]
- 15. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 16. Common ELISA Problems and Solutions - MyAssays [myassays.com]
- 17. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
Technical Support Center: Beta-Casomorphin Immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing beta-casomorphin immunoassays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a this compound immunoassay?
A1: this compound immunoassays are typically enzyme-linked immunosorbent assays (ELISAs). The two most common formats are competitive ELISA and sandwich ELISA.
-
Competitive ELISA: In this format, a known amount of labeled this compound competes with the this compound in the sample for binding to a limited number of capture antibody sites. The resulting signal is inversely proportional to the amount of this compound in the sample. This method is often used for detecting small molecules like this compound.
-
Sandwich ELISA: This format utilizes two antibodies that bind to different epitopes on the this compound molecule. An antibody coated on the plate captures the this compound from the sample, and a second, enzyme-linked antibody detects the captured molecule. The signal is directly proportional to the amount of this compound in the sample.[1]
Q2: What are the typical sample types that can be analyzed for this compound?
A2: A variety of biological samples can be analyzed for this compound, including serum, plasma, cell culture supernatants, tissue homogenates, urine, and milk.[1] It is crucial to use appropriate sample preparation protocols for each matrix to avoid interference.
Q3: What is the significance of this compound's interaction with the µ-opioid receptor?
A3: this compound-7 is an opioid peptide that can act as an agonist for the µ-opioid receptor.[2][3][4][5] This interaction is believed to mediate its potential physiological effects, which include the stimulation of mucin secretion in the intestine.[2][3][6] Understanding this signaling pathway is crucial for interpreting the biological relevance of this compound levels measured by immunoassay.
Troubleshooting Guide
Problem 1: High Background
High background is characterized by high optical density (OD) readings in the blank or zero-standard wells, which can mask the specific signal and reduce the assay's dynamic range.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and the soaking time for each wash. Ensure complete aspiration of wash buffer from the wells after each step. |
| Inadequate Blocking | Increase the concentration of the blocking buffer or the incubation time. Consider using a different blocking agent. |
| High Concentration of Detection Reagents | Titrate the detection antibody and enzyme conjugate to determine the optimal concentration. |
| Contaminated Reagents or Buffers | Use fresh, high-purity water for all buffers. Prepare fresh buffers for each assay. |
| Cross-reactivity | Ensure the specificity of the primary antibody. Consider potential cross-reactivity with other peptides present in the sample matrix. |
| Improper Incubation Temperature | Adhere strictly to the recommended incubation temperatures in the protocol. Avoid placing plates near heat sources or in direct sunlight. |
| Substrate Solution Deterioration | Ensure the substrate solution is colorless before use. Protect it from light. |
Problem 2: Weak or No Signal
This issue arises when the OD readings for the standards and samples are very low or indistinguishable from the background.
| Potential Cause | Recommended Solution |
| Inactive Reagents | Check the expiration dates of all kit components. Ensure proper storage conditions have been maintained. |
| Incorrect Reagent Preparation | Double-check all dilution calculations and ensure reagents are brought to room temperature before use. |
| Insufficient Incubation Times | Follow the recommended incubation times in the protocol. |
| Low Analyte Concentration | Concentrate the sample or use a more sensitive assay if the this compound concentration is below the detection limit of the kit. |
| Improper Plate Washing | Overly aggressive washing can strip the coated antibody or antigen from the plate. |
| Presence of Inhibitors in the Sample | Sample matrix components can interfere with the assay. Ensure proper sample preparation and consider performing a spike and recovery experiment to assess for matrix effects. |
| Incorrect Wavelength Reading | Verify that the plate reader is set to the correct wavelength for the substrate used. |
Problem 3: Poor Precision (High Coefficient of Variation - CV)
High CV between replicate wells indicates variability in the assay procedure, leading to unreliable results.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use fresh pipette tips for each standard and sample. Ensure consistent pipetting technique, avoiding bubbles in the wells. |
| Incomplete Reagent Mixing | Gently mix all reagents and samples thoroughly before adding them to the wells. |
| Plate Edge Effects | To minimize temperature gradients, seal the plate during incubations and avoid stacking plates. |
| Contamination between Wells | Be careful not to splash reagents between wells. Change pipette tips between each addition. |
| Partial Drying of Wells | Keep the plate covered during incubations. Do not allow wells to dry out between steps. |
| Improper Plate Washing | Ensure all wells are washed uniformly. Check for clogged washer nozzles if using an automated system. |
Experimental Protocols
Protocol 1: Sample Preparation
A. Serum and Plasma
-
Collect whole blood and allow it to clot at room temperature for 10-20 minutes for serum, or collect in tubes containing an anticoagulant (EDTA or citrate) for plasma.[1]
-
Centrifuge at 2000-3000 rpm for 20 minutes (serum) or 15 minutes (plasma).[1]
-
Carefully collect the supernatant (serum or plasma).[1]
-
If not assayed immediately, aliquot and store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]
B. Milk
-
Use 200 mL of fresh milk.
-
Add 200 mL of a 1:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) and shake for 1 hour.
-
Add 0.2 volumes of distilled water to create a biphasic mixture.
-
After 48 hours, discard the lower layer and collect the upper aqueous layer containing the peptides.[7]
C. Tissue Homogenates
-
Rinse tissues with ice-cold PBS (pH 7.4) to remove excess blood.
-
Weigh the tissue and homogenize in PBS using a glass homogenizer on ice.[1]
-
Centrifuge the homogenate at 2000-3000 rpm for approximately 20 minutes.[1]
-
Collect the supernatant for analysis.[1]
Protocol 2: General ELISA Procedure (Sandwich ELISA)
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add 100 µL of standards and samples to the appropriate wells of the antibody-coated microplate. It is recommended to run all standards and samples in duplicate or triplicate.[1]
-
Cover the plate and incubate for 80 minutes at 37°C.[1]
-
Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer. After the final wash, invert the plate and tap it on absorbent paper to remove any remaining buffer.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Cover the plate and incubate for 50 minutes at 37°C.[1]
-
Repeat the wash step as described in step 4.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Cover the plate and incubate for 50 minutes at 37°C.[1]
-
Repeat the wash step as described in step 4.
-
Add 100 µL of TMB substrate to each well.
-
Incubate the plate at 37°C for 10 minutes in the dark. A blue color should develop in the positive wells.[1]
-
Add 100 µL of stop solution to each well. The color will change from blue to yellow.[1]
-
Read the absorbance at 450 nm within 10-15 minutes of adding the stop solution.[1]
Quantitative Data Summary
The following table summarizes the performance characteristics of some commercially available this compound ELISA kits. This data is for comparative purposes, and users should always refer to the specific kit insert for detailed information.
| Kit Parameter | Kit A | Kit B |
| Assay Type | Competitive ELISA | Sandwich ELISA |
| Detection Range | 0.02 - 25 ng/mL | 370 - 90,000 pg/mL |
| Sensitivity (IC50) | ~1 ng/mL | 100 pg/mL |
| Cross-Reactivity | This compound-7 (bovine): 100%this compound-5 (bovine): 0% | Not specified |
| Intra-Assay Precision | Not specified | <8% |
| Inter-Assay Precision | Not specified | <12% |
| Sample Types | Extracted samples | Serum, Plasma, etc. |
| Reference | [8] | [9] |
Visualizations
Caption: this compound-7 signaling pathway in intestinal goblet cells.
Caption: A simplified workflow for troubleshooting common ELISA issues.
References
- 1. krishgen.com [krishgen.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound-7 regulates the secretion and expression of gastrointestinal mucins through a mu-opioid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BCM-7: Opioid-like Peptide with Potential Role in Disease Mechanisms [mdpi.com]
- 5. Difficulties in Establishing the Adverse Effects of β-Casomorphin-7 Released from β-Casein Variants—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. mdpi.com [mdpi.com]
- 8. bma.ch [bma.ch]
- 9. Bovine Beta Casomorphin, β-CM ELISA Kit | Bovine Beta Casomorphin, Beta-CM ELISA Kit - Novatein Biosciences [novateinbio.com]
Technical Support Center: Optimizing Beta-Casomorphin Extraction from Complex Food Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of beta-casomorphins from complex food matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting beta-casomorphins from food matrices?
A1: The primary challenges stem from the complexity of food matrices, the low concentration of beta-casomorphins, and their potential for degradation. Key difficulties include:
-
Matrix Interference: Food components like fats, sugars, and other proteins can interfere with extraction and analytical detection.[1][2]
-
Low Concentrations: Beta-casomorphins are often present in very low concentrations (ng/mL range), requiring sensitive analytical methods and efficient enrichment steps.[3][4]
-
Peptide Degradation: Endogenous and microbial proteases in the food matrix can degrade beta-casomorphins.[1][5] Processing methods such as heating and fermentation can also alter the peptide structure and release.[1][6][7]
-
Inefficient Extraction: The choice of extraction method, including the enzymes used for digestion and the solvents for extraction, significantly impacts the yield.[8][9][10]
Q2: Which analytical techniques are most suitable for the quantification of beta-casomorphins?
A2: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is considered the gold standard for the identification and quantification of beta-casomorphins.[1][4] This technique offers high sensitivity and selectivity, which is crucial for detecting low-abundance peptides in complex mixtures.[1] While enzyme-linked immunosorbent assay (ELISA) can also be used, it may be prone to overestimation due to the complex matrix of milk.[4]
Q3: How does the type of beta-casein variant (A1 vs. A2) in milk affect beta-casomorphin-7 (BCM-7) release?
A3: The genetic variant of beta-casein significantly influences the release of BCM-7. The A1 variant has a histidine residue at position 67, which is readily cleaved by digestive enzymes, leading to a higher release of BCM-7.[1] The A2 variant has a proline at the same position, making the peptide bond more resistant to enzymatic hydrolysis and resulting in a significantly lower release of BCM-7.[1]
Q4: What is the role of enzymatic digestion in the extraction of beta-casomorphins?
A4: Enzymatic digestion mimics the natural gastrointestinal process and is crucial for releasing beta-casomorphins from the parent beta-casein protein.[8][10] A combination of enzymes like pepsin and pancreatin (B1164899) (a mixture including trypsin, chymotrypsin, and elastase) is often used in vitro to simulate digestion and liberate these peptides.[9] The specific enzymes used can affect the type and quantity of beta-casomorphins released.[8]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no recovery of beta-casomorphins | Incomplete enzymatic digestion. | Optimize digestion parameters (enzyme concentration, pH, temperature, and incubation time). Consider using a combination of proteases like pepsin and pancreatin.[9] |
| Inefficient extraction from the matrix. | Ensure proper protein precipitation (e.g., with acids like HCl to pH 4.5) to remove larger proteins.[6] Utilize solid-phase extraction (SPE) for sample clean-up and concentration.[3][4] | |
| Peptide degradation. | Add protease inhibitors to your samples immediately after collection if not proceeding directly to extraction. Keep samples on ice or frozen. | |
| Non-specific binding of peptides. | Use low-binding labware (e.g., siliconized tubes). Pre-treat surfaces with a blocking agent if necessary. | |
| High variability in results | Inconsistent sample preparation. | Standardize all steps of the protocol, including precise timing, temperature control, and reagent volumes. |
| Matrix effects in analytical instrument. | Employ stable isotope-labeled internal standards for accurate quantification with LC-MS/MS.[3][4] Perform a matrix effect study by spiking known concentrations of standards into the sample matrix. | |
| Incomplete removal of interfering substances. | Optimize the solid-phase extraction (SPE) protocol (sorbent type, wash and elution solvents). Consider a multi-step clean-up procedure. | |
| Poor chromatographic peak shape | Co-elution of interfering compounds. | Adjust the HPLC gradient to improve separation. Optimize the mobile phase composition. |
| Issues with the HPLC column. | Ensure the column is properly conditioned and not overloaded. Use a guard column to protect the analytical column. | |
| Difficulty in detecting low-level beta-casomorphins | Insufficient sample concentration. | Increase the starting sample volume and/or optimize the elution step in SPE to obtain a more concentrated extract. |
| Low sensitivity of the detector. | Use a highly sensitive mass spectrometer (e.g., a triple quadrupole or Orbitrap). Optimize MS parameters (e.g., ionization source settings, collision energy). |
Quantitative Data Summary
The following tables summarize the concentrations of this compound-7 (BCM-7) reported in various studies under different conditions.
Table 1: BCM-7 Concentration in Milk After In Vitro Digestion
| Milk Type | BCM-7 Concentration (ng/mL) | Analytical Method | Reference |
| A1 Raw Milk | 900 - 1612 | RP-HPLC | [6] |
| A2 Raw Milk | 74 - 146 | RP-HPLC | [6] |
| Pasteurized A1 Milk | 340 - 1132 | RP-HPLC | [6] |
| Pasteurized A2 Milk | 46 - 79 | RP-HPLC | [6] |
| Sterilized A1 Milk | ~210 | RP-HPLC | [6] |
| Sterilized A2 Milk | ~15 | RP-HPLC | [6] |
| Commercial Pasteurized Milk | 0.13 - 2.38 (ng/g) | LC-MS/MS | [4] |
Table 2: BCM-7 Release from Purified Beta-Casein Variants After Ex Vivo Gastrointestinal Digestion
| Beta-Casein Variant | BCM-7 Concentration (mg/g of digested β-CN) | Analytical Method | Reference |
| A1 | 1.85 - 3.28 | LC-ESI-MS | |
| A2 | 0.01 - 0.06 | LC-ESI-MS |
Experimental Protocols
Protocol 1: Extraction of BCM-7 from Milk for RP-HPLC Analysis
This protocol is based on the methodology described by Nguyen et al. (2014) as cited in Singh et al. (2025).[6]
-
Fat Removal: Centrifuge the milk sample at 10,000 x g for 35-40 minutes at 4°C. Collect the skimmed milk fraction.
-
Casein Precipitation: Adjust the pH of the skimmed milk to 4.5 using HCl. This will precipitate the casein.
-
Centrifugation: Centrifuge the pH-adjusted sample under the same conditions as step 1.
-
Filtration: Collect the supernatant and filter it sequentially through a 0.45 µm membrane and then a 10 kDa molecular weight cut-off membrane to remove larger molecules.
-
Analysis: The resulting filtrate containing the peptides can be analyzed by RP-HPLC.
Protocol 2: In Vitro Gastrointestinal Digestion for BCM-7 Release
This protocol simulates the digestion process to release BCM-7 from milk proteins.
-
Gastric Digestion:
-
To a milk sample, add pepsin solution to a final concentration of ~2000 U/mL.
-
Adjust the pH to 2.0 with HCl.
-
Incubate at 37°C for 1-2 hours with gentle shaking.
-
-
Intestinal Digestion:
-
Adjust the pH of the gastric digest to 7.0 with NaHCO₃.
-
Add a pancreatin solution to a final concentration that mimics physiological conditions.
-
Incubate at 37°C for 2-4 hours with gentle shaking.
-
-
Enzyme Inactivation: Stop the digestion by heating the sample (e.g., 95°C for 5 minutes) or by adding a protease inhibitor.
-
Sample Preparation for Analysis: Proceed with an extraction and clean-up protocol, such as Protocol 1 or a solid-phase extraction (SPE) method, before LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: this compound-7 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-7 regulates the secretion and expression of gastrointestinal mucins through a mu-opioid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Difficulties in Establishing the Adverse Effects of β-Casomorphin-7 Released from β-Casein Variants—A Review [mdpi.com]
- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G Protein-Coupled Receptor Signaling Through β-Arrestin-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. acs.org [acs.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. actascientific.com [actascientific.com]
overcoming enzymatic degradation of beta-casomorphin during analysis
Welcome to the technical support center for the analysis of beta-casomorphins (BCMs). This resource provides researchers, scientists, and drug development professionals with practical guidance to overcome the challenges associated with the enzymatic degradation of these bioactive peptides during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is beta-casomorphin-7 (BCM-7) and why is its analysis challenging?
A1: this compound-7 is a seven-amino-acid peptide (Tyr-Pro-Phe-Pro-Gly-Pro-Ile) derived from the digestion of A1 and B variants of beta-casein, a major protein in cow's milk.[1][2][3] Its analysis is challenging because it is highly susceptible to degradation by various enzymes present in biological samples like plasma and tissue homogenates.[4][5] This rapid breakdown can lead to inaccurate quantification and underestimation of its true in vivo concentrations.
Q2: Which enzymes are primarily responsible for the degradation of BCM-7?
A2: The primary enzyme responsible for BCM-7 degradation is Dipeptidyl Peptidase IV (DPP-IV), also known as CD26.[1][4][6][7] DPP-IV specifically cleaves dipeptides from the N-terminus of peptides, particularly after a proline residue, which is abundant in the BCM-7 sequence.[1][4] Other aminopeptidases and proteases present in biological fluids can also contribute to its breakdown.[8][9][10]
Q3: What are the common analytical methods used to quantify BCM-7?
A3: The most common methods for BCM-7 quantification are high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS or LC-HRMS) and enzyme-linked immunosorbent assay (ELISA).[3][11][12][13] LC-MS/MS offers high selectivity and sensitivity, allowing for accurate identification and quantification, often using stable isotope-labeled internal standards.[11][14][15] ELISA is another widely used technique, though its specificity can be a consideration.[2][13]
Q4: Can sample handling and storage affect BCM-7 stability?
A4: Yes, improper sample handling is a critical source of analytical error. BCMs are rapidly degraded in plasma at room temperature.[4][5] It is crucial to collect samples into tubes containing protease inhibitors, process them quickly at low temperatures (e.g., on ice), and store them at -20°C or, for long-term storage, at -70°C or lower to minimize enzymatic activity.[2][16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable BCM-7 levels in samples where it is expected. | Enzymatic Degradation: Insufficient or incorrect protease inhibitors were used during sample collection and preparation. | 1. Use a comprehensive inhibitor cocktail: Immediately add a pre-prepared cocktail containing a DPP-IV inhibitor (e.g., sitagliptin, vildagliptin) and a general aminopeptidase (B13392206) inhibitor (e.g., bestatin) to your collection tubes.[9][17] 2. Work quickly and on ice: Keep samples cold throughout all processing steps to reduce enzyme activity. |
| Sample Processing Delay: Time between sample collection and stabilization (inhibitor addition/freezing) was too long. | 1. Minimize processing time: Add inhibitors at the moment of collection. Process and freeze samples as quickly as possible. | |
| High variability between replicate samples. | Inconsistent Inhibition: Uneven distribution of inhibitors in the samples. | 1. Ensure proper mixing: Gently invert collection tubes several times immediately after sample addition to ensure the inhibitor cocktail is thoroughly mixed. 2. Use pre-aliquoted inhibitors: Prepare and aliquot your inhibitor cocktail to ensure consistent addition to each sample. |
| Matrix Effects in LC-MS/MS: Interference from other components in the sample matrix. | 1. Optimize sample cleanup: Use solid-phase extraction (SPE) to purify and concentrate the peptides before analysis.[11][14] 2. Use stable isotope-labeled internal standards: This is the gold standard for correcting for matrix effects and variations in sample recovery.[11][15] | |
| Poor recovery after sample extraction (e.g., SPE). | Suboptimal SPE Protocol: Incorrect SPE cartridge type, or inefficient binding/elution conditions. | 1. Validate the SPE method: Test different sorbents (e.g., C18) and optimize wash and elution buffers for BCM-7. 2. Check pH: Ensure the pH of your loading, wash, and elution buffers is appropriate for retaining and then releasing the peptide. |
Detailed Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation for BCM-7 Analysis
This protocol is designed to maximize the stability of BCM-7 in blood samples from the point of collection.
Materials:
-
Vacutainer tubes containing K2-EDTA
-
DPP-IV Inhibitor (e.g., Sitagliptin, Vildagliptin)
-
General Aminopeptidase Inhibitor (e.g., Bestatin)[9]
-
Protease inhibitor cocktail (e.g., Pefabloc SC)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Refrigerated centrifuge
-
Cryovials for plasma storage
Procedure:
-
Prepare Inhibitor Tubes: Prior to blood collection, add a cocktail of protease inhibitors directly to the K2-EDTA vacutainer tubes. A recommended combination per mL of blood is:
-
DPP-IV inhibitor (final concentration e.g., 10 µM)
-
Bestatin (final concentration e.g., 10 µM)[9]
-
General protease inhibitor cocktail as per manufacturer's recommendation.
-
-
Blood Collection: Collect whole blood directly into the prepared inhibitor-containing tubes.
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulants and inhibitors.
-
Cooling: Place the tube immediately on ice.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C.
-
Plasma Aliquoting: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat.
-
Storage: Immediately transfer the plasma into pre-labeled cryovials, flash-freeze in liquid nitrogen, and store at -80°C until analysis.
Protocol 2: Solid-Phase Extraction (SPE) for BCM-7 Purification
This protocol describes a general procedure for cleaning and concentrating BCM-7 from plasma or other biological fluids.[11][14]
Materials:
-
C18 SPE Cartridges
-
SPE Vacuum Manifold
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of 0.1% TFA in water. Do not allow the cartridge to dry out.
-
Sample Loading: Acidify the plasma sample with TFA to a final concentration of 0.1%. Centrifuge to pellet any precipitate. Load the acidified supernatant onto the SPE cartridge at a slow, controlled flow rate (approx. 1 drop/second).
-
Washing: Wash the cartridge with 1 mL of 0.1% TFA in water to remove salts and other hydrophilic impurities.
-
Elution: Elute the bound peptides, including BCM-7, with 1 mL of 80% acetonitrile/0.1% TFA in water into a clean collection tube.
-
Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried peptide extract in a small, precise volume of an appropriate solvent (e.g., 100 µL of 10% methanol) suitable for your analytical instrument (e.g., LC-MS/MS).[14]
Visualizations
BCM-7 Degradation Pathway
Caption: Primary enzymatic degradation pathway of this compound-7.
Recommended Experimental Workflow
Caption: Workflow for preserving BCM-7 integrity during analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Formation and Degradation of Beta-casomorphins in Dairy Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Studies on the enzymatic degradation of beta-casomorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma this compound-7 immunoreactive peptide increases after milk intake in newborn but not in adult dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Synthesis and enzymatic degradation of this compound-5 (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-casomorphin-7 alters μ-opioid receptor and dipeptidyl peptidase IV genes expression in children with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aminopeptidases | Proteases | Tocris Bioscience [tocris.com]
- 10. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Formation and Degradation of Beta-casomorphins in Dairy Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "Identification and quantification of this compound peptides natural" by Duc Doan Nguyen, Vicky Ann Solah et al. [ro.ecu.edu.au]
- 15. Isotope dilution liquid chromatography - tandem mass spectrometry for simultaneous identification and quantification of this compound 5 and this compound 7 in yoghurt [espace.curtin.edu.au]
- 16. acs.org [acs.org]
- 17. medchemexpress.com [medchemexpress.com]
Technical Support Center: Beta-Casomorphin-7 (BCM-7) Detection in Pasteurized Milk
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of milk pasteurization on the detection of beta-casomorphin-7 (BCM-7).
Frequently Asked Questions (FAQs)
Q1: What is the general effect of pasteurization on the detection of this compound-7 (BCM-7)?
A1: Pasteurization generally leads to a reduction in the amount of BCM-7 released during subsequent digestion.[1] Studies have shown that low-temperature, long-time (LTLT) pasteurization (63°C for 30 minutes) can result in a 50-52% reduction in BCM-7 release for both A1 and A2 milk genotypes compared to raw milk.[1] This inhibitory effect is attributed to factors such as the inactivation of natural microflora in the milk, which decreases proteolysis.[1]
Q2: Some studies report detecting BCM-7 in pasteurized milk, while others do not. Why is there a discrepancy?
A2: The detection of BCM-7 in milk is highly dependent on whether the milk has undergone digestion. BCM-7 is typically not found in raw or heat-treated milk itself.[1][2][3] It is a peptide that is released during the digestion of β-casein.[2][4] Therefore, experiments that analyze milk prior to simulated gastrointestinal digestion will likely not detect BCM-7.[1][2] Discrepancies in findings can also be attributed to variations in analytical methods, their sensitivity, and the specific conditions of the digestion protocols used.[2][5]
Q3: How does pasteurization impact BCM-7 release from A1 versus A2 β-casein milk?
A3: While pasteurization reduces BCM-7 release, the initial concentration of BCM-7's precursor, the A1 β-casein variant, is the primary determinant of the final amount detected.[2][4] After pasteurization and digestion, A1 milk consistently yields significantly higher concentrations of BCM-7 than A2 milk.[1] For instance, one study found that pasteurized A1 milk contained 340-1132 ng/mL of BCM-7 after digestion, compared to 46.0-79.0 ng/mL in pasteurized A2 milk.[1] The inhibitory effect of the heat treatment itself appears to be independent of the genotype.[1]
Q4: How does the intensity of heat treatment (e.g., pasteurization vs. sterilization) affect BCM-7 levels?
A4: There is a strong negative correlation between the severity of heat treatment and the amount of BCM-7 released after digestion.[1] As the intensity of the heat treatment increases from raw to pasteurized, then to boiled, and finally to sterilized, the concentration of BCM-7 detected after digestion progressively decreases.[1] Sterilization can lead to a marked decrease in BCM-7 formation, with reductions of up to 84.79% in A1 milk and 84.56% in A2 milk.[1]
Q5: What are the primary analytical methods for BCM-7 detection and their limitations?
A5: The most common methods for BCM-7 quantification are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[1][2][3][6][7]
-
LC-MS/MS is considered the gold standard due to its high specificity and sensitivity, allowing for accurate quantification of trace amounts.[7]
-
RP-HPLC is a well-established method but may lack the specificity to unambiguously identify the peptide sequence without confirmation by mass spectrometry.[1][8]
-
ELISA is a highly sensitive screening method suitable for analyzing many samples quickly. However, it is susceptible to cross-reactivity with other opioid peptides, and quantitative results should be validated with instrumental methods like LC-MS.[3][8]
Troubleshooting Guides
Problem 1: I am not detecting BCM-7 in my pasteurized milk samples.
-
Cause 1: Lack of In Vitro Digestion: BCM-7 is released from β-casein during digestion. It is generally not present in undigested milk, whether raw or pasteurized.[1][2]
-
Solution: Ensure your experimental protocol includes a simulated gastrointestinal digestion step (gastric and intestinal phases) before analysis. BCM-7 is typically detected after the intestinal digestion phase.[2]
-
-
Cause 2: Insufficient Method Sensitivity: The concentration of BCM-7, especially in A2 milk or severely heat-treated milk, may be below the detection limit of your analytical method.[1]
-
Solution: Use a highly sensitive method like LC-MS/MS for quantification.[7] Verify the limit of detection (LOD) and limit of quantification (LOQ) of your current method.
-
-
Cause 3: Incorrect Sample Type: If you are using A2 milk, the expected BCM-7 levels will be very low or negligible compared to A1 milk.[1][9]
-
Solution: Confirm the β-casein genotype of your milk samples. Use A1 milk as a positive control.
-
Problem 2: I am observing significant variability in BCM-7 concentrations between seemingly identical pasteurized samples.
-
Cause 1: Inconsistent Digestion Protocol: Minor variations in enzyme concentrations, pH, or incubation times during the in vitro digestion can significantly impact the extent of β-casein hydrolysis and BCM-7 release.[5]
-
Solution: Strictly standardize all parameters of your digestion protocol, including enzyme activity, pH adjustments, temperature, and timing for each digestion phase.
-
-
Cause 2: Differences in Milk Composition: Even within the same β-casein genotype, factors like somatic cell count and microbial load in the initial raw milk can affect proteolysis and subsequent BCM-7 release.[1]
-
Solution: Whenever possible, characterize the raw milk for somatic cell count and microbial load before processing to account for these variables.
-
-
Cause 3: Analytical Method Variability: Issues such as matrix effects in LC-MS or cross-reactivity in ELISA can lead to inconsistent quantification.[8]
-
Solution: Implement appropriate internal standards for LC-MS analysis to correct for matrix effects. For ELISA, ensure the specificity of the antibody and consider validating results with a secondary method.
-
Quantitative Data Summary
Table 1: Effect of Heat Treatment on BCM-7 Concentration (ng/mL) after Simulated In Vitro Digestion
| Milk Type | Raw Milk | Pasteurized Milk (LTLT) | Sterilized Milk |
| A1 Genotype | 1399.32 ± 151.21[1] | 340 - 1132[1] | ↓ 84.79% from raw[1] |
| A2 Genotype | 97.44 ± 21.04[1] | 46.0 - 79.0[1] | ↓ 84.56% from raw[1] |
Table 2: BCM-7 Concentration in Commercially Processed Milk Products (ELISA Detection)
| Product | Mean BCM-7 Concentration (ng/mL) | Standard Deviation (SD) |
| Pasteurized Milk | 4.31[9] | 0.94[9] |
| UHT Milk | 5.05[9] | 1.49[9] |
| Milk Powder | 1.52[9] | 0.88[9] |
Note: The study found no statistically significant differences between these products.[9]
Experimental Protocols
Protocol 1: Simulated In Vitro Gastrointestinal Digestion
This protocol simulates the human digestive process to release BCM-7 from milk proteins.
-
Oral Phase: Mix milk samples with a simulated salivary fluid. This phase typically does not involve proteolytic enzymes and has no effect on BCM-7 release.[1]
-
Gastric Phase:
-
Intestinal Phase:
-
Neutralize the gastric digest to simulate the pH of the small intestine.
-
Add a pancreatin (B1164899) solution (containing trypsin, chymotrypsin, etc.) and bile salts.
-
Incubate to complete the digestion process. BCM-7 is released and detected after this stage.[2]
-
Stop the enzymatic reaction, for example, by heat treatment.
-
-
Sample Preparation for Analysis: Centrifuge the final digestate and filter the supernatant to remove undigested material before chromatographic or immunoassay analysis.
Protocol 2: BCM-7 Quantification by LC-MS
This is a high-specificity method for accurate quantification.
-
System: An Agilent 1100 HPLC system (or equivalent) interfaced with a QTOF mass spectrometer.[2]
-
Column: A C18 reverse-phase column (e.g., ACE® C-18, 300 Å, 5 µM, 150 mm × 2.1 mm).[2]
-
Mobile Phase:
-
Elution: A gradient elution is performed to separate the peptides.
-
Detection: The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of BCM-7 (e.g., 790.4 m/z) and its fragment ions for confident identification and quantification.[2]
Visualizations
Caption: Workflow for BCM-7 detection in pasteurized milk.
Caption: Factors influencing the final detection of BCM-7.
References
- 1. ijagbio.com [ijagbio.com]
- 2. mdpi.com [mdpi.com]
- 3. Formation and Degradation of Beta-casomorphins in Dairy Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. cris.unibo.it [cris.unibo.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. β-Casein A1 and A2 Genetic Variants and β-Casomorphin-7 in Raw Milk and Processed Milk Products [mdpi.com]
Refining HPLC Separation of Beta-Casomorphin Variants: A Technical Support Resource
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on refining the High-Performance Liquid Chromatography (HPLC) separation of different beta-casomorphin (BCM) variants. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during these sensitive analyses.
Frequently Asked Questions (FAQs)
Q1: What are the most common this compound variants I should be looking to separate?
A1: The most commonly studied this compound variants are BCM-7, BCM-5, and to a lesser extent, BCM-9 and BCM-4. Their presence and concentration can vary depending on the source of the casein, particularly the genetic variant of β-casein (A1 vs. A2).
Q2: Which type of HPLC column is best suited for this compound separation?
A2: Reversed-phase columns, particularly C18 columns, are widely used and have been shown to be effective for the separation of this compound peptides.[1] Columns with a pore size of 120 Å or 300 Å are often employed for peptide separations.
Q3: What mobile phases are typically used for the HPLC separation of beta-casomorphins?
A3: A common mobile phase composition for reversed-phase HPLC of beta-casomorphins is a gradient of acetonitrile (B52724) and water.[1] To improve peak shape and resolution, an ion-pairing agent such as trifluoroacetic acid (TFA) or formic acid is typically added to both the aqueous and organic phases, usually at a concentration of 0.1%.[2][3]
Q4: Why is a gradient elution recommended over an isocratic elution?
A4: this compound variants can have very similar hydrophobicities, making their separation challenging. A gradient elution, where the concentration of the organic solvent is gradually increased, allows for better resolution of these closely eluting peptides. It helps to sharpen peaks and reduce analysis time compared to an isocratic method.
Q5: How can I prepare my sample for HPLC analysis of beta-casomorphins?
A5: Sample preparation is critical for accurate analysis. For samples like milk or dairy digests, a protein precipitation step followed by solid-phase extraction (SPE) is often necessary to remove interfering substances and concentrate the beta-casomorphins.[4][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of this compound variants.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution Between BCM Variants | - Inadequate Gradient: The gradient may be too steep, not allowing for sufficient separation of closely eluting peptides. - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the charge and conformation of the peptides, influencing their interaction with the stationary phase. - Column Degradation: Over time, the performance of the HPLC column can degrade, leading to loss of resolution. | - Optimize the Gradient: Try a shallower gradient, especially around the elution time of the target BCMs.[6] - Adjust Mobile Phase pH: Experiment with slight adjustments to the mobile phase pH. For basic peptides like BCMs, a lower pH (around 2-3) can improve peak shape by protonating silanol (B1196071) groups on the column.[7] - Use a New or Guard Column: If the column is old or has been used extensively, replace it. Using a guard column can help extend the life of the analytical column. |
| Peak Tailing | - Secondary Interactions: Peptides can interact with free silanol groups on the silica-based stationary phase, leading to tailing.[8][9] - Inappropriate Ion-Pairing Agent: The concentration or type of ion-pairing agent may not be optimal for masking secondary interactions. - Column Overload: Injecting too much sample can lead to peak distortion. | - Use an End-Capped Column: These columns have fewer free silanol groups available for secondary interactions. - Optimize Ion-Pairing Agent: Ensure the concentration of TFA or formic acid is sufficient (typically 0.1%). In some cases, a different ion-pairing agent like heptafluorobutyric acid (HFBA) might provide better results.[2][10] - Reduce Sample Concentration: Dilute the sample and re-inject. |
| Broad Peaks | - Large Injection Volume: Injecting a large volume of sample, especially in a solvent stronger than the initial mobile phase, can cause peak broadening. - Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening. - Low Mobile Phase Flow Rate: A flow rate that is too low can lead to increased diffusion and broader peaks. | - Reduce Injection Volume: Inject a smaller volume of the sample. - Minimize Extra-Column Volume: Use shorter, narrower ID tubing where possible and ensure all connections are secure. - Optimize Flow Rate: Experiment with slightly higher flow rates to see if peak shape improves. |
| Ghost Peaks | - Contaminated Mobile Phase: Impurities in the solvents can accumulate on the column and elute as ghost peaks during the gradient. - Carryover from Previous Injections: If the column is not adequately flushed between runs, components from a previous injection may elute in a subsequent run. | - Use High-Purity Solvents: Always use HPLC-grade solvents and prepare fresh mobile phases regularly. - Implement a Thorough Wash Step: Include a high-organic wash at the end of your gradient to elute any strongly retained compounds. |
| Fluctuating Retention Times | - Inconsistent Mobile Phase Composition: Problems with the HPLC pump's mixing valve or improperly prepared mobile phases can lead to shifts in retention time. - Temperature Fluctuations: Changes in ambient temperature can affect retention times. - Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before injection. | - Prime and Purge the Pump: Ensure the pump is properly primed and free of air bubbles. Manually prepare mobile phase mixtures to rule out mixing issues. - Use a Column Oven: A column oven will maintain a stable temperature throughout the analysis. - Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate before each injection (typically 5-10 column volumes). |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for this compound-7
This protocol is a general guideline for the separation of BCM-7 and can be adapted for other variants.
-
Column: ProntoSIL 120-5-C18 (or equivalent C18 column), 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[3]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[3]
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10-50% B (linear gradient)
-
35-40 min: 50-90% B (wash)
-
40-45 min: 90-10% B (return to initial conditions)
-
45-55 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm or 226 nm.[7]
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Quantitative Data
The following table summarizes reported retention times for this compound variants. Note that these values are highly dependent on the specific HPLC conditions (column, mobile phase, gradient, etc.) and should be used as a general guide.
| This compound Variant | Reported Retention Time (min) | HPLC Column | Mobile Phase Additive | Reference |
| BCM-5 Fraction | ~24 | RP-HPLC | Not Specified | [3] |
| BCM-7 Fraction | ~28 | RP-HPLC | Not Specified | [3] |
| Synthetic BCM-7 | Matches endogenous material | ProntoSIL-120-5-C18 | Not Specified | [7] |
Visualizations
Caption: Experimental workflow for the HPLC analysis of beta-casomorphins.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. HPLC Ion Pair Reagents | Thermo Fisher Scientific [thermofisher.com]
- 4. The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of UHPLC-HRMS/MS for the Analysis of this compound 5 and 7 in Milk | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. uhplcs.com [uhplcs.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromtech.com [chromtech.com]
- 10. chromatographytoday.com [chromatographytoday.com]
Navigating the Matrix: A Technical Support Guide for Beta-Casomorphin Analysis by Mass Spectrometry
For researchers, scientists, and drug development professionals working with beta-casomorphins, achieving accurate and reproducible quantification by mass spectrometry can be a significant challenge due to the inherent complexity of biological matrices. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental workflows, with a focus on minimizing matrix effects.
Troubleshooting Guides and FAQs
This section is designed to provide direct answers to specific problems you may encounter during the mass spectrometric analysis of beta-casomorphins.
Q1: I'm observing significant signal suppression for my beta-casomorphin standards when I analyze them in my sample matrix compared to a clean solvent. What is causing this?
A: This phenomenon is likely due to matrix effects , where co-eluting endogenous components from your sample (e.g., proteins, lipids, salts) interfere with the ionization of your target this compound peptides in the mass spectrometer's ion source.[1][2] This interference, often referred to as ion suppression, leads to a decreased analyte signal and can significantly impact the accuracy and sensitivity of your quantification.[3][4]
Q2: How can I confirm that matrix effects are responsible for the poor performance of my assay?
A: You can quantitatively assess matrix effects using the post-extraction spike method .[5] This involves comparing the peak area of a this compound standard spiked into an extracted blank matrix sample to the peak area of the same standard in a neat solvent. A significant difference between these two measurements indicates the presence of ion suppression or enhancement.
Q3: What are the most effective strategies to reduce matrix effects in my this compound analysis?
A: A multi-pronged approach is often the most successful. The key strategies can be categorized as follows:
-
Advanced Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective in cleaning up complex samples.[2] For this compound analysis in milk or yogurt, SPE is a commonly used and effective technique.[6][7]
-
Chromatographic Separation: Optimizing your liquid chromatography (LC) method to separate beta-casomorphins from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient profile, and flow rate.
-
Stable Isotope Dilution: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[6][8] A SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification based on the peak area ratio of the analyte to the SIL-IS.[4]
Q4: I'm still seeing variability in my results even after implementing some of these strategies. What else can I do?
A: Here are some additional troubleshooting steps:
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same matrix as your samples (e.g., blank milk extract) to ensure that the standards and samples experience similar matrix effects.[5]
-
Dilution: If the concentration of your this compound is high enough, diluting your sample can reduce the concentration of interfering matrix components.[4]
-
Ion Source Optimization: Fine-tuning your mass spectrometer's ion source parameters (e.g., spray voltage, gas flows, temperature) can sometimes help to minimize the impact of matrix effects.[1]
-
Alternative Ionization Techniques: While electrospray ionization (ESI) is commonly used, it is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[9] If your instrumentation allows, exploring APCI could be an option, though it may be less suitable for peptides. Nanoelectrospray ionization has also been shown to reduce ion suppression.[10]
Experimental Protocols
Below are detailed methodologies for key experiments relevant to minimizing matrix effects in this compound analysis.
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Milk
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment:
-
Centrifuge the milk sample to remove fat.
-
Acidify the skimmed milk to precipitate proteins (e.g., using hydrochloric acid to a pH of 4.5).[11]
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing methanol (B129727) and then water through it.
-
-
Sample Loading:
-
Load the pre-treated milk supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the beta-casomorphins from the cartridge using a stronger organic solvent (e.g., 90% acetonitrile (B52724) with 0.1% formic acid).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Isotope Dilution LC-MS/MS Analysis of this compound-7 (BCM7)
This protocol outlines a typical approach for quantitative analysis using a stable isotope-labeled internal standard.
-
Sample Preparation:
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve separation.
-
Flow Rate: 400 µL/min.[12]
-
Injection Volume: 25 µL.[6]
-
-
MS/MS Detection:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
BCM7: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
BCM7-d10 (IS): Monitor the transition from the precursor ion (m/z) of the internal standard to its corresponding product ion.
-
-
Optimize collision energy and other MS parameters for maximum signal intensity for each transition.
-
-
Quantification:
-
Calculate the peak area ratio of the BCM7 analyte to the BCM7-d10 internal standard.
-
Determine the concentration of BCM7 in the sample using a calibration curve constructed by plotting the peak area ratios of standards against their known concentrations.
-
Quantitative Data Summary
The following table summarizes the performance of an isotope dilution LC-MS/MS method for the quantification of beta-casomorphins 5 and 7 in yogurt, demonstrating the effectiveness of this approach in complex matrices.
| Parameter | This compound 5 (BCM5) | This compound 7 (BCM7) | Reference |
| Linear Range | 0.01 - 10 ng/µL | 0.01 - 10 ng/µL | [8] |
| Correlation Coefficient (R²) | 0.9985 | 0.9986 | [8] |
| Method Limit of Detection (MLD) | 0.5 ng/g | 0.25 ng/g | [8] |
| Recovery (relative to IS) | 95 - 106% | 103 - 109% | [8] |
| Precision (%RSD) | 1 - 16% | 1 - 6% | [8] |
| Inter-day Reproducibility (%RSD) | 2.0 - 6.4% | 3.2 - 6.1% | [8] |
Visualizing the Workflow
Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and logical relationships to aid in understanding the processes for minimizing matrix effects.
Caption: Workflow for this compound analysis with matrix effect reduction.
Caption: Troubleshooting logic for addressing matrix effects in mass spectrometry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. nebiolab.com [nebiolab.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [researchportal.murdoch.edu.au]
- 8. Isotope dilution liquid chromatography-tandem mass spectrometry for simultaneous identification and quantification of this compound 5 and this compound 7 in yoghurt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijagbio.com [ijagbio.com]
- 12. Online trypsin digestion coupled with LC-MS/MS for detecting of A1 and A2 types of β-casein proteins in pasteurized milk using biomarker peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of β-Casomorphin-5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of synthetic β-casomorphin-5 (Tyr-Pro-Phe-Pro-Gly).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing β-casomorphin-5?
A1: The most prevalent and efficient method for synthesizing β-casomorphin-5 is Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.[1][2] This approach involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[3]
Q2: What are the main challenges in synthesizing β-casomorphin-5?
A2: The primary challenges in synthesizing β-casomorphin-5 stem from its amino acid sequence (Tyr-Pro-Phe-Pro-Gly), particularly the presence of multiple proline residues and a C-terminal glycine (B1666218). These features can lead to:
-
Incomplete coupling reactions: The steric hindrance of the growing peptide chain can make it difficult for incoming amino acids to react completely.
-
Diketopiperazine (DKP) formation: The Gly-Pro sequence at the C-terminus is highly susceptible to intramolecular cyclization, leading to the cleavage of the dipeptide from the resin and termination of the synthesis.[4][5][6]
-
Aggregation: Proline-rich sequences can sometimes aggregate, making subsequent reaction steps inefficient.
Q3: How can I monitor the progress and purity of my synthesis?
A3: Regular monitoring is crucial for a successful synthesis. Key analytical techniques include:
-
Kaiser Test: A qualitative colorimetric test to detect the presence of free primary amines on the resin after a coupling step. A positive test (blue color) indicates incomplete coupling.
-
High-Performance Liquid Chromatography (HPLC): Used to analyze the purity of the crude peptide after cleavage and to purify the final product.[7][8][9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide and identify any byproducts.[7][8][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of β-casomorphin-5.
Problem 1: Low Yield of the Final Peptide
| Symptom | Potential Cause | Recommended Solution |
| Low overall yield after cleavage and purification. | Incomplete Coupling: Steric hindrance or aggregation may prevent complete reaction at each step. | 1. Double Coupling: Repeat the coupling step for each amino acid to ensure complete reaction. 2. Use a more efficient coupling reagent: Consider using HATU or HCTU, which are known for their high coupling efficiency.[10][11][12] 3. Increase reagent concentration: Using a higher concentration of the Fmoc-amino acid and coupling reagents can drive the reaction to completion. |
| Diketopiperazine (DKP) Formation: The C-terminal Gly-Pro sequence is prone to cyclization and cleavage from the resin. | 1. Use 2-chlorotrityl chloride resin: This sterically hindered resin is recommended for peptides with C-terminal proline or glycine to minimize DKP formation.[1] 2. Couple a dipeptide: Instead of stepwise addition, couple Fmoc-Pro-Gly-OH as a single unit to the resin. 3. Use milder Fmoc deprotection conditions: Consider using a solution of 2% DBU and 5% piperazine (B1678402) in NMP instead of the standard 20% piperidine (B6355638) in DMF.[13] | |
| Aggregation of the growing peptide chain: Can block reactive sites. | 1. Use a resin with a polyethylene (B3416737) glycol (PEG) linker: PEG can improve the solvation of the peptide chain and reduce aggregation.[2] 2. Perform couplings at a higher temperature: Increased temperature can sometimes disrupt aggregation. |
Problem 2: Impurities in the Crude Product
| Symptom | Potential Cause | Recommended Solution |
| Multiple peaks on the HPLC chromatogram of the crude peptide. | Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling. | Follow the recommendations for "Incomplete Coupling" in Problem 1. |
| Truncation Sequences: Peptide synthesis terminated prematurely due to capping of unreacted amines or DKP formation. | 1. Ensure complete deprotection of the Fmoc group before each coupling step. 2. Follow the recommendations to prevent DKP formation in Problem 1. | |
| Side-chain protecting group issues: Incomplete removal of protecting groups during cleavage. | 1. Choose an appropriate cleavage cocktail: For a peptide containing tyrosine, a cocktail with scavengers like water, phenol, and triisopropylsilane (B1312306) (TIS) is recommended to prevent side reactions.[14][15] 2. Increase cleavage time: If standard cleavage times are insufficient, extend the reaction time, monitoring for any degradation of the peptide.[15] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of β-Casomorphin-5 (Fmoc/tBu Strategy)
Resin: 2-chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g loading) Amino Acids: Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH Coupling Reagents: HCTU (1-(2-Cyano-2-(hydroxyimino)acetyl)-3-ethyl-isouronium hexafluorophosphate) Base: DIPEA (N,N-Diisopropylethylamine) Deprotection Reagent: 20% Piperidine in DMF (v/v) Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Loading (Fmoc-Gly-OH):
-
Dissolve Fmoc-Gly-OH (1.5 eq) and DIPEA (3.0 eq) in DCM.
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
Wash the resin with DCM (3x) and DMF (3x).
-
Cap any unreacted sites with a solution of DCM/MeOH/DIPEA (80:15:5) for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (Fmoc-Pro-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH):
-
Pre-activate the Fmoc-amino acid (3.0 eq) with HCTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 30-60 minutes.
-
Perform a Kaiser test. If positive, repeat the coupling step (double coupling).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Steps 3 and 4 for each subsequent amino acid in the sequence (Pro, Phe, Tyr(tBu)).
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in Step 3.
-
Resin Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
Cleavage and Deprotection
Cleavage Cocktail (Reagent K, modified):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification
Method: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Columns: C18 column Mobile Phase A: 0.1% TFA in Water Mobile Phase B: 0.1% TFA in Acetonitrile Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes. Detection: UV at 220 nm and 280 nm.
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the solution onto the preparative RP-HPLC column.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and MS.
-
Pool the pure fractions and lyophilize to obtain the final purified β-casomorphin-5.
Data Presentation
Table 1: Comparison of Common Coupling Reagents in SPPS
| Coupling Reagent | Relative Efficiency | Advantages | Disadvantages |
| HBTU/HOBt | High | Well-established, good for most couplings. | Can cause racemization of sensitive amino acids. |
| HATU/HOAt | Very High | Faster coupling kinetics, lower racemization, effective for hindered couplings.[11] | More expensive. |
| HCTU | Very High | Similar to HATU in efficiency, often more cost-effective.[10][12] | |
| DIC/HOBt | Moderate | Low cost, good for standard syntheses. | Can form insoluble urea (B33335) byproduct. |
Visualizations
Experimental Workflow for β-Casomorphin-5 Synthesis
Caption: Workflow for the solid-phase synthesis and purification of β-casomorphin-5.
Troubleshooting Logic for Low Peptide Yield
Caption: Decision tree for troubleshooting low yield in β-casomorphin-5 synthesis.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chempep.com [chempep.com]
- 7. Application of UHPLC-HRMS/MS for the Analysis of Beta-Casomorphin 5 and 7 in Milk | Springer Nature Experiments [experiments.springernature.com]
- 8. Research Portal [researchportal.murdoch.edu.au]
- 9. Release of β-casomorphins 5 and 7 during simulated gastro-intestinal digestion of bovine β-casein variants and milk-based infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. bachem.com [bachem.com]
- 12. mesalabs.com [mesalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Validating the In Vivo Effects of Beta-Casomorphin Using Naloxone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies used to validate the in vivo opioid effects of beta-casomorphins (BCMs), focusing on the use of the opioid antagonist naloxone (B1662785) for experimental validation. Beta-casomorphins are opioid peptides derived from the digestion of A1 beta-casein, a protein found in the milk of certain cow breeds. Understanding their physiological effects and the mechanisms to antagonize them is crucial for research in nutrition, pharmacology, and drug development.
Beta-Casomorphin's Opioid Activity and Naloxone's Role
Beta-casomorphins, particularly this compound-7 (BCM-7), are exogenous opioid peptides that primarily act as agonists at the µ-opioid receptor. Their effects are most pronounced in the gastrointestinal and central nervous systems. To confirm that the observed in vivo effects of BCMs are indeed mediated by opioid receptors, researchers employ opioid antagonists. Naloxone, a non-selective and competitive opioid receptor antagonist, is widely used for this purpose. By administering naloxone prior to or concurrently with a BCM, scientists can determine if the BCM's effects are diminished or completely blocked, thereby validating the opioid-dependent mechanism of action.
Comparative Analysis of In Vivo Effects and Naloxone Antagonism
The in vivo effects of beta-casomorphins have been primarily investigated in two key areas: gastrointestinal motility and analgesia.
Gastrointestinal Motility
BCMs have been shown to decrease gastrointestinal motility, an effect characteristic of opioid agonists. This is typically measured by assessing the gastric emptying rate and the gastrointestinal transit time (GITT).
Summary of Experimental Data:
| Experimental Model | This compound Derivative & Dose | Observed Effect on Gastrointestinal Motility | Naloxone Dose and Effect | Alternative Antagonists |
| Rats | Casein suspensions (releasing BCMs) | Significantly longer gastric emptying rate and GITT compared to whey protein.[1][2] | Pretreatment with naloxone completely abolished the increased GITT.[1][2] | N/A in this study |
| Rats | D-Ala-beta-casomorphin-4 & D-Ala-beta-casomorphin-5 (1-10 mg, via gastric tube) | Dose-dependent slowing of GITT.[1][2] | Not explicitly tested against these derivatives, but naloxone blocked the effect of the parent casein.[1][2] | N/A in this study |
| Rats | Milk containing A1 β-CN | Significantly decreased gastrointestinal transit compared to milk with A2 β-CN.[3] | The effect on GITT was significantly reduced after treatment with naloxone.[3] | N/A in this study |
Analgesic Effects
The analgesic, or pain-reducing, properties of BCMs are another key indicator of their opioid activity. These effects are often evaluated using the hot plate test, which measures the latency of a pain response to a thermal stimulus.
Summary of Experimental Data:
| Experimental Model | This compound Derivative & Dose | Observed Analgesic Effect (Hot Plate Test) | Naloxone Dose and Effect | Alternative Antagonists |
| 10-day-old rats | beta-CM5 (0.1-2.5 mg/kg, systemic) | Graded dose-response relationship in increased heat escape latency.[4] | Intracerebroventricular injection of naloxone (0.25 µg) blocked the effects of systemic beta-CM5.[4] | N/A in this study |
| Mice | N/A | While specific BCM dose-response data is limited in readily available literature, naloxone (3.0 mg/kg) is shown to antagonize the analgesic effects of various narcotic agonists in the hot plate test.[5] | N/A | Naltrexone has been shown to be more potent and have a longer duration of action than naloxone in antagonizing morphine-induced analgesia in the hot plate test.[6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Hot Plate Test for Analgesia
This method assesses the analgesic effects of a substance by measuring the reaction time of an animal to a thermal stimulus.
Protocol:
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant level (e.g., 55 ± 0.5°C).
-
Animals: Mice or rats are typically used.
-
Procedure:
-
A baseline reaction time is established for each animal by placing it on the hot plate and recording the time it takes to exhibit a pain response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
The test substance (this compound) is administered, and after a predetermined interval, the animal is placed back on the hot plate.
-
The latency to the pain response is recorded again. An increase in latency indicates an analgesic effect.
-
To validate the opioid mechanism, a group of animals is pre-treated with naloxone before the administration of the this compound.
-
Gastrointestinal Motility (Charcoal Meal Test)
This protocol measures the rate of intestinal transit.
Protocol:
-
Marker: A non-absorbable marker, such as a charcoal meal (e.g., 5-10% charcoal suspension in a vehicle like gum acacia), is used.
-
Animals: Rats or mice are fasted overnight with free access to water.
-
Procedure:
-
The test substance (this compound or casein) is administered orally.
-
After a specific time, the charcoal meal is administered orally.
-
After another set time interval (e.g., 20-30 minutes), the animal is euthanized.
-
The small intestine is carefully dissected from the pyloric sphincter to the cecum.
-
The total length of the small intestine and the distance traveled by the charcoal meal are measured.
-
The gastrointestinal transit is expressed as the percentage of the total length of the small intestine traveled by the marker. A decrease in this percentage indicates slowed motility.
-
For validation, a group is pre-treated with naloxone before the administration of the this compound/casein.
-
Visualization of Pathways and Workflows
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at the µ-opioid receptor and its antagonism by naloxone.
Caption: this compound activates the µ-opioid receptor, leading to downstream cellular effects.
Experimental Workflow for In Vivo Validation
This diagram outlines the logical flow of an experiment designed to validate the opioid effects of this compound using naloxone.
References
- 1. Effect of casein and beta-casomorphins on gastrointestinal motility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Difficulties in Establishing the Adverse Effects of β-Casomorphin-7 Released from β-Casein Variants—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound causes hypoalgesia in 10-day-old rats: evidence for central mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of the analgesic activity of narcotic antagonists by a modified hot-plate procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An evaluation of the hot plate technique to study narcotic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Beta-Casomorphin-7 and Endogenous Endorphins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the exogenous opioid peptide beta-casomorphin-7 (BCM-7) and the endogenous opioid peptides known as endorphins. This document outlines their origins, structures, receptor interactions, and physiological effects, supported by available experimental data. Methodologies for key experimental assays are also detailed to provide context for the presented data.
Introduction
Opioid peptides are a class of molecules that bind to opioid receptors in the central and peripheral nervous systems, modulating pain, mood, and various physiological processes. These peptides can be endogenously produced by the body (endorphins) or derived from external sources, such as food (exorphins). This compound-7, an exorphin derived from the digestion of A1 beta-casein in milk, has garnered significant research interest due to its potential physiological effects.[1][2] This guide provides a comparative overview of BCM-7 and the well-characterized endogenous endorphins, with a focus on beta-endorphin (B3029290).
Origin and Structure
The fundamental difference between this compound-7 and endorphins lies in their origin.
This compound-7 (BCM-7) is an exogenous heptapeptide, meaning it originates from outside the body. It is formed during the digestion of the A1 variant of beta-casein, a protein found in the milk of certain cow breeds.[3] The amino acid sequence of bovine BCM-7 is Tyr-Pro-Phe-Pro-Gly-Pro-Ile. The presence of a histidine residue at position 67 of the A1 beta-casein protein allows for enzymatic cleavage that releases BCM-7.[4]
Endogenous Endorphins are opioid peptides produced naturally within the human body. They are synthesized primarily in the pituitary gland and the hypothalamus from the precursor protein pro-opiomelanocortin (POMC).[4] The most studied endorphin, beta-endorphin , is a 31-amino acid polypeptide. A key structural feature of endorphins is the N-terminal sequence Tyr-Gly-Gly-Phe, which is crucial for their interaction with opioid receptors.[5]
| Feature | This compound-7 (Bovine) | Beta-Endorphin (Human) |
| Origin | Exogenous (from A1 beta-casein in milk) | Endogenous (from POMC) |
| Peptide Length | 7 amino acids | 31 amino acids |
| Amino Acid Sequence | Tyr-Pro-Phe-Pro-Gly-Pro-Ile | Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-Tyr-Lys-Lys-Gly-Gln |
| Key Structural Motif | N-terminal Tyrosine | N-terminal Tyr-Gly-Gly-Phe |
Receptor Binding and Specificity
Both BCM-7 and endorphins exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The three main types of opioid receptors are mu (µ), delta (δ), and kappa (κ).
This compound-7 is reported to be a selective agonist for the mu-opioid receptor (µ-OR) .[1][4] Its binding affinity to delta and kappa receptors is significantly lower.
Beta-Endorphin is a non-selective agonist, capable of binding to both mu- and delta-opioid receptors with high affinity.[6] Its interaction with kappa-opioid receptors is generally considered to be weaker.
Quantitative Receptor Binding Data
Direct comparative studies measuring the binding affinities of BCM-7 and beta-endorphin under identical experimental conditions are limited. The following table summarizes available data from various sources. It is critical to note that direct comparison of values across different studies can be misleading due to variations in experimental protocols, tissues, and radioligands used.
| Ligand | Receptor | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Source |
| This compound-7 (Bovine) | µ-OR | Radioligand Binding | Not widely reported | ~57 (guinea pig ileum) | |
| Beta-Endorphin (Human) | µ-OR | Radioligand Binding | ~0.3 - 1.5 | ~1 - 5 | [6] (representative range) |
| Beta-Endorphin (Human) | δ-OR | Radioligand Binding | ~0.5 - 3.0 | ~2 - 10 | [6] (representative range) |
Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of binding affinity. Lower values indicate higher affinity.
Functional Potency and Efficacy
The functional consequence of receptor binding is the activation of intracellular signaling pathways. The potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist are determined in functional assays.
Quantitative Functional Assay Data
| Ligand | Assay Type | Parameter | Value | Cell/Tissue Type | Source |
| This compound-7 (Bovine) | Guinea Pig Ileum Bioassay | IC₅₀ | ~6,500 nM | Guinea Pig Ileum | |
| Beta-Endorphin (Human) | [³⁵S]GTPγS Binding | EC₅₀ | ~1 - 10 nM | Various cell lines | [6] (representative range) |
| Beta-Endorphin (Human) | Adenylyl Cyclase Inhibition | IC₅₀ | ~0.5 - 5 nM | Various cell lines | [6] (representative range) |
EC₅₀ (half-maximal effective concentration) is a measure of potency. Lower values indicate higher potency. The guinea pig ileum bioassay is a classical functional assay for opioid activity.
Signaling Pathways
Upon binding of an agonist like BCM-7 or an endorphin, the opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.
G-Protein Signaling Pathway
The canonical signaling pathway for mu- and delta-opioid receptors involves the activation of inhibitory G-proteins (Gαi/o). This leads to:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).
-
Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release.
Caption: Opioid receptor G-protein signaling cascade.
Beta-Arrestin Pathway and Receptor Regulation
Prolonged or high-concentration agonist exposure can lead to the phosphorylation of the opioid receptor by G-protein-coupled receptor kinases (GRKs). This promotes the binding of beta-arrestin, which uncouples the receptor from the G-protein (desensitization) and can lead to receptor internalization via clathrin-coated pits. This is a key mechanism for regulating the duration and intensity of opioid signaling.
Caption: Beta-arrestin mediated receptor regulation.
Physiological Effects
The activation of opioid receptors by BCM-7 and endorphins can lead to a range of physiological effects.
| Physiological Effect | This compound-7 | Endogenous Endorphins |
| Analgesia | Potential analgesic effects observed in animal models.[1] | Potent analgesics, a primary physiological role.[6] |
| Gastrointestinal Motility | May delay gastrointestinal transit time.[3] | Inhibit gastrointestinal motility. |
| Mood and Behavior | Effects are controversial and a subject of ongoing research.[2] | Involved in feelings of pleasure, euphoria ("runner's high"), and stress reduction.[6] |
| Respiratory Function | Potential for respiratory depression, a hallmark of µ-OR agonists. | Can cause respiratory depression at high levels. |
| Immune Modulation | Some studies suggest immunomodulatory effects. | Can modulate immune cell function. |
Experimental Protocols
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Kᵢ or IC₅₀) of a ligand for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from opioid receptors by BCM-7 or beta-endorphin.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells, or brain tissue).
-
Radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-OR).
-
Unlabeled BCM-7 and beta-endorphin.
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled ligands (BCM-7 or beta-endorphin).
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled ligand.
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled agonist).
-
Incubate at a specific temperature for a set time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding against the log concentration of the unlabeled ligand and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Radioligand binding assay workflow.
[³⁵S]GTPγS Binding Assay
This is a functional assay that measures the activation of G-proteins following receptor agonism.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of BCM-7 and beta-endorphin in activating G-proteins.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (to keep G-proteins in an inactive state).
-
BCM-7 and beta-endorphin.
-
Assay buffer.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the agonists (BCM-7 or beta-endorphin).
-
In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the agonist.
-
Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration.
-
Wash the filters and measure the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the amount of bound [³⁵S]GTPγS against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.[6]
Adenylyl Cyclase Inhibition Assay
This assay measures a downstream consequence of Gαi/o activation.
Objective: To quantify the inhibition of adenylyl cyclase activity by BCM-7 and beta-endorphin.
Materials:
-
Whole cells expressing the opioid receptor of interest.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
BCM-7 and beta-endorphin.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., ELISA or HTRF).
Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor.
-
Add varying concentrations of the agonist (BCM-7 or beta-endorphin).
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Incubate for a set time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine the IC₅₀ value.[6]
Conclusion
This compound-7 and endogenous endorphins, particularly beta-endorphin, are both opioid receptor agonists but differ significantly in their origin, structure, and receptor selectivity. BCM-7 is an exogenous peptide derived from milk protein with a preference for µ-opioid receptors. Beta-endorphin is an endogenous neuropeptide with broader specificity for µ- and δ-opioid receptors and is a key component of the body's natural pain and stress-response systems.
While both can elicit opioid-like effects, the physiological relevance of BCM-7 in humans remains a topic of considerable debate and ongoing research.[2] A lack of direct comparative studies providing quantitative data on the binding and functional profiles of BCM-7 and beta-endorphin under identical conditions makes a definitive comparison of their potencies challenging. Future research employing standardized assays to directly compare these peptides is necessary to fully elucidate their relative physiological and pharmacological activities.
References
- 1. Difficulties in Establishing the Adverse Effects of β-Casomorphin-7 Released from β-Casein Variants-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificwebjournals.com [scientificwebjournals.com]
- 3. BCM-7: Opioid-like Peptide with Potential Role in Disease Mechanisms [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. opioid peptides enkephalin: Topics by Science.gov [science.gov]
A Comparative Analysis of the Opioid Potency of Beta-Casomorphin-5 and Beta-Casomorphin-7
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the opioid potency of two prominent milk-derived peptides, beta-casomorphin-5 (B12063266) (BCM-5) and this compound-7 (BCM-7). Both peptides are fragments of the beta-casein protein and are known to exhibit opioid-like activity, primarily through their interaction with the mu-opioid receptor. The following sections present quantitative data from established experimental assays, detailed methodologies for these experiments, and visualizations of the key biological pathways involved.
Data Presentation: Quantitative Comparison of Opioid Potency
The opioid potencies of BCM-5 and BCM-7 have been evaluated using functional assays, such as the guinea pig ileum (GPI) assay, and receptor binding assays. The GPI assay measures the inhibitory effect of the peptides on electrically induced muscle contractions, providing an IC50 value that represents the concentration required for 50% inhibition. Receptor binding assays determine the affinity of the peptides for the mu-opioid receptor, expressed as the inhibition constant (Ki).
| Peptide | Assay | Receptor Target | Quantitative Metric | Value | Source |
| This compound-5 | Guinea Pig Ileum (GPI) | Mu-Opioid | IC50 | 3.98 µM | Brantl et al., 1981 (as cited in[1]) |
| This compound-7 | Guinea Pig Ileum (GPI) | Mu-Opioid | IC50 | 7.94 µM | Brantl et al., 1981 (as cited in[1]) |
| This compound-5 | Radioligand Binding Assay | Mu-Opioid | Ki | ≥ 1 µM | Liebmann et al., 1991 (as cited in[1]) |
| This compound-7 | Opioid Receptor Binding | Mu-Opioid | IC50 | 14 µM | MedchemExpress[2] |
Note: Lower IC50 and Ki values indicate higher potency and binding affinity, respectively. The data from Brantl et al. (1981) suggests that in the functional guinea pig ileum assay, BCM-5 is approximately twice as potent as BCM-7.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of BCM-5 and BCM-7 opioid potency.
Guinea Pig Ileum (GPI) Assay
This ex vivo functional assay is a classical method for assessing the activity of opioid agonists and antagonists.[3][4]
Objective: To determine the inhibitory concentration (IC50) of beta-casomorphins on the electrically induced contractions of the guinea pig ileum, which is a measure of their opioid receptor agonist potency.
Materials:
-
Male guinea pig (250-350g)
-
Organ bath with a capacity of 10-20 mL
-
Isotonic transducer and recording system
-
Platinum electrodes for transmural stimulation
-
Physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Electrical stimulator
-
This compound-5 and this compound-7 solutions of known concentrations
-
Naloxone hydrochloride solution (opioid antagonist)
Protocol:
-
A segment of the terminal ileum (2-3 cm) is isolated from a euthanized guinea pig and mounted in the organ bath containing the physiological salt solution.
-
The tissue is allowed to equilibrate for at least 30-60 minutes under a resting tension of approximately 1g.
-
The ileum is subjected to continuous electrical field stimulation (e.g., pulses of 0.5 ms (B15284909) duration at a frequency of 0.1 Hz and supramaximal voltage) to induce regular twitch contractions.[5][6]
-
Once a stable baseline of contractions is achieved, cumulative or non-cumulative concentrations of the this compound peptides are added to the organ bath.
-
The inhibitory effect of each concentration on the amplitude of the twitch contractions is recorded until a maximal inhibition is achieved.
-
The tissue is washed with fresh physiological solution to restore the original contractility before testing the next compound.
-
The specificity of the opioid effect is confirmed by demonstrating that the inhibitory effect of the casomorphins is reversed by the addition of naloxone.
-
The concentration-response curve is plotted, and the IC50 value is calculated as the concentration of the peptide that produces 50% of the maximal inhibitory effect.
References
- 1. Opioid activities of human beta-casomorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]
- 3. Opioid activities of beta-casomorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel opioid peptides derived from casein (beta-casomorphins). I. Isolation from bovine casein peptone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guinea Pig Ileum [sheffbp.co.uk]
- 6. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Beta-Casomorphin Detection: A Comparative Guide to ELISA Cross-Reactivity
For researchers, scientists, and drug development professionals investigating the biological roles of beta-casomorphins (BCMs), the accuracy of quantification methods is paramount. The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely utilized technique for its high sensitivity and throughput. However, the potential for antibody cross-reactivity with various BCM fragments and other structurally similar peptides can lead to inaccurate measurements. This guide provides a comparative overview of antibody cross-reactivity in commercially available beta-casomorphin ELISA kits, supported by experimental data, to aid in the selection of the most appropriate analytical tools.
Comparative Analysis of ELISA Kit Cross-Reactivity
An objective comparison of commercial ELISA kits requires a thorough evaluation of their cross-reactivity profiles. While comprehensive third-party comparative studies are limited, data from manufacturers' datasheets and independent validation studies provide valuable insights.
A critical aspect to consider is the specificity of the antibody for the target BCM fragment. For instance, an ELISA kit designed to measure BCM-7 should exhibit minimal to no cross-reactivity with other BCMs, such as BCM-5.
Table 1: Cross-Reactivity of BMA BIOMEDICALS this compound ELISA Kits
| Target Analyte | Kit Name | Peptide Tested | Cross-Reactivity (%) |
| This compound-7 (bovine) | S-1334 | This compound-7 (bovine) | 100 |
| This compound-5 (B12063266) (bovine) | 0 | ||
| This compound-5 (bovine) | S-1478 | This compound-5 | 100 |
| This compound-7 (bovine) | 0 |
The data from BMA BIOMEDICALS for their S-1334 and S-1478 ELISA kits demonstrates high specificity, with no cross-reactivity observed between the antibodies for BCM-7 and BCM-5[1]. This level of specificity is crucial for studies aiming to delineate the distinct biological effects of these two peptides.
Performance in Complex Matrices: ELISA vs. LC-MS/MS
Beyond cross-reactivity with related peptides, the performance of an ELISA can be influenced by the sample matrix. A study comparing a commercial sandwich ELISA kit for BCM-7 with liquid chromatography-tandem mass spectrometry (LC-MS/MS), considered the "gold standard" for its high specificity and accuracy, revealed significant discrepancies in fermented dairy products. The study found that the commercial sandwich ELISA kit was not suitable for the quantification of BCM-7 in fermented dairy milk, with ELISA-derived concentrations being much lower than those obtained by LC-MS/MS in milk[2][3][4][5][6]. This highlights the importance of validating ELISA results with a reference method, especially when analyzing complex biological or food matrices.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental findings. Below are generalized protocols for a competitive ELISA for this compound quantification, based on common procedures.
Sample Preparation
Biological fluids such as serum, plasma, and cell culture supernatants should be clarified by centrifugation to remove particulate matter. It is often recommended to run samples at several dilutions to ensure the final concentration falls within the linear range of the standard curve.
Competitive ELISA Protocol for this compound-7
-
Standard and Sample Addition: Add a defined volume of standards, controls, and samples to microplate wells pre-coated with a BCM-7 antibody.
-
Competitive Reaction: Add a fixed amount of biotinylated BCM-7 to each well. The biotinylated BCM-7 will compete with the BCM-7 in the sample for binding to the coated antibody.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Washing: Wash the wells to remove unbound reagents.
-
Enzyme Conjugate Addition: Add Streptavidin-HRP (Horseradish Peroxidase) to each well, which will bind to the captured biotinylated BCM-7.
-
Second Incubation and Washing: Incubate the plate and then wash the wells to remove unbound enzyme conjugate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of BCM-7 in the sample.
-
Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of BCM-7 in the samples.
Visualizing Key Processes
To better understand the experimental workflow and the biological context of this compound, the following diagrams are provided.
Conclusion
The selection of a this compound ELISA kit requires careful consideration of its cross-reactivity profile and performance in the intended sample matrix. While some manufacturers provide clear data on the specificity of their antibodies, the general caution is that ELISA results, particularly for complex samples, should be interpreted with care and ideally validated by a more specific method like LC-MS/MS. For researchers aiming to distinguish between different this compound fragments, choosing an ELISA with demonstrated low cross-reactivity is imperative for generating reliable and meaningful data. This guide serves as a starting point for navigating the available options and making informed decisions in the pursuit of accurate this compound quantification.
References
- 1. bma.ch [bma.ch]
- 2. "Evaluation of a commercial sandwich enzyme-linked immunosorbent assay " by Duc Doan Nguyen, Francesco Bussetti et al. [ro.ecu.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of a Commercial Sandwich Enzyme-Linked Immunosorbent Assay for the Quantification of this compound 7 in Yogurt Using Solid-Phase Extraction Coupled to Liquid Chromatography-Tandem Mass Spectrometry as the "Gold Standard" Method. [espace.curtin.edu.au]
- 6. Evaluation of a Commercial Sandwich Enzyme-Linked Immunosorbent Assay for the Quantification of this compound 7 in Yogurt Using Solid-Phase Extraction Coupled to Liquid Chromatography-Tandem Mass Spectrometry as the "Gold Standard" Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Animal Models for Beta-Casomorphin's Impact on Gut Motility: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate effects of beta-casomorphins on gastrointestinal motility is crucial. This guide provides a comparative analysis of animal models used to study these effects, supported by experimental data and detailed protocols. The aim is to offer a clear framework for validating and selecting appropriate models for future research.
Beta-casomorphins, opioid peptides derived from the digestion of A1 beta-casein in milk, have been shown to influence gut motility, primarily by slowing intestinal transit. This action is mediated through the activation of μ-opioid receptors in the gastrointestinal tract. The validation of animal models is paramount for accurately translating preclinical findings to human health.
Comparative Analysis of Gut Motility Changes
Various animal models, predominantly rodents, have been employed to investigate the physiological effects of beta-casomorphins. The following table summarizes key quantitative data from studies assessing changes in gastrointestinal transit time (GITT).
| Animal Model | Beta-Casomorphin Analog | Dosage | Route of Administration | Observed Effect on Gut Motility | Reference |
| Rats | Bovine Casein vs. Whey Protein | - | Gastric Tube | Significantly longer Gastric Emptying Rate (GER) and GITT with casein.[1][2][3] | [1][2][3] |
| Rats | D-Ala-β-casomorphin-4 & -5 | 1-10 mg | Gastric Tube | Dose-dependent slowing of GITT.[1][2][3] | [1][2][3] |
| Rats | β-casomorphin-4 | 1-10 mg | Gastric Tube | No significant effect on GITT.[1][2][3] | [1][2][3] |
| Rats | Milk with A1 vs. A2 β-casein | - | Oral | A1 β-casein diets delayed GITT compared to A2.[4] | [4] |
| Mice | β-casomorphin derivatives | - | - | Increased GITT via μ-opioid receptor activity.[5] | [5] |
| Dogs | Casein vs. Soy Protein | - | Intragastric | Statistically significant decrease in amplitude and frequency of small intestinal contractions with casein.[6][7] | [6][7] |
Signaling Pathway of this compound-Induced Gut Motility Changes
Beta-casomorphins exert their effects on gut motility primarily through the activation of μ-opioid receptors located on enteric neurons. This interaction initiates a signaling cascade that ultimately leads to a reduction in smooth muscle contractility and a delay in intestinal transit. The effect is consistently inhibited by the opioid antagonist naloxone (B1662785), confirming the involvement of opioid receptors.[1][2][3][8]
Experimental Protocols
Accurate and reproducible measurement of gut motility is essential for validating animal models. The following are detailed methodologies for key experiments cited in the literature.
Gastrointestinal Transit Time (GITT) Measurement using a Non-absorbable Marker (e.g., 141Ce or Charcoal Meal)
This is a widely used in vivo method to assess the rate of passage of intestinal contents.
Materials:
-
Test animals (e.g., rats, mice)
-
This compound or test substance
-
Non-absorbable marker:
-
Radioactive Cerium (¹⁴¹Ce) mixed with the diet.
-
Charcoal meal (e.g., 5% charcoal in 10% gum arabic)
-
-
Gastric gavage needle
-
Dissection tools
-
Gamma counter (for ¹⁴¹Ce) or ruler (for charcoal meal)
Procedure:
-
Fasting: Fast animals overnight (approximately 12-16 hours) with free access to water.
-
Administration of Test Substance: Administer the this compound analog or vehicle control via oral gavage.
-
Administration of Marker: After a set time following substance administration (e.g., 30 minutes), administer a known volume of the non-absorbable marker via oral gavage.
-
Euthanasia and Dissection: At a predetermined time point after marker administration (e.g., 20-30 minutes for mice, longer for rats), euthanize the animals by an approved method (e.g., cervical dislocation, CO₂ asphyxiation).
-
Measurement:
-
¹⁴¹Ce Method: Carefully dissect the gastrointestinal tract and divide it into segments (stomach, small intestine sections, cecum, colon). Measure the radioactivity in each segment using a gamma counter. GITT is determined by the distribution of the marker along the tract.[1][2][3]
-
Charcoal Meal Method: Carefully dissect the entire gastrointestinal tract from the stomach to the rectum. Lay it out straight without stretching. Measure the total length of the small intestine and the distance the charcoal meal has traveled from the pylorus. The GITT is often expressed as a percentage of the total length of the small intestine.
-
-
Data Analysis: Compare the transit distance or marker distribution between the control and treated groups. A shorter distance traveled by the marker in the treated group indicates a slowing of gut motility.
In Vitro Colonic Motility Assay
This method allows for the direct assessment of the effects of substances on intestinal contractions in an isolated tissue preparation.[9]
Materials:
-
Test animals (e.g., rats)
-
Euthanasia agents
-
Krebs solution
-
Organ bath with aeration (95% O₂ / 5% CO₂) and temperature control (37°C)
-
Force transducer and data acquisition system
-
This compound or test substance
-
Naloxone (optional, for antagonist studies)
Procedure:
-
Tissue Isolation: Euthanize the animal and immediately dissect the whole large intestine.
-
Preparation: Flush the lumen with Krebs solution and mount the tissue in the organ bath containing oxygenated Krebs solution at 37°C.
-
Acclimatization: Allow the tissue to equilibrate for a period (e.g., 60 minutes) until regular, spontaneous contractions are observed.
-
Drug Administration: Add the this compound analog to the organ bath at the desired concentration.
-
Recording: Record the contractile activity using a force transducer for a set period.
-
Antagonist Study (Optional): To confirm opioid receptor involvement, pre-incubate the tissue with naloxone before adding the this compound.
-
Data Analysis: Analyze the frequency and amplitude of contractions before and after the addition of the test substance. A decrease in these parameters indicates an inhibitory effect on motility.
Conclusion
The validation of animal models is a cornerstone of reliable preclinical research on this compound-induced gut motility changes. The data consistently show that beta-casomorphins, particularly stable analogs and those derived from A1 beta-casein, delay gastrointestinal transit in a dose-dependent and opioid-receptor-mediated manner. The use of standardized and well-documented experimental protocols, such as the GITT measurement with non-absorbable markers and in vitro colonic motility assays, is essential for generating comparable and translatable results. This guide provides a foundational framework for researchers to design and interpret studies in this important area of nutritional and pharmacological science.
References
- 1. Effect of casein and beta-casomorphins on gastrointestinal motility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of small intestinal motility by casein: a role of beta casomorphins? | Semantic Scholar [semanticscholar.org]
- 7. Inhibition of small intestinal motility by casein: a role of beta casomorphins? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An in vitro rat model of colonic motility to determine the effect of β-casomorphin-5 on propagating contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
Beta-Casomorphin Bioactivity: A Comparative Analysis Across Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Beta-casomorphins (BCMs) are opioid peptides derived from the digestion of casein, a primary protein in milk. These bioactive peptides have garnered significant interest within the scientific community for their diverse physiological effects, mediated primarily through their interaction with opioid receptors. This guide provides an objective comparison of the bioactivity of beta-casomorphins, particularly beta-casomorphin-7 (BCM-7), across various human cell lines, supported by experimental data.
Quantitative Bioactivity Data
The following tables summarize the quantitative effects of beta-casomorphins on different cell lines, providing a comparative overview of their potency and observed effects.
Table 1: Proliferation and Viability of Cancer Cell Lines
| Cell Line | Cancer Type | This compound | Concentration | Effect | IC50 | Citation(s) |
| LNCaP | Prostate Cancer | This compound, this compound-(1-5) | Not specified | Inhibition of proliferation | Picomolar range | [1] |
| PC3 | Prostate Cancer | This compound, this compound-(1-5) | Not specified | Inhibition of proliferation | Picomolar range | [1] |
| DU145 | Prostate Cancer | This compound, this compound-(1-5) | Not specified | Inhibition of proliferation | Picomolar range | [1] |
| T47D | Breast Cancer | This compound, this compound-(1-5) | Not specified | Dose-dependent decrease in cell proliferation | Not specified | [2] |
| SH-SY5Y | Neuroblastoma | Bovine BCM-7 (bBCM7) | 1 µM | Epigenetic changes, no specific viability data | Not Available | [3][4] |
| Jurkat | T-cell leukemia | Casein hydrolysate | Up to 50 mg/ml | No inhibitory effect | Not Applicable | [5] |
Table 2: Bioactivity in Non-Cancerous Human Cell Lines
| Cell Line | Cell Type | This compound | Concentration | Observed Effect | Quantitative Measurement | Citation(s) |
| HT29-MTX | Intestinal goblet-like cells | This compound-7 | 10⁻⁴ M | Increased mucin secretion and gene expression | 169% of control (secretion), 219% of control (MUC5AC mRNA) | [6][7][8] |
| Caco-2 | Intestinal epithelial cells | This compound-7 | Not specified | Transport across cell monolayer | Permeability coefficient can be calculated | [9] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Immune cells | Pure this compound-7 | Not specified | No influence on ConA-stimulated proliferation | Not specified | [10] |
| Lamina Propria Lymphocytes (LPLs) | Intestinal immune cells | This compound | Not specified | Inhibition of ConA-stimulated DNA synthesis | Not specified | [11] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for reproducible research.
Cell Proliferation/Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of beta-casomorphins on the proliferation and viability of adherent cell lines such as SH-SY5Y, LNCaP, PC3, and DU145.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the this compound dilutions or a vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caco-2 Cell Permeability Assay
This assay evaluates the transport of this compound across an in vitro model of the intestinal epithelium.
-
Cell Culture: Seed Caco-2 cells on semi-permeable filter supports in a transwell plate and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[9]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.[14]
-
Transport Experiment:
-
Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Add the this compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral compartment and fresh buffer to the donor compartment.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as LC-MS/MS or ELISA.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the Caco-2 monolayer.[14]
Mucin Secretion Assay (ELISA) in HT29-MTX Cells
This protocol is designed to quantify the effect of this compound-7 on mucin secretion from intestinal goblet-like cells.
-
Cell Culture and Treatment: Culture HT29-MTX cells in 12-well plates until they are confluent and differentiated. Twenty-four hours prior to the experiment, replace the medium with serum-free medium. Wash the cells with PBS and then add serum-free medium with or without this compound-7 (e.g., 10⁻⁴ M).[15]
-
Supernatant Collection: After the desired incubation period (e.g., 8 hours), collect the cell culture supernatants.[15]
-
ELISA Procedure:
-
Coat a 96-well plate with the collected supernatants and incubate for 24 hours at 37°C.
-
Wash the plate with PBS-Tween and block with 2% BSA in PBS-Tween for 1 hour.
-
Incubate with a primary antibody specific for the mucin of interest (e.g., anti-MUC5AC).
-
Wash and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate solution and measure the resulting colorimetric reaction using a microplate reader.[6][15]
-
Signaling Pathways and Experimental Workflows
The bioactivity of beta-casomorphins is primarily initiated by their binding to µ-opioid receptors, which are G-protein coupled receptors. This interaction triggers a cascade of intracellular signaling events that vary depending on the cell type.
Experimental Workflow for Assessing this compound Bioactivity
Caption: General workflow for studying this compound bioactivity in cell lines.
This compound Signaling via µ-Opioid Receptor
The binding of this compound to the µ-opioid receptor can initiate several downstream signaling cascades. One of the key pathways implicated is the PI3K/Akt pathway.
Caption: Simplified PI3K/Akt signaling pathway activated by this compound.
References
- 1. Opioid alkaloids and casomorphin peptides decrease the proliferation of prostatic cancer cell lines (LNCaP, PC3 and DU145) through a partial interaction with opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative and receptor binding properties of alpha- and beta-casomorphins in the T47D human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epigenetic effects of casein-derived opioid peptides in SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic effects of casein-derived opioid peptides in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. This compound-7 regulates the secretion and expression of gastrointestinal mucins through a mu-opioid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 10. Effects of A1 Milk, A2 Milk and the Opioid-like Peptide β-Casomorphin-7 on the Proliferation of Human Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Milk Intolerance, Beta-Casein and Lactose [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay [protocols.io]
- 14. enamine.net [enamine.net]
- 15. journals.physiology.org [journals.physiology.org]
Beta-Casomorphin-7 in the Landscape of Milk-Derived Bioactive Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Milk, a fundamental source of nutrition, is also a rich reservoir of bioactive peptides, short amino acid sequences encrypted within native milk proteins. These peptides, released during digestion or food processing, exhibit a wide array of physiological effects, from immunomodulation to blood pressure regulation. Among the most studied is beta-casomorphin-7 (BCM-7), an opioid peptide derived from the A1 variant of beta-casein. This guide provides an objective comparison of BCM-7 with other prominent milk-derived bioactive peptides, supported by experimental data and detailed methodologies to aid in research and development.
I. Comparative Bioactivity of Milk-Derived Peptides
The biological activities of milk-derived peptides are diverse, with each peptide or group of peptides exhibiting unique functionalities and potencies. Below is a summary of quantitative data comparing BCM-7 with other significant milk-derived bioactive peptides, including antihypertensive, immunomodulatory, and antimicrobial peptides.
| Peptide Class | Specific Peptide(s) | Bioactivity | Potency/Effective Concentration | Source Protein(s) |
| Opioid Peptides | This compound-7 (BCM-7) | Opioid receptor agonist, potential effects on gastrointestinal transit, inflammation, and neurological functions.[1][2][3] | Binds to μ-opioid receptors.[1] Analgesic effect observed for 90 minutes or longer. | Beta-Casein (A1 variant)[4][3] |
| This compound-9 (BCM-9) | Opioid receptor agonist, with a binding affinity for μ-opioid receptors approximately one-fourth that of BCM-7.[5] | Lower opioid activity compared to BCM-7.[5] | Beta-Casein (A2 variant)[5] | |
| Antihypertensive Peptides | Ile-Pro-Pro (IPP) & Val-Pro-Pro (VPP) | Angiotensin-Converting Enzyme (ACE) inhibition, leading to blood pressure reduction.[6][7] | IC50 values in the micromolar range for ACE inhibition.[6] | Casein[6][7] |
| Lactoferrin-derived peptides (e.g., LRPVAA) | ACE inhibition.[8] | In vitro ACE inhibition and reduction of blood pressure in spontaneously hypertensive rats.[8] | Lactoferrin[8] | |
| Immunomodulatory Peptides | αs1-casein derived peptides (e.g., αs1-immunocasokinin) | Modulate lymphocyte proliferation, antibody synthesis, and cytokine regulation.[9][10] | Micromolar concentrations can inhibit lymphocyte proliferation.[9] | αs1-Casein[9][10] |
| Lactoferricin | Antimicrobial and immunomodulatory activities.[9] | Effective against various Gram-positive and -negative bacteria, yeasts, and fungi.[9] | Lactoferrin[9] | |
| Antimicrobial Peptides | Lactoferricin | Broad-spectrum antimicrobial activity by disrupting cell membranes.[9][11] | Varies depending on the microbial species. | Lactoferrin[9] |
| Casein-derived peptides | Antimicrobial activity against various pathogens.[12] | Dependent on the specific peptide sequence and target microorganism. | Casein[12] | |
| Antioxidant Peptides | Lactoferrin-derived peptides | Free-radical-scavenging and anti-inflammatory activities.[8][12] | - | Lactoferrin[8] |
| Casein-derived peptides | Antioxidant properties.[13] | Peptides are typically 5-11 amino acids long and rich in hydrophobic amino acids.[13] | Casein[13] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the bioactivity of milk-derived peptides.
A. Opioid Activity Assessment of this compound-7
1. Receptor Binding Assay:
-
Objective: To determine the affinity of BCM-7 for opioid receptors.
-
Method:
-
Prepare membrane fractions from cells expressing specific opioid receptor subtypes (e.g., μ, δ, κ).
-
Incubate the membrane preparations with a radiolabeled opioid ligand (e.g., [³H]DAMGO for μ-receptors) in the presence of varying concentrations of BCM-7.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to quantify the amount of bound ligand.
-
Calculate the inhibitory concentration 50 (IC50) value, which represents the concentration of BCM-7 required to displace 50% of the radiolabeled ligand.
-
2. In Vitro Histamine (B1213489) Release Assay:
-
Objective: To assess the direct histamine-releasing activity of BCM-7 from immune cells.[14]
-
Method:
-
Isolate peripheral blood leukocytes from healthy volunteers.
-
Incubate the isolated leukocytes with various concentrations of BCM-7.
-
Centrifuge the cell suspension to pellet the cells.
-
Measure the histamine concentration in the supernatant using a spectrofluorometric assay or an enzyme immunoassay.
-
Express the results as a percentage of total histamine release induced by a positive control (e.g., cell lysis).
-
B. Antihypertensive Activity Assessment
Angiotensin-Converting Enzyme (ACE) Inhibition Assay:
-
Objective: To measure the ability of peptides like IPP and VPP to inhibit ACE activity.
-
Method:
-
Use a commercially available ACE assay kit or prepare a reaction mixture containing ACE from rabbit lung, the substrate (e.g., hippuryl-histidyl-leucine), and the test peptide at various concentrations.
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction and measure the amount of product formed (e.g., hippuric acid) using high-performance liquid chromatography (HPLC) or a spectrophotometric method.
-
Calculate the percentage of ACE inhibition and determine the IC50 value of the peptide.
-
C. Immunomodulatory Activity Assessment
Lymphocyte Proliferation Assay:
-
Objective: To evaluate the effect of immunomodulatory peptides on the proliferation of immune cells.[9]
-
Method:
-
Isolate lymphocytes (e.g., from peripheral blood or spleen).
-
Culture the lymphocytes in the presence of a mitogen (e.g., phytohemagglutinin or concanavalin (B7782731) A) and varying concentrations of the test peptide.
-
After a specific incubation period (e.g., 72 hours), add a proliferation marker such as [³H]-thymidine or a colorimetric reagent (e.g., MTT or WST-1).
-
Measure the incorporation of the marker or the color change, which is proportional to the number of proliferating cells.
-
Compare the proliferation in the presence of the peptide to that of a control culture without the peptide.
-
III. Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is essential for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical workflow for bioactive peptide discovery.
Caption: Signaling pathway of this compound-7 via the μ-opioid receptor.
Caption: Mechanism of action for antihypertensive peptides via ACE inhibition.
Caption: Experimental workflow for the discovery and validation of bioactive peptides.
IV. Conclusion
The study of milk-derived bioactive peptides is a rapidly evolving field with significant potential for the development of functional foods and pharmaceuticals. This compound-7, with its opioid properties, represents a fascinating yet complex example of these peptides, with ongoing research into its physiological roles. In comparison, other milk peptides such as the antihypertensive tripeptides and immunomodulatory fragments from casein and lactoferrin offer clear, targeted functionalities with substantial evidence supporting their health benefits. This guide provides a foundational comparison to aid researchers in navigating this promising area of study. Further investigation into the structure-function relationships, bioavailability, and in vivo efficacy of these peptides is essential to fully realize their therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scientificwebjournals.com [scientificwebjournals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Occurrence, biological properties and potential effects on human health of β-casomorphin 7: Current knowledge and concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BCM-7: Opioid-like Peptide with Potential Role in Disease Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antihypertensive Peptides from Milk Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Milk Products Containing Bioactive Tripeptides Have an Antihypertensive Effect in Double Transgenic Rats (dTGR) Harbouring Human Renin and Human Angiotensinogen Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bioactive Peptides in Milk and Dairy Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Milk Bioactive Peptides: Antioxidant, Antimicrobial and Anti-Diabetic Activities, Advances in Biochemistry, Science Publishing Group [sciencepublishinggroup.com]
- 13. tandfonline.com [tandfonline.com]
- 14. A naturally occurring opioid peptide from cow's milk, beta-casomorphine-7, is a direct histamine releaser in man - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the source of beta-casomorphin in fermented dairy products
A comparative guide for researchers and drug development professionals confirming the origins and levels of beta-casomorphin-7 in fermented dairy products, supported by experimental data and detailed methodologies.
Beta-casomorphins (BCMs), particularly this compound-7 (BCM-7), are opioid peptides derived from the digestion of A1 and B beta-casein variants found in cow's milk.[1][2] The A2 beta-casein variant, due to a single amino acid difference, is significantly less likely to produce BCM-7.[3] These peptides have garnered considerable attention within the scientific community for their potential physiological effects, acting as agonists for mu-opioid receptors. This guide provides a comprehensive comparison of BCM-7 levels in various fermented dairy products, details the experimental protocols for their quantification, and illustrates the key biological pathways involved.
Comparative Analysis of this compound-7 Levels
The concentration of BCM-7 in fermented dairy products is highly variable, influenced by the type of beta-casein in the milk, the specific microbial strains used for fermentation, and the conditions of processing and aging. Cheeses, particularly mold-ripened varieties, tend to have higher concentrations of BCM-7 compared to yogurts and kefirs, where the proteolytic activity of starter cultures can also lead to the degradation of these peptides.[4]
| Fermented Dairy Product | Beta-Casein Source | BCM-7 Concentration (µg/g) | Reference |
| Cheese | |||
| Blue Cheese | Not Specified | >20 | [5] |
| Brie | Not Specified | 0.15 - 15 | [1][5] |
| Cheddar | Not Specified | 0.11 | [1] |
| Cheddar (from A1 milk) | A1 variant | 0.075 - 0.26 (after 9 months ripening) | [6] |
| Cheddar (from A2 milk) | A2 variant | 0.03 - 0.31 (after 9 months ripening) | [6] |
| Fontina | Not Specified | 0.01 - 0.11 | [1] |
| Gouda | Not Specified | <0.07 | [5] |
| Gorgonzola | Not Specified | 0.01 - 0.11 | [1] |
| Mozzarella | Not Specified | Undetectable | [5] |
| Rokpol | Not Specified | Higher than semi-hard cheeses | [1] |
| Yogurt | |||
| Commercial Yogurt | A1/A2 mix | Not Detected - Low ng/g | [7][8] |
| Kefir | |||
| Natural Kefir | Not Specified | Low levels identified | [4] |
Note: The presence and concentration of BCM-7 in yogurt and kefir are still subjects of ongoing research, with some studies detecting it and others not, likely due to degradation during fermentation and storage.[2][7]
Experimental Protocols
Accurate quantification of BCM-7 in complex matrices like fermented dairy products requires robust and sensitive analytical methods. The two most common techniques employed are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Protocol 1: Quantification of BCM-7 using Competitive ELISA
This protocol provides a general guideline for the quantification of BCM-7 using a commercial competitive ELISA kit.
1. Sample Preparation (Extraction): a. Homogenize 1 gram of the fermented dairy sample (e.g., cheese, yogurt). b. Add 9 ml of extraction buffer (specific to the ELISA kit, often a phosphate-buffered saline solution with detergents). c. Vortex vigorously for 15 minutes to ensure thorough mixing and extraction. d. Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C. e. Carefully collect the supernatant, avoiding the fat layer and pellet. This supernatant contains the extracted peptides. f. If necessary, dilute the supernatant with the provided assay buffer to fall within the detection range of the kit.
2. ELISA Procedure: a. Prepare standard solutions of BCM-7 at known concentrations as per the kit instructions. b. Add 50 µL of the prepared standards and extracted samples to the wells of the microtiter plate pre-coated with anti-BCM-7 antibodies. c. Add 50 µL of horseradish peroxidase (HRP)-conjugated BCM-7 to each well. d. Incubate the plate for 60 minutes at room temperature on a shaker. During this time, free BCM-7 in the sample and the HRP-conjugated BCM-7 will compete for binding to the antibodies on the plate. e. Wash the plate four times with the provided wash buffer to remove unbound components. f. Add 100 µL of the TMB substrate solution to each well and incubate for 15 minutes in the dark. The HRP enzyme will catalyze a color change. g. Stop the reaction by adding 50 µL of stop solution to each well. h. Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of BCM-7 in the sample.
3. Data Analysis: a. Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. b. Determine the concentration of BCM-7 in the samples by interpolating their absorbance values on the standard curve.
Protocol 2: Quantification of BCM-7 using HPLC-MS/MS
This protocol outlines the general steps for the highly sensitive and specific quantification of BCM-7 using liquid chromatography-tandem mass spectrometry.
1. Sample Preparation (Extraction and Solid-Phase Extraction - SPE): a. Homogenize 1 gram of the fermented dairy sample with an appropriate extraction solvent (e.g., 5% trifluoroacetic acid in water). b. Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C. c. Collect the supernatant and subject it to Solid-Phase Extraction (SPE) for cleanup and concentration. i. Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by equilibration with the extraction solvent. ii. Load the supernatant onto the cartridge. iii. Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances. iv. Elute the BCM-7 with a stronger organic solvent (e.g., 80% methanol in water). d. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for HPLC analysis.
2. HPLC-MS/MS Analysis: a. Chromatographic Separation (HPLC): i. Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm). ii. Mobile Phase A: 0.1% formic acid in water. iii. Mobile Phase B: 0.1% formic acid in acetonitrile. iv. Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes. v. Flow Rate: 0.3 mL/min. vi. Injection Volume: 10 µL. b. Mass Spectrometric Detection (MS/MS): i. Ionization Mode: Electrospray Ionization (ESI) in positive mode. ii. Scan Mode: Multiple Reaction Monitoring (MRM). iii. Precursor Ion (m/z): [M+H]+ for BCM-7 (e.g., 790.4 m/z). iv. Product Ions (m/z): Select at least two characteristic fragment ions for quantification and confirmation (e.g., derived from the peptide backbone).
3. Data Analysis: a. Create a calibration curve using serial dilutions of a certified BCM-7 standard. b. Integrate the peak areas of the selected product ions for both the standards and the samples. c. Quantify the concentration of BCM-7 in the samples by comparing their peak areas to the calibration curve.
Visualizing the Pathways
To better understand the processes involved in BCM-7 analysis and its biological action, the following diagrams have been generated.
Caption: Experimental workflow for BCM-7 quantification.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. bma.ch [bma.ch]
- 3. cris.unibo.it [cris.unibo.it]
- 4. Effect of yoghurt processing on this compound 5 and this compound 7 concentrations using novel liquid chromatography-mass spectrometry methods | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Formation and Degradation of Beta-casomorphins in Dairy Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Beta-Casomorphin Release from Bovine and Human Milk
For Immediate Release
This guide provides a detailed comparative study on the release of beta-casomorphins (BCMs) from bovine and human milk, intended for researchers, scientists, and professionals in the field of drug development. The following sections present quantitative data, experimental protocols, and visualizations of relevant biological pathways to offer a comprehensive overview of the topic.
Introduction to Beta-Casomorphins
Beta-casomorphins are opioid peptides released from the digestion of beta-casein, a major protein found in milk.[1] These peptides, most notably beta-casomorphin-7 (BCM-7), are known to interact with mu-opioid receptors in the body, potentially influencing physiological processes.[2] A key distinction in bovine milk exists between the A1 and A2 beta-casein variants. The A1 variant, common in Holstein-Friesian cattle, contains a histidine residue at position 67 of the protein chain, which is more susceptible to enzymatic cleavage, leading to a higher release of BCM-7.[1][2] The A2 variant, prevalent in breeds like Guernsey and Jersey, has a proline at this position, making it more resistant to the enzymatic action that produces BCM-7.[1][2] Human milk also contains beta-casein and releases its own profile of beta-casomorphins.
Quantitative Comparison of this compound Release
The release of beta-casomorphins, particularly BCM-7, varies significantly between bovine A1 and A2 milk, and also differs from that of human milk. The following tables summarize quantitative data from various studies employing in vitro simulated gastrointestinal digestion (SGID). It is important to note that direct quantitative comparison between studies can be challenging due to variations in experimental methodologies.
Table 1: this compound-7 Release from Bovine Milk (A1 vs. A2) after Simulated Gastrointestinal Digestion
| Milk Type/β-Casein Genotype | BCM-7 Concentration (ng/mL) | BCM-7 Concentration (ng/mg protein) | BCM-7 Concentration (mg/g β-CN) | Reference |
| Raw A1A1 Milk | 900 - 1612 | - | - | [3] |
| Raw A2A2 Milk | 74 - 146 | - | - | [3] |
| Pasteurized A1A1 Milk | 340 - 1132 | - | - | [3] |
| Pasteurized A2A2 Milk | 46 - 79 | - | - | [3] |
| Heated A1A1 Milk | 127.25 - 198.10 | 4.94 - 7.70 | - | [4] |
| Heated A2I Milk | 19.35 - 24.50 | 0.71 - 0.91 | - | [4] |
| Heated A2A2 Milk | Not Released | Not Released | - | [4] |
| A1A1 Milk | - | - | 1.85 | [5] |
| A2A2 Milk | - | - | 0.01 | [5] |
| A1A1 Milk | - | - | 0.20 | [5] |
| A1A2 Milk | - | - | 0.06 | [5] |
| A2A2 Milk | - | - | Not Detected | [5] |
| A1A1 Milk | - | - | 4.0 | [5] |
| A2A2 Milk | - | - | 1.4 | [5] |
Table 2: this compound Concentrations in Human Milk
| Milk Type | BCM-5 Concentration (µg/mL) | BCM-7 Concentration (µg/mL) | Reference |
| Colostrum | 5.03 | 3.10 | [6] |
| Mature Milk (4 months) | 0.58 | 0.33 | [6] |
Experimental Protocols
The quantification of this compound release from milk typically involves a simulated gastrointestinal digestion followed by analytical techniques such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Simulated Gastrointestinal Digestion (SGID) Protocol (General)
This protocol represents a generalized workflow for the in vitro digestion of milk to simulate the human digestive process.
-
Gastric Digestion:
-
Milk samples are acidified to a pH of 2.0-4.0 to mimic stomach acidity.
-
Pepsin, a key stomach enzyme, is added at a specific enzyme-to-protein ratio.
-
The mixture is incubated at 37°C for a period ranging from 30 minutes to 2 hours with constant agitation.
-
-
Intestinal Digestion:
-
The pH of the gastric digest is neutralized to approximately 7.0.
-
A mixture of pancreatic enzymes, such as pancreatin (B1164899) (containing trypsin, chymotrypsin, and other proteases) and sometimes elastase and leucine (B10760876) aminopeptidase, is added.
-
Bile salts are often included to simulate the conditions of the small intestine.
-
The mixture is incubated at 37°C for 1 to 4 hours with continuous mixing.
-
-
Enzyme Inactivation and Sample Preparation:
-
The digestion is stopped by heat treatment (e.g., boiling for 10 minutes) or by adding enzyme inhibitors.
-
The digest is then centrifuged or filtered to remove undigested proteins and enzymes.
-
The resulting peptide solution is often purified and concentrated using Solid Phase Extraction (SPE) before analysis.
-
Analytical Method: HPLC-MS/MS
-
Chromatographic Separation (HPLC): The extracted peptides are separated on a C18 reversed-phase HPLC column. A gradient of mobile phases (typically water and acetonitrile (B52724) with an acid modifier like formic acid) is used to elute the peptides based on their hydrophobicity.
-
Mass Spectrometric Detection (MS/MS): The separated peptides are ionized (e.g., using electrospray ionization) and introduced into a tandem mass spectrometer. The instrument is set to specifically detect the mass-to-charge ratio of the target beta-casomorphins (e.g., BCM-7). The parent ion is then fragmented, and the resulting fragment ions are detected, providing a highly specific and sensitive quantification.[7][8][9]
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative analysis of this compound release from bovine and human milk.
Caption: Experimental workflow for comparing this compound release.
This compound Signaling Pathway
Beta-casomorphins exert their physiological effects primarily through the mu-opioid receptor, a G-protein coupled receptor (GPCR). The binding of BCM-7 to this receptor initiates a signaling cascade.
Caption: Mu-opioid receptor signaling pathway activated by this compound-7.
Conclusion
The release of beta-casomorphins, particularly BCM-7, is significantly higher from bovine A1 milk compared to A2 milk following simulated gastrointestinal digestion. Human milk also contains beta-casomorphins, with concentrations being highest in colostrum. The opioid activity of these peptides is mediated through the mu-opioid receptor signaling pathway. Further research employing standardized digestion protocols is necessary to allow for a more direct quantitative comparison of this compound release between bovine and human milk. This will provide a clearer understanding of the potential physiological implications of milk consumption from different sources.
References
- 1. Formation and Degradation of Beta-casomorphins in Dairy Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ijagbio.com [ijagbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Difficulties in Establishing the Adverse Effects of β-Casomorphin-7 Released from β-Casein Variants—A Review | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [researchportal.murdoch.edu.au]
- 8. Application of UHPLC-HRMS/MS for the Analysis of this compound 5 and 7 in Milk | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of beta-Casomorphin: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of beta-Casomorphin in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, maintaining a compliant laboratory environment, and preventing environmental contamination. Given the conflicting safety information across different suppliers, with at least one Safety Data Sheet (SDS) classifying bovine this compound as a suspected carcinogen and reproductive toxin, a cautious approach is mandatory.[1] All this compound waste must be treated as potentially hazardous chemical waste.
Immediate Safety and Handling Protocols
Before beginning any work that involves the disposal of this compound, a thorough hazard assessment must be conducted.
1.1. Personal Protective Equipment (PPE) Appropriate PPE is mandatory to prevent skin contact, inhalation, and eye exposure.[2]
-
Gloves: Use chemical-resistant gloves, such as nitrile.[2]
-
Eye Protection: Wear safety goggles or a face shield.[2]
-
Lab Coat: A fully buttoned lab coat is essential.[2]
-
Respiratory Protection: When handling lyophilized powder or if aerosol generation is possible, work in a well-ventilated area such as a fume hood or use a suitable dust respirator.[2][3]
1.2. Hazard Communication The Safety Data Sheet (SDS) for bovine this compound from one supplier includes the following hazard statements:
-
H351: Suspected of causing cancer.[1]
-
H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.[1]
Therefore, all personnel must be informed of these potential hazards and trained on the specific handling and disposal procedures outlined in this document. Obtain and review the specific SDS for the product you are using.[1]
Step-by-Step Disposal Procedures
Never dispose of this compound or materials contaminated with it in the regular trash or down the drain.[4][5] All waste must be segregated, collected in designated containers, and disposed of through your institution's Environmental Health and Safety (EHS) department.[5][6]
2.1. Liquid Waste Disposal This category includes unused stock solutions, reaction mixtures, and contaminated buffers.
Step 1: Collection
-
Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-resistant container.[6]
-
The container must be compatible with the solvents used (e.g., glass or appropriate plastic).
-
Keep the waste container securely closed when not in use.[7]
Step 2: (Optional) Chemical Inactivation For an added layer of safety, a general chemical inactivation protocol for peptides can be performed before collection for final disposal. This procedure hydrolyzes and degrades the peptide.[2]
-
Acid or Base Hydrolysis: Add 1 M HCl or 1 M NaOH to the peptide solution.[2]
-
Reaction Time: Allow the mixture to react for a minimum of 24 hours to ensure complete degradation.[2]
-
Neutralization: After inactivation, carefully neutralize the solution to a pH between 6.0 and 8.0. For acidic solutions, slowly add a base like sodium bicarbonate. For basic solutions, add a weak acid. Always monitor the pH during this process.[2]
-
Final Collection: Collect the neutralized waste in your designated hazardous liquid waste container.[2]
Step 3: Labeling and Storage
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the solution.[2][7]
-
Store the sealed container in a designated satellite accumulation area away from incompatible materials.[2]
2.2. Solid Waste Disposal This category includes contaminated lab supplies such as gloves, pipette tips, wipes, empty vials, and spilled solid material.[2][4]
Step 1: Collection
-
Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container, such as a puncture-resistant sharps container for sharp items or a lined cardboard box for other debris.[2][7]
Step 2: Labeling and Storage
-
Label the container as "Hazardous Waste" and list the contaminant ("this compound Waste").[2]
-
Store the sealed container in the designated hazardous waste accumulation area.[2]
Final Disposal
Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and final disposal of all this compound waste containers.[2][5] EHS will ensure disposal is handled by a licensed hazardous waste contractor in compliance with all local, state, and federal regulations.[5]
Data Presentation
The following table summarizes the quantitative parameters for the general peptide chemical inactivation protocol.
| Parameter | Recommendation | Purpose |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficient concentration to hydrolyze and inactivate the peptide.[2] |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide.[2] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is a common requirement for institutional waste streams.[2] |
| Waste Storage | Labeled, sealed, leak-proof containers in a designated area | Prevents accidental exposure and ensures proper handling and compliance.[2] |
Experimental Protocols
Protocol: General Chemical Inactivation of Peptide Waste
This protocol is a general best practice for peptide waste and is not specifically validated for this compound. It should be performed in a fume hood while wearing all required PPE.
-
Segregate Waste: Collect all aqueous solutions containing the peptide waste into a suitable container (e.g., a glass beaker or flask large enough to accommodate added reagents).
-
Inactivation:
-
For acid hydrolysis, slowly add an equal volume of 1 M Hydrochloric Acid (HCl) to the waste solution.
-
Alternatively, for base hydrolysis, slowly add an equal volume of 1 M Sodium Hydroxide (NaOH).
-
-
Reaction: Stir the mixture gently and allow it to stand in a secure location within the fume hood for at least 24 hours.[2]
-
Neutralization:
-
Place the container in a secondary basin (e.g., a plastic tub) to contain any potential spills.
-
Slowly and carefully add a neutralizing agent while monitoring the pH with a calibrated pH meter or pH strips.
-
If acid was used, neutralize by adding a base (e.g., sodium bicarbonate or 1 M NaOH) dropwise until the pH is between 6.0 and 8.0.[2]
-
If a base was used, neutralize by adding a weak acid (e.g., 1 M HCl) dropwise until the pH is between 6.0 and 8.0.[2]
-
-
Final Collection: Transfer the neutralized, inactivated solution to the designated hazardous liquid waste container, seal it, and ensure it is properly labeled for EHS pickup.[2]
Mandatory Visualizations
The following diagrams illustrate the key workflows for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
